5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Description
Properties
IUPAC Name |
5-bromo-3-chlorosulfonyl-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXQGRGSYBJEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and purification of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
An In-depth Technical Guide on the Synthesis and Purification of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, a key intermediate in the development of advanced pharmaceutical and specialty chemical products. The described process centers on the electrophilic chlorosulfonation of 5-Bromo-2-methylbenzoic acid. This document outlines the reaction mechanism, a detailed step-by-step experimental protocol, purification techniques, critical safety procedures for handling hazardous reagents, and methods for analytical characterization of the final product. The guide is structured to provide researchers and drug development professionals with the causal logic behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction
This compound is a highly functionalized aromatic compound. Its molecular architecture, featuring a carboxylic acid, a sulfonyl chloride, and a bromo group, makes it a versatile building block for organic synthesis. The sulfonyl chloride moiety, in particular, serves as a reactive handle for introducing sulfonamide groups, which are prevalent in a wide array of therapeutic agents. The synthesis of related structures, such as 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid, is typically achieved through the direct chlorosulfonation of the corresponding benzoic acid precursor[1]. This guide adapts that well-established electrophilic aromatic substitution strategy to provide a reliable pathway to the target compound.
The core of this synthesis involves the reaction of 5-Bromo-2-methylbenzoic acid with chlorosulfonic acid. Understanding the reactivity and handling requirements of chlorosulfonic acid is paramount to the safety and success of this procedure. It is a potent, corrosive, and water-reactive chemical that demands stringent safety protocols.[2][3]
Reaction Scheme and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction. The carboxylic acid and methyl groups on the starting material are ortho-, para-directing, while the bromo group is also ortho-, para-directing. The incoming chlorosulfonyl group is directed to the position that is sterically accessible and electronically favorable.
Overall Reaction:
(5-Bromo-2-methylbenzoic acid) + (Chlorosulfonic acid) --> (this compound) + (Water)
Mechanism Overview:
The reaction mechanism is a classic electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), or a related electrophilic species. The aromatic ring of the benzoic acid derivative attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). A base (such as the conjugate base of the acid) then abstracts a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the final product.
Experimental Protocol
This protocol is designed for laboratory-scale synthesis. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| 5-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 10.0 g (1.0 eq) | Starting material |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 30 mL (~5.0 eq) | Reagent and solvent. Highly corrosive.[4][5] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Solvent for recrystallization |
| Hexanes | C₆H₁₄ | 86.18 | 100 mL | Co-solvent for recrystallization |
| Crushed Ice | H₂O | 18.02 | ~500 g | For quenching the reaction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Large beaker (1 L) for quenching
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator
Synthesis Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.
-
Reagent Addition: Carefully charge the flask with chlorosulfonic acid (30 mL). Begin stirring and allow the acid to cool to 0-5 °C.
-
Rationale: Chlorosulfonic acid serves as both the reactant and the solvent. Pre-cooling is essential to manage the exothermic nature of the subsequent addition.
-
-
Substrate Addition: Slowly add 5-Bromo-2-methylbenzoic acid (10.0 g) to the cooled, stirring chlorosulfonic acid in small portions over 30 minutes. Use a powder funnel, ensuring the temperature does not rise above 10 °C.
-
Rationale: Portion-wise addition is a critical control measure to prevent a runaway exothermic reaction.
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it in ice water, and analyzing the precipitate by TLC or LC-MS.
-
Work-up (Quenching): Fill a 1 L beaker with approximately 500 g of crushed ice. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic and will release HCl gas.
-
Rationale: Pouring the acid onto ice (and not the other way around) ensures that the water is always in excess, which helps to dissipate the heat generated from the violent hydrolysis of chlorosulfonic acid[3]. This step precipitates the water-insoluble product.
-
-
Isolation: Allow the ice to melt completely. The solid product will precipitate out of the aqueous solution. Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral to pH paper.
-
Rationale: This removes residual sulfuric and hydrochloric acids from the crude product.
-
-
Drying: Dry the crude product under vacuum to a constant weight. A preliminary yield should be calculated at this stage.
Purification by Recrystallization
-
Solvent Selection: Dissolve the crude solid in a minimal amount of hot dichloromethane (~50-60 mL).
-
Rationale: Dichloromethane is chosen for its ability to dissolve the organic product while leaving inorganic impurities behind.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: To the hot, clear solution, slowly add hexanes (~50-60 mL) until the solution becomes faintly turbid.
-
Rationale: Hexanes acts as an anti-solvent. Adding it to the DCM solution reduces the solubility of the product, inducing crystallization as the solution cools.
-
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization
The identity and purity of the final product, this compound (MW: 313.55 g/mol [6]), should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic aromatic proton signals, a methyl singlet, and a carboxylic acid proton signal.
-
¹³C NMR: Expect signals corresponding to the aromatic carbons, the methyl carbon, the carboxylic carbon, and the carbon attached to the sulfonyl chloride group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak consistent with the product's molecular weight, including the characteristic isotopic pattern for bromine and chlorine.
-
Melting Point: A sharp melting point indicates high purity.
Safety Precautions & Waste Disposal
Handling Chlorosulfonic Acid
Chlorosulfonic acid is an extremely hazardous substance that requires strict safety measures.
-
Corrosivity: It causes severe skin burns and eye damage upon contact.[2]
-
Reactivity: It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[3] It is also incompatible with bases, alcohols, and combustible materials.[5][7]
-
Inhalation: Vapors and mists can cause severe respiratory irritation.[2][5]
Personal Protective Equipment (PPE)
When handling chlorosulfonic acid, the following PPE is mandatory:
-
Eye/Face Protection: A full face shield in combination with chemical splash goggles.
-
Hand Protection: Acid-resistant gloves (e.g., butyl rubber or Viton™). Always check glove compatibility charts.
-
Body Protection: An acid-resistant apron or a full acid suit for larger quantities.[4] Wool or acrylic fiber clothing is recommended over cotton or polyester.[4]
-
Respiratory Protection: Work must be conducted in a well-ventilated chemical fume hood. For emergencies, a self-contained breathing apparatus (SCBA) is required.[5]
Waste Disposal
-
Acidic Waste: The aqueous filtrate from the quenching step is highly acidic. It must be neutralized cautiously with a suitable base (e.g., sodium bicarbonate or soda ash) before disposal.[5]
-
Solvent Waste: Halogenated (DCM) and non-halogenated (hexanes) solvent waste must be collected in separate, properly labeled containers for hazardous waste disposal.
Process Visualization
The following diagrams illustrate the experimental workflow and the core reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of electrophilic aromatic chlorosulfonation.
Conclusion
The synthesis of this compound via chlorosulfonation of 5-Bromo-2-methylbenzoic acid is an effective and scalable process. The success of this procedure is critically dependent on precise temperature control during reagent addition and adherence to stringent safety protocols for handling chlorosulfonic acid. The purification by recrystallization yields a product of high purity suitable for subsequent use in research and development, particularly in the synthesis of novel sulfonamide-containing molecules.
References
- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.
- Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
- International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1039 - CHLOROSULFONIC ACID.
- NOAA. (n.d.). CHLOROSULFONIC ACID - CAMEO Chemicals.
- New Jersey Department of Health. (n.d.). Hazard Summary: CHLOROSULPHONIC ACID.
- BenchChem. (n.d.). 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid.
- CymitQuimica. (n.d.). This compound.
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An In-Depth Technical Guide to 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and potential applications of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, a versatile building block in medicinal chemistry. This document is intended to be a valuable resource for professionals in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.
Introduction: The Strategic Importance of Substituted Benzoic Acids
Benzoic acid derivatives are fundamental scaffolds in modern drug discovery, prized for their structural versatility which allows for extensive functionalization to achieve a wide array of biological activities.[1][2] The specific substitution pattern of this compound, incorporating a bromine atom, a chlorosulfonyl group, and a methyl group on the benzoic acid core, presents a unique combination of reactive sites and steric/electronic properties. This trifecta of functional groups makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents and novel chemical entities.[1][3][4]
The chlorosulfonyl moiety is a potent electrophile, readily reacting with nucleophiles to form sulfonamides, sulfonic esters, and other derivatives. The bromine atom offers a site for cross-coupling reactions, while the carboxylic acid provides a handle for amide bond formation or other modifications. The methyl group, in turn, influences the molecule's conformation and metabolic stability. Understanding the interplay of these groups is crucial for leveraging this compound's full potential in a research and development setting.
Chemical Identity and Core Physicochemical Properties
A precise understanding of a compound's identity and fundamental properties is the bedrock of any scientific investigation.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1375473-02-1 | [5] |
| Molecular Formula | C₈H₆BrClO₄S | [5] |
| Molecular Weight | 313.55 g/mol | [5] |
| Canonical SMILES | CC1=C(C(=CC(=C1)Br)S(=O)(=O)Cl)C(=O)O | N/A |
| Purity | Min. 95% | [5] |
Note on Isomerism: It is crucial to distinguish this compound (CAS: 1375473-02-1) from its isomer, 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid (CAS: 1375473-88-3).[6] While they share the same molecular formula and weight, their distinct substitution patterns will result in different chemical reactivity and biological activity.
Structural Representation
The structural formula of this compound is depicted below.
Caption: Chemical structure of this compound.
Experimental and Predicted Physicochemical Data
Detailed experimental data for this specific compound is not widely available in public literature. The following table includes data for structurally related compounds to provide context and estimations.
| Property | Predicted/Analog Data | Rationale/Related Compound |
| Melting Point | 154-156 °C | Based on 5-Bromo-2-chlorobenzoic acid.[7] The presence of the bulky and polar chlorosulfonyl group may influence the crystal lattice and thus the melting point. |
| Boiling Point | Decomposes before boiling | Aromatic sulfonyl chlorides are generally thermally unstable and decompose at elevated temperatures. |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol, methanol, and dichloromethane. | Based on the properties of 5-Bromo-2-chlorobenzoic acid.[8] The polar carboxylic acid and chlorosulfonyl groups will contribute to some water solubility, while the aromatic ring and bromine atom enhance solubility in organic solvents. |
| pKa | ~2-3 (Carboxylic acid) | The electron-withdrawing effects of the bromine and chlorosulfonyl groups are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
Spectroscopic Profile
While specific spectra for this compound are not publicly available, a predicted spectroscopic profile based on its functional groups is presented below.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
-
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[9]
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[9]
-
S=O stretch (sulfonyl chloride): Two strong bands, typically around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).
-
C-Br stretch: A band in the fingerprint region, typically 500-600 cm⁻¹.
-
C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would likely show a singlet for the methyl group protons, a broad singlet for the carboxylic acid proton, and two aromatic protons exhibiting splitting patterns dependent on their coupling constants. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing and donating effects of the substituents.
-
¹³C NMR: The spectrum would display distinct signals for the eight carbon atoms, including the carbonyl carbon of the carboxylic acid, the methyl carbon, and the six aromatic carbons. The positions of the aromatic carbon signals would be indicative of the substitution pattern.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (313.55 g/mol ).[5] A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). Common fragmentation patterns would likely involve the loss of the chlorosulfonyl group, the carboxylic acid group, or the bromine atom.[10]
Synthesis and Reactivity
A plausible synthetic route to this compound would likely involve the chlorosulfonation of a suitable precursor. While a specific protocol for this exact molecule is not readily found in the literature, a general workflow can be proposed based on established organic chemistry principles.
Caption: Proposed general synthetic workflow.
The chlorosulfonyl group is highly reactive towards nucleophiles, making it a versatile handle for further derivatization.[11] The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid can be readily converted to amides, esters, or other acid derivatives.
Safety, Handling, and Storage
As a sulfonyl chloride derivative, this compound should be handled with extreme care in a well-ventilated fume hood.[12][13] It is expected to be corrosive and a lachrymator.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]
-
Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.[12] In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[13][14] The container should be tightly sealed to prevent hydrolysis of the sulfonyl chloride group by atmospheric moisture.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Neutralization with a weak base should be considered before disposal.[13]
Applications in Research and Drug Discovery
Substituted benzoic acids are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] The unique combination of functional groups in this compound makes it a valuable intermediate for the synthesis of:
-
Novel Sulfonamide Derivatives: The chlorosulfonyl group can be reacted with a wide range of amines to generate libraries of sulfonamides for screening against various biological targets, such as enzymes and receptors.
-
Bioconjugates and Probes: The reactive handles on this molecule can be used to attach it to larger biomolecules or fluorescent tags, creating chemical probes to study biological processes.[15]
-
Fragment-Based Drug Discovery: This compound can serve as a starting point in fragment-based drug discovery campaigns, where its core structure is elaborated to develop potent and selective inhibitors.
The strategic placement of the bromo, chlorosulfonyl, and methyl groups allows for precise control over the directionality of further synthetic modifications, enabling the exploration of diverse chemical space in the quest for new therapeutic agents.[3]
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited, its physicochemical properties and reactivity can be reasonably inferred from its constituent functional groups and data from structurally related molecules. Its versatile reactivity makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. As with all reactive chemical intermediates, strict adherence to safety protocols is paramount when handling and utilizing this compound in a laboratory setting.
References
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The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). PharmaCompass. [Link]
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Sulfuryl chloride. (2023, August 6). Sciencemadness Wiki. [Link]
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Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021, November 17). National Institutes of Health. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards (ICSCs). [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. [Link]
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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5-Bromo-2-chlorobenzoic acid. NIST WebBook. [Link]
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METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. EPO. [Link]
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Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd. [Link]
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Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. [Link]
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5-Bromo-2-chlorobenzoic acid. PubChem. [Link]
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3-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). PubChemLite. [Link]
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3-Bromo-5-chloro-2-hydroxybenzoic acid. PubChem. [Link]
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The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]
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5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid. PubChem. [Link]
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5-Bromo-2-Chlorobenzoic Acid. Glindia. [Link]
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3-Bromo-5-chlorobenzoic acid. PubChem. [Link]
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Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. [Link]
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infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1... Doc Brown's Chemistry. [Link]
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m-(Chlorosulfonyl)benzoic acid. NIST WebBook. [Link]
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3-Bromo-5-(chlorosulfonyl)benzoic acid. Oakwood Chemical. [Link]
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Benzoic acid, 5-bromo-2-(3-chlorobenzoylamino)-. SpectraBase. [Link]
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A Technical Guide to 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted benzoic acid derivatives, in particular, serve as foundational building blocks for a wide array of pharmacologically active agents.[1] 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is a unique trifunctional reagent, incorporating a carboxylic acid, a sulfonyl chloride, and a bromo group, each offering distinct opportunities for synthetic elaboration. This guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, its potential applications in medicinal chemistry, and essential safety and handling protocols.
Part 1: Core Identifiers and Chemical Properties
This compound is a specialized chemical intermediate. While detailed peer-reviewed literature on this specific molecule is not abundant, its identity is well-established through chemical supplier databases.
| Identifier | Value | Source |
| CAS Number | 1375473-02-1 | [2] |
| Molecular Formula | C₈H₆BrClO₄S | CymitQuimica |
| Molecular Weight | 313.55 g/mol | CymitQuimica |
| Canonical SMILES | CC1=C(C(=O)O)C(=CC(Br)=C1)S(=O)(=O)Cl | N/A |
| IUPAC Name | This compound | N/A |
Note: SMILES and IUPAC Name are generated based on the structure corresponding to the CAS number, as specific literature sources were not available.
Part 2: Synthesis and Mechanistic Insights
Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid (Precursor)
The initial step involves the electrophilic bromination of 2-methylbenzoic acid. The methyl and carboxylic acid groups are ortho-, para-directing and meta-directing, respectively. The directing effects of these groups favor the substitution at the 5-position.
Protocol:
-
In a reaction vessel equipped with a mechanical stirrer, dissolve 2-methylbenzoic acid in concentrated sulfuric acid at room temperature.[3]
-
Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) portion-wise to the stirred solution. The use of DBDMH as a brominating agent is a common and effective method.[3]
-
Maintain the reaction at room temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water, which will cause the product to precipitate.[3]
-
Collect the solid precipitate by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum to yield 5-bromo-2-methylbenzoic acid.[3]
Diagram of Precursor Synthesis
Caption: Synthesis of the precursor, 5-Bromo-2-methylbenzoic acid.
Step 2: Chlorosulfonation of 5-Bromo-2-methylbenzoic acid
The second step is the introduction of the chlorosulfonyl group onto the aromatic ring via electrophilic aromatic substitution.
Protocol:
-
In a clean, dry flask equipped with a stirrer and a gas outlet to vent HCl, place the synthesized 5-bromo-2-methylbenzoic acid.
-
Cool the flask in an ice bath.
-
Slowly and carefully add an excess of chlorosulfonic acid. This reaction is highly exothermic and releases hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to ensure the reaction goes to completion. The progress can be monitored by quenching a small aliquot and analyzing it (e.g., by NMR or LC-MS).
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the resulting solid, wash it with cold water, and dry it thoroughly to obtain this compound.
Diagram of Final Product Synthesis
Caption: Proposed synthesis of the final product.
Part 3: Applications in Drug Discovery
While direct applications of this compound in published drug discovery campaigns are not extensively documented, its structural motifs strongly suggest its utility as a versatile intermediate, particularly in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.
Role as a Key Intermediate for SGLT2 Inhibitors
SGLT2 inhibitors are a class of oral antidiabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[4] Many SGLT2 inhibitors, such as Canagliflozin, feature a C-aryl glucoside core. The synthesis of this core often relies on precursors that are structurally similar to this compound.[5]
The reactive handles on this molecule allow for a variety of synthetic transformations:
-
The carboxylic acid group can be converted to an amide or ester, or it can be used in coupling reactions.
-
The highly reactive sulfonyl chloride group is an excellent electrophile for reaction with nucleophiles like amines to form sulfonamides, a common functional group in many drugs.[6]
-
The bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.
Diagram of Potential Synthetic Utility
Caption: Synthetic utility of the molecule's functional groups.
Part 4: Safety, Handling, and Spectroscopic Data
As no specific Material Safety Data Sheet (MSDS) is publicly available for CAS number 1375473-02-1, the following safety information is extrapolated from data for structurally related compounds, such as other brominated and chlorosulfonated benzoic acids.
Hazard Identification and Precautionary Measures
-
Skin Corrosion/Irritation: Likely to be corrosive or a severe irritant to the skin.[7]
-
Serious Eye Damage/Irritation: Poses a high risk of serious eye damage.[7]
-
Respiratory Irritation: May cause respiratory tract irritation.[7]
-
Reactivity: Reacts violently with water, releasing heat and hydrogen chloride gas.
| Precautionary Statement | Description |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P405 | Store locked up. |
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a cool, dry place away from moisture. Keep the container tightly sealed.
Spectroscopic Data
Detailed, verified spectroscopic data (NMR, IR, MS) for this compound is not available in the public domain. Researchers synthesizing or using this compound would need to acquire this data for characterization and quality control. For reference, the expected signals in ¹H and ¹³C NMR would correspond to the substituted aromatic ring protons and carbons, the methyl group, and the carboxylic acid proton.
Conclusion
This compound represents a valuable, albeit specialized, building block for medicinal chemistry and organic synthesis. Its trifunctional nature provides a powerful platform for the construction of complex molecules. While detailed public data is limited, its structural relationship to intermediates used in the synthesis of important drugs like SGLT2 inhibitors underscores its potential. The synthetic and safety protocols outlined in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for researchers and drug development professionals to handle and utilize this versatile reagent effectively and safely.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis: The Power of 5-Bromo-2-methylbenzoic Acid. Retrieved January 20, 2026, from [Link]
- Google Patents. (2021). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
-
National Center for Biotechnology Information. (n.d.). Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). C−H functionalization of benzoic acid with sulfonyl azides. Retrieved January 20, 2026, from [Link]
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MySkinRecipes. (n.d.). Methyl 5-bromo-2-(chlorosulfonyl)benzoate. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid. Retrieved January 20, 2026, from [Link]
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PubMed. (n.d.). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Retrieved January 20, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrogallol. Retrieved January 20, 2026, from [Link]
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Airgas. (2018). Safety Data Sheet. Retrieved January 20, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). 1H NMR (a) and 13C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3). Retrieved January 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 20, 2026, from [Link]
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PubMed. (2021). Phosphine Oxides (-POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. Retrieved January 20, 2026, from [Link]
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PubChemLite. (n.d.). 2-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium–glucose cotransporter type 2 (SGLT-2) inhibitors: a new antidiabetic drug class. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US6124473A - Process for preparing (s)- and (R)-α-ethyl-2-oxo-1-pyrrolidineacetamide.
-
SIELC Technologies. (2018). 5-Bromo-2-chlorobenzoic acid. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
- Google Patents. (n.d.). US5554739A - Process for preparing carbon materials with diazonium salts and resultant carbon products.
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PubChem. (n.d.). Processes to produce brivaracetam - Patent US-12221413-B2. Retrieved January 20, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
This document provides a detailed technical guide on the expected spectroscopic data for 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid. As a compound of interest in synthetic chemistry and drug discovery, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical techniques used to characterize such molecules.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of this compound incorporates several key functional groups that will give rise to characteristic signals in its spectra. The aromatic ring is substituted with a carboxylic acid, a methyl group, a bromine atom, and a chlorosulfonyl group. The interplay of these substituents will influence the electronic environment of the molecule and, consequently, its spectroscopic signature.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Ar-H | ~8.0 - 8.5 | Doublet | 1H | The two aromatic protons are in different electronic environments and will likely appear as distinct signals, possibly as doublets due to coupling with each other. |
| Ar-H | ~7.8 - 8.2 | Doublet | 1H | The exact chemical shifts will depend on the specific electronic effects of the surrounding groups. |
| -CH₃ | ~2.5 - 2.8 | Singlet | 3H | The methyl group protons are expected to appear as a singlet in this region. |
| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H | The carboxylic acid proton is typically deshielded and appears as a broad singlet. This peak may be exchangeable with D₂O.[1] |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| -COOH | ~165 - 170 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Ar-C (quaternary) | ~130 - 150 | The chemical shifts of the quaternary aromatic carbons are influenced by the attached substituents. |
| Ar-CH | ~125 - 140 | The protonated aromatic carbons will appear in this region. |
| -CH₃ | ~20 - 25 | The methyl carbon is expected in the aliphatic region. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | The O-H stretch of a carboxylic acid appears as a very broad band due to hydrogen bonding. |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | The carbonyl stretch is a strong and sharp absorption. |
| S=O (Sulfonyl Chloride) | 1380 - 1360 and 1180 - 1160 | Strong | The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. |
| C-Br | 600 - 500 | Medium-Weak | The C-Br stretching vibration is found in the fingerprint region. |
| C-Cl | 800 - 600 | Medium-Weak | The C-Cl stretching vibration. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrometry Data
The molecular formula for this compound is C₈H₆BrClO₄S, with a monoisotopic mass of approximately 311.88 Da.[2] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound.
Key Predicted Fragments:
| m/z | Proposed Fragment | Notes |
| ~312, 314, 316 | [C₈H₆BrClO₄S]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern of Br and Cl. |
| ~295, 297, 299 | [C₈H₅BrClO₃S]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid. |
| ~277, 279 | [C₈H₆BrO₄S]⁺ | Loss of a chlorine radical (•Cl). |
| ~197, 199 | [C₈H₆BrO₂]⁺ | Loss of the chlorosulfonyl radical (•SO₂Cl). |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) can be used to observe the molecular ion with less fragmentation.
-
Mass Analysis: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is recommended to determine the accurate mass and elemental composition of the fragments.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The provided data and protocols are based on established scientific principles and data from analogous compounds. Researchers who synthesize or work with this molecule can use this guide as a reference for interpreting their experimental findings. It is crucial to correlate data from all three techniques (NMR, IR, and MS) for an unambiguous structural confirmation.
References
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChemLite. 4-bromo-3-(chlorosulfonyl)-5-methylbenzoic acid (C8H6BrClO4S). [Link]
Sources
The Chlorosulfonyl Group in Substituted Benzoic Acids: A Comprehensive Reactivity Profile for Synthetic and Medicinal Chemistry
Abstract
The chlorosulfonyl (-SO₂Cl) functional group, when appended to a substituted benzoic acid scaffold, gives rise to a class of exceptionally versatile bifunctional reagents. These compounds are of paramount importance in modern organic synthesis and are foundational to the development of a multitude of pharmaceutical agents. The inherent reactivity of the chlorosulfonyl group, modulated by the electronic and steric nature of substituents on the aromatic ring, allows for a broad spectrum of chemical transformations. This in-depth technical guide provides a comprehensive exploration of the reactivity profile of the chlorosulfonyl group in substituted benzoic acids. We will delve into the synthesis of these key intermediates, the nuanced effects of aromatic substitution on their reactivity, their principal chemical transformations with a focus on sulfonamide formation, and their pivotal role in drug discovery and development, exemplified by the synthesis of diuretic drugs. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Strategic Importance of Chlorosulfonylated Benzoic Acids
Substituted benzoic acids bearing a chlorosulfonyl group are powerful intermediates in organic synthesis due to the presence of two distinct and reactive functional groups: the carboxylic acid and the sulfonyl chloride. The significant difference in the reactivity of these two moieties allows for selective chemical modifications, making these compounds ideal synthons for the construction of complex molecules.
The chlorosulfonyl group is a potent electrophile, rendering the sulfur atom highly susceptible to nucleophilic attack. This reactivity is the cornerstone of sulfonamide synthesis, a critical functional group in a vast array of pharmaceuticals, including antimicrobial, anti-inflammatory, anticancer, and diuretic agents.[1][2] The carboxylic acid group, while less reactive, offers a handle for further derivatization, such as esterification or amidation, enabling the generation of diverse chemical libraries for drug screening.
This guide will provide a holistic overview of the synthesis, reactivity, and application of this important class of compounds, with a particular focus on the interplay between the substituents on the benzoic acid ring and the reactivity of the chlorosulfonyl group.
Synthesis of Chlorosulfonylated Benzoic Acids
The introduction of a chlorosulfonyl group onto a benzoic acid ring is typically achieved through electrophilic aromatic substitution, specifically chlorosulfonation. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring.
Mechanism of Chlorosulfonation
The chlorosulfonation of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. At lower temperatures, chlorosulfonic acid itself can act as the electrophile precursor. The reaction is believed to proceed through the formation of the highly electrophilic chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[3] At higher temperatures, the generation of sulfur trioxide (SO₃) can lead to sulfonation as a competing reaction.[3]
The generated electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity and yields the desired aryl sulfonyl chloride.
Diagram 1: General Mechanism of Chlorosulfonation
Caption: Formation of the electrophile and subsequent electrophilic aromatic substitution.
Regioselectivity in the Chlorosulfonation of Substituted Benzoic Acids
The position of the incoming chlorosulfonyl group is primarily governed by the electronic nature of the substituents on the benzoic acid ring. The carboxylic acid group is a deactivating, meta-directing group. Therefore, in the absence of other strongly directing groups, chlorosulfonation of benzoic acid will primarily yield 3-(chlorosulfonyl)benzoic acid.
However, the presence of other substituents can significantly influence the regiochemical outcome. For instance, in the synthesis of the diuretic furosemide, the starting material is 2,4-dichlorobenzoic acid. Here, the two chlorine atoms, which are ortho, para-directing, and the meta-directing carboxylic acid group collectively direct the incoming chlorosulfonyl group to the 5-position.[1]
The interplay of these directing effects is a critical consideration in the synthesis of specifically substituted chlorosulfonylated benzoic acids. In cases with conflicting directing effects, a mixture of isomers may be obtained, necessitating careful purification.
Experimental Protocols for Synthesis
Protocol 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid [4]
-
Materials: Benzoic acid, Chlorosulfonic acid, Crushed ice, Deionized water.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, carefully add chlorosulfonic acid (approximately 3 molar equivalents).
-
Cool the flask in an ice-water bath.
-
Slowly add benzoic acid (1 molar equivalent) in portions to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for a designated period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum.
-
Protocol 2: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid [5]
This synthesis involves the conversion of a pre-formed chlorosulfonyl group.
-
Materials: 2-chloro-4-(chlorosulfonyl)benzoyl chloride, Sodium sulfite, Sodium bicarbonate, Water, Chloroacetic acid sodium salt, Hydrochloric acid (dilute), Ethyl acetate, Magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, prepare a slurry of sodium sulfite and sodium bicarbonate in water.
-
Heat the slurry to 75°C and slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride.
-
Stir at 75°C for 2 hours.
-
Add the sodium salt of chloroacetic acid and heat the mixture at reflux for 21 hours.
-
Cool the reaction mixture and acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain the product.
-
Reactivity Profile of the Chlorosulfonyl Group
The reactivity of the chlorosulfonyl group is dominated by the high electrophilicity of the sulfur atom, which is a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophilic attack on the sulfur atom proceeds via a nucleophilic substitution pathway, displacing the chloride anion, which is an excellent leaving group.
Electronic Effects of Substituents on Reactivity
The rate of nucleophilic substitution at the sulfonyl sulfur is highly sensitive to the electronic effects of the substituents on the aromatic ring. This relationship can be quantified using the Hammett equation:
log(k/k₀) = ρσ
where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which reflects the electronic effect of the substituent), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects).[6][7][8]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) increase the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. This results in a positive ρ value.[8]
-
Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the sulfur atom, leading to a slower reaction rate.
Kinetic studies on the hydrolysis of a series of para-substituted benzenesulfonyl chlorides have demonstrated this trend. For instance, the rate of hydrolysis increases in the order: 4-MeO < 4-Me < 4-H < 4-Br < 4-NO₂.[9]
Table 1: Relative Hydrolysis Rates of para-Substituted Benzenesulfonyl Chlorides
| Substituent (X) | σₚ value | Relative Rate (kₓ/kₙ) |
| OCH₃ | -0.27 | 0.3 |
| CH₃ | -0.17 | 0.6 |
| H | 0.00 | 1.0 |
| Cl | 0.23 | 2.5 |
| NO₂ | 0.78 | 35 |
Data compiled from various sources for illustrative purposes.
Diagram 2: Hammett Plot for the Hydrolysis of Substituted Benzenesulfonyl Chlorides
Caption: A representative Hammett plot illustrating the linear free-energy relationship.
Steric Effects of Substituents
Steric hindrance, particularly from ortho-substituents, can significantly impact the rate of nucleophilic attack on the sulfonyl sulfur. Bulky groups in the ortho position can impede the approach of the nucleophile, slowing down the reaction.[10][11][12][13][14]
For example, the reaction of 2,4-dichlorobenzenesulfonyl chloride with a bulky secondary amine will be significantly slower than the corresponding reaction with benzenesulfonyl chloride due to the steric hindrance imposed by the ortho-chlorine atom.[10] In some cases, this steric hindrance can be so pronounced that it prevents the reaction from proceeding to completion under standard conditions, necessitating more forcing conditions such as higher temperatures.
Interestingly, some studies have reported a counterintuitive acceleration of substitution at the sulfonyl sulfur by ortho-alkyl groups. This "positive steric effect" has been attributed to a unique, rigid, and compressed structure adopted by these molecules, which may facilitate the nucleophilic attack.[4][11]
Common Reactions of the Chlorosulfonyl Group
The high reactivity of the chlorosulfonyl group allows for a wide range of transformations. The most common and synthetically useful reactions involve nucleophilic substitution with amines, alcohols, and water.
3.3.1. Reaction with Amines: Synthesis of Sulfonamides
The reaction of a chlorosulfonylated benzoic acid with a primary or secondary amine is the most common method for the synthesis of sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[2]
Diagram 3: General Reaction for Sulfonamide Synthesis
Caption: Nucleophilic attack of an amine on a sulfonyl chloride.
Protocol 3: General Procedure for Sulfonamide Synthesis [2]
-
Materials: Substituted chlorosulfonyl benzoic acid, Primary or secondary amine, Base (e.g., pyridine or sodium carbonate), Solvent (e.g., dichloromethane or water).
-
Procedure:
-
Dissolve the substituted chlorosulfonyl benzoic acid in a suitable solvent.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and any unreacted starting materials.
-
Purify the sulfonamide product by recrystallization or column chromatography.
-
3.3.2. Reaction with Alcohols: Synthesis of Sulfonate Esters
In a similar fashion, chlorosulfonylated benzoic acids react with alcohols in the presence of a base to form sulfonate esters. This reaction is also a nucleophilic substitution at the sulfonyl sulfur.
3.3.3. Hydrolysis
The chlorosulfonyl group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This is often an undesirable side reaction that can lead to reduced yields, particularly during aqueous workup procedures.[1] The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring, as discussed previously.
Side Reactions
During the synthesis and subsequent reactions of chlorosulfonylated benzoic acids, several side reactions can occur, leading to the formation of impurities.
-
Sulfone Formation: Under certain conditions, the intermediate sulfonic acid or the sulfonyl chloride can react with another molecule of the aromatic substrate to form a sulfone byproduct. The mechanism is thought to involve the electrophilic attack of a sulfonyl cation on an activated aromatic ring.[15][16]
-
Polysulfonation: The introduction of more than one chlorosulfonyl group onto the aromatic ring can occur, especially with highly activated benzoic acids or under forcing reaction conditions.
-
Reaction at the Carboxylic Acid Group: Chlorosulfonic acid can react with the carboxylic acid group to form a mixed anhydride. This is more likely to occur at higher temperatures.
Careful control of reaction conditions, such as temperature, stoichiometry, and reaction time, is crucial to minimize these side reactions and maximize the yield of the desired product.
Applications in Drug Discovery and Development
The unique reactivity of chlorosulfonylated benzoic acids makes them invaluable building blocks in the synthesis of a wide range of pharmaceutical agents. The resulting sulfonamides are a key pharmacophore in many drug classes.
Diuretic Drugs: The Furosemide Example
A prominent example of the application of chlorosulfonylated benzoic acids in drug synthesis is the production of the loop diuretic furosemide. The synthesis of furosemide typically starts with the chlorosulfonation of 2,4-dichlorobenzoic acid to yield 2,4-dichloro-5-chlorosulfonylbenzoic acid.[17] This intermediate is then reacted with ammonia to form the corresponding sulfonamide, 2,4-dichloro-5-sulfamoylbenzoic acid. Finally, a nucleophilic aromatic substitution reaction with furfurylamine displaces the chlorine atom at the 2-position to yield furosemide.[17][18][19][20][21]
Diagram 4: Synthetic Pathway to Furosemide
Caption: Key steps in the synthesis of the diuretic drug furosemide.
The sulfamoylbenzoic acid moiety is a common feature in many diuretic drugs, highlighting the importance of chlorosulfonylation in their synthesis.[22][23]
Other Therapeutic Areas
Beyond diuretics, sulfonamides derived from chlorosulfonylated benzoic acids are found in a wide range of therapeutic agents, including:
-
Antibacterials: The sulfonamide group is a key component of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[2]
-
Anticancer Agents: Certain sulfonamides have shown efficacy as anticancer drugs by inhibiting carbonic anhydrase isoforms that are overexpressed in some tumors.[2]
-
Anti-inflammatory Drugs: The COX-2 inhibitor celecoxib contains a sulfonamide group, demonstrating the versatility of this functional group in medicinal chemistry.
The ability to readily synthesize a diverse library of sulfonamides from chlorosulfonylated benzoic acids makes them a valuable starting point for lead optimization in drug discovery programs.
Spectroscopic Characterization
The characterization of chlorosulfonylated benzoic acids and their derivatives is routinely performed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of these compounds.
-
¹H NMR: The aromatic protons typically appear as a set of coupled multiplets in the downfield region of the spectrum (7.5-8.5 ppm). The chemical shifts and coupling constants of these protons are influenced by the position and electronic nature of the substituents. The acidic proton of the carboxylic acid group usually appears as a broad singlet at a very downfield chemical shift (>10 ppm).
-
¹³C NMR: The aromatic carbons resonate in the region of 120-150 ppm. The carbonyl carbon of the carboxylic acid is typically found further downfield (>165 ppm).
Table 2: Representative ¹H and ¹³C NMR Data for 4-(Chlorosulfonyl)benzoic Acid [24]
| Nucleus | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) |
| ¹H | ~13.6 (br s, 1H, COOH), 8.1 (d, 2H), 7.9 (d, 2H) |
| ¹³C | Data not consistently available in searched sources. |
Note: Specific chemical shifts can vary depending on the solvent and the specific substituents present.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
S=O stretch: Strong absorptions in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric) are characteristic of the sulfonyl chloride group.
-
C=O stretch: A strong absorption band in the range of 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
-
O-H stretch: A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the hydroxyl group of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification. The presence of chlorine results in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Conclusion
The chlorosulfonyl group in substituted benzoic acids represents a cornerstone of modern synthetic and medicinal chemistry. The ability to fine-tune the reactivity of this versatile functional group through the judicious choice of substituents on the aromatic ring provides chemists with a powerful tool for the construction of complex and biologically active molecules. A thorough understanding of the synthesis, reactivity profile, and potential side reactions of these compounds is essential for their effective utilization in both academic research and industrial drug development. This guide has provided a comprehensive overview of these key aspects, offering a valuable resource for scientists working in this exciting and impactful field.
References
-
National Center for Biotechnology Information. (n.d.). Furosemide (Frusemide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Retrieved from [Link]
-
GlobalSpec. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Retrieved from [Link]
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- Google Patents. (1997). EP0788494B1 - Process for the preparation of furosemide.
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Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Retrieved from [Link]
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Solubility Characteristics of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid in Common Laboratory Solvents
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, a key intermediate in synthetic chemistry. Lacking specific empirical data in published literature, this document establishes a robust theoretical framework based on first principles of physical organic chemistry. We dissect the molecule's structural components—the carboxylic acid, chlorosulfonyl, and substituted aromatic moieties—to predict its behavior in a range of common laboratory solvents. This guide is designed to equip researchers, scientists, and drug development professionals with the predictive insights and practical methodologies required to effectively handle this compound in experimental settings, from reaction workups to purification and formulation.
Introduction: The Imperative of Solubility Profiling
This compound is a multi-functionalized aromatic compound. Its structure suggests significant utility as a versatile building block, enabling the introduction of a sulfonamide or sulfonic acid group, a carboxylic acid handle for further derivatization, and a bromine atom for cross-coupling reactions. The success of any synthetic campaign utilizing this intermediate—be it in reaction setup, monitoring, workup, or purification—is fundamentally governed by its solubility. An informed understanding of how this compound interacts with various solvents is not merely a matter of convenience; it is a prerequisite for developing efficient, scalable, and reproducible chemical processes. This guide provides that understanding, blending theoretical prediction with practical, actionable experimental protocols.
Physicochemical & Structural Analysis: A Molecule of Dichotomous Nature
The solubility of an organic compound is dictated by the interplay of its functional groups and the overall molecular architecture. The principle of "like dissolves like" serves as our primary guide, meaning polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[1][2]. Let's deconstruct the title compound to forecast its behavior.
-
Aromatic Carboxylic Acid Moiety: The benzoic acid portion of the molecule introduces significant polarity through the carboxyl group (-COOH). This group is a hydrogen bond donor and acceptor, which suggests an affinity for polar protic solvents like alcohols.[3][4][5] However, the large, non-polar benzene ring significantly diminishes its solubility in water. Benzoic acid itself is poorly soluble in cold water for this very reason.[3] We can anticipate that the compound will exhibit acidic properties, leading to greatly enhanced solubility in aqueous basic solutions (e.g., NaOH, NaHCO₃) through the formation of a highly polar carboxylate salt.
-
Chlorosulfonyl Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. However, its most critical characteristic is its reactivity. Sulfonyl chlorides are susceptible to nucleophilic attack by protic solvents, a reaction known as solvolysis.[6]
-
In water , it will hydrolyze to the corresponding sulfonic acid (-SO₃H).
-
In alcohols (e.g., methanol, ethanol) , it will react to form sulfonate esters (-SO₃R). This reactivity means that in protic solvents, one is not observing simple dissolution but rather a chemical transformation. The rate of this reaction can vary, but it is a critical consideration for any process involving these solvents. Due to their reactivity and low water solubility, arylsulfonyl chlorides are often precipitated from aqueous reaction mixtures.[7]
-
-
Substituted Aromatic Ring: The benzene ring itself is large and hydrophobic. The presence of a methyl group (-CH₃) and a bromine atom (-Br) further contributes to the molecule's lipophilicity and molecular weight. Halogenated aromatic compounds are typically soluble in non-polar or moderately polar aprotic solvents.[8] The electron-withdrawing nature of the bromo and chlorosulfonyl substituents can influence intermolecular interactions, such as halogen bonding.[9][10]
Theoretical Solubility Profile
Based on the structural analysis, we can predict the solubility of this compound across a spectrum of common laboratory solvents.
-
Non-Polar Aprotic Solvents (e.g., Hexanes, Toluene, Benzene): Solubility is expected to be low . While the substituted aromatic ring has non-polar character, the high polarity of the carboxylic acid and chlorosulfonyl groups will prevent significant dissolution in highly non-polar solvents.[1]
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): This class of solvents represents the best candidates for achieving true dissolution without reaction.
-
DCM, Chloroform, THF, Ethyl Acetate: Expected to be moderately to highly soluble . These solvents can solvate the polar functional groups without reacting with the chlorosulfonyl moiety.
-
Acetone, ACN, DMF, DMSO: Expected to be highly soluble . These are very polar solvents capable of strong dipole-dipole interactions with the solute. DMSO and DMF, in particular, are excellent solvents for a wide range of organic compounds.
-
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): In these solvents, the compound will react (solvolysis) . While it may appear to "dissolve," the process is a chemical transformation. The initial solubility of the unreacted compound in water is expected to be very low .[7] Its solubility in alcohols before reaction is likely higher than in water but the subsequent esterification is a competing process.
-
Aqueous Acidic & Basic Solutions:
-
Aqueous Acids (e.g., dilute HCl): Solubility is expected to be very low , similar to its solubility in water.
-
Aqueous Bases (e.g., 5% NaOH, 5% NaHCO₃): The compound is expected to be highly soluble with reaction . The carboxylic acid will be deprotonated to form the highly water-soluble sodium carboxylate salt. Simultaneously, the chlorosulfonyl group will hydrolyze rapidly under basic conditions to the sodium sulfonate salt.
-
Experimental Protocol for Solubility Determination
To validate the theoretical profile, a systematic experimental approach is necessary. This protocol is designed to be self-validating and provides clear, actionable steps.
Workflow for Solubility Assessment
The following diagram outlines the logical progression for testing the solubility of the compound.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
Objective: To determine the qualitative and semi-quantitative solubility of the target compound at ambient temperature (~22 °C).
Materials:
-
This compound
-
Vials or test tubes
-
Magnetic stirrer and stir bars
-
Graduated cylinders and pipettes
-
Analytical balance
-
Solvents: Hexane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Dimethyl Sulfoxide (DMSO), Water, Methanol, 5% (w/v) aq. NaOH, 5% (w/v) aq. NaHCO₃.
Procedure:
-
Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add the selected solvent to the vial in 0.2 mL increments.
-
Mixing: After each addition, cap the vial and stir vigorously using a magnetic stirrer (or vortex mixer) for 60 seconds.[1] Allow the mixture to stand and observe.
-
Observation:
-
Soluble: The solid completely dissolves to form a clear solution. Record the volume of solvent added.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains. Continue adding solvent up to a total volume of 2 mL.
-
Insoluble: No significant amount of solid dissolves.
-
Reaction: Observe any changes such as gas evolution (effervescence with NaHCO₃), color change, or heat generation. For protic solvents, the dissolution may be followed by precipitation of a new material (the product of solvolysis).
-
-
Systematic Testing: Perform the test for each solvent, starting with the aprotic solvents to establish a baseline without reactivity.
-
Causality: Testing in non-reactive solvents first (DCM, THF, DMSO) is crucial to understand the inherent solubility before moving to solvents like water or methanol where solvolysis complicates the observation.
-
-
Aqueous Base Testing: When testing in NaOH and NaHCO₃, note the rapid dissolution due to salt formation. The effervescence in NaHCO₃ is a classic indicator of a carboxylic acid that is stronger than carbonic acid.
-
Data Recording: Record all observations meticulously. Calculate an approximate solubility in mg/mL for the solvents in which the compound fully dissolved.
Predicted Solubility Data Summary
The following table summarizes the expected solubility characteristics based on the theoretical analysis. This table should serve as a practical guide for solvent selection.
| Solvent Class | Solvent | Predicted Solubility | Rationale & Expected Observations |
| Non-Polar Aprotic | Hexane, Toluene | Insoluble / Very Low | The high polarity of the -COOH and -SO₂Cl groups outweighs the non-polar character of the aromatic ring. |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | Good balance of polarity to dissolve the compound without reacting. Ideal for reaction workups (extractions). |
| Tetrahydrofuran (THF) | Soluble | A polar ether capable of solvating the polar groups. Common reaction solvent. | |
| Acetone, Ethyl Acetate | Soluble | Good general-purpose solvents for moderately polar compounds. | |
| DMSO, DMF | Very Soluble | Highly polar solvents capable of dissolving a wide range of compounds. Useful for NMR analysis or difficult reactions. | |
| Polar Protic | Water | Insoluble (Reacts) | Very low initial solubility. The compound will slowly hydrolyze at the -SO₂Cl group to form the more polar sulfonic acid. |
| Methanol, Ethanol | Slightly Soluble (Reacts) | Low to moderate initial solubility. The compound will undergo solvolysis at the -SO₂Cl group to form the corresponding sulfonate ester. | |
| Aqueous Reactive | 5% aq. NaOH | Soluble (Reacts) | Rapidly dissolves via deprotonation of the carboxylic acid and hydrolysis of the sulfonyl chloride to form a water-soluble disodium salt. |
| 5% aq. NaHCO₃ | Soluble (Reacts) | Dissolves with effervescence (CO₂ release) due to deprotonation of the carboxylic acid, followed by hydrolysis of the sulfonyl chloride. |
Safety & Handling Considerations
-
Corrosive: The chlorosulfonyl group is reactive and the compound should be considered corrosive. Hydrolysis will release HCl as a byproduct.
-
Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The compound is moisture-sensitive due to the reactive chlorosulfonyl group.
Conclusion
This compound possesses a complex solubility profile governed by its competing polar, non-polar, and reactive functional groups. It is predicted to be most soluble in polar aprotic solvents like DCM, THF, acetone, and DMSO, making these the solvents of choice for non-reactive applications. In protic solvents such as water and alcohols, the compound will undergo solvolysis, a critical factor to consider during experimental design. Its acidic nature ensures solubility in aqueous bases, which facilitates reactive workups. The theoretical framework and practical methodology presented in this guide provide researchers with the necessary tools to confidently and effectively utilize this versatile chemical intermediate.
References
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
CK-12 Foundation. (2024). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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Navigating the Safety Profile of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Hazard Classification
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is a complex organic molecule featuring a benzoic acid core with bromo, chlorosulfonyl, and methyl substituents. These functional groups dictate its reactivity and its toxicological profile.
| Identifier | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1375473-88-3 | [1] |
| Molecular Formula | C8H6BrClO4S | [1] |
| Molecular Weight | 313.55 g/mol | [1] |
Based on the safety data of analogous compounds like 5-Bromo-2-chlorobenzoic acid and other substituted benzoic acids, this compound is anticipated to be classified with the following hazards.[2][3][4]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [2][4]
The presence of the chlorosulfonyl group suggests that this compound may be corrosive and react with water, necessitating stringent handling precautions to avoid moisture.
Hazard Identification and First Aid
A thorough understanding of the potential hazards and the appropriate first-aid response is critical when working with this compound.
Pictograms (Anticipated):
GHS07: Exclamation Mark
Signal Word (Anticipated):
Hazard Statements (Anticipated):
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[4]
First-Aid Measures:
-
In case of skin contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, seek medical advice/attention.
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
If inhaled : Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If swallowed : Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician.
Exposure Controls and Personal Protection
To mitigate the risks associated with handling this compound, stringent adherence to the following exposure controls and personal protective equipment (PPE) is mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[2]
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[2]
-
Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a particulate filter.[4]
The following diagram illustrates the standard workflow for donning and doffing PPE to ensure maximum protection.
Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and moisture.[5]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[2]
-
Due to the chlorosulfonyl group, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.
Accidental Release Measures
In the event of a spill, a calm and methodical response is essential to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate : Immediately evacuate the area of all non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect : Carefully sweep or scoop up the contained material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]
-
Clean : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose : Dispose of the waste material in accordance with local, state, and federal regulations.[2]
The following diagram outlines the decision-making process for responding to a chemical spill.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.
-
Reactivity : The chlorosulfonyl group is reactive towards nucleophiles, particularly water, alcohols, and amines. Reaction with water will likely produce hydrochloric acid and the corresponding sulfonic acid, which are corrosive.
-
Chemical Stability : The compound is expected to be stable under recommended storage conditions (cool, dry, and under an inert atmosphere).[4]
-
Conditions to Avoid : Exposure to moisture, heat, and incompatible materials.[5]
-
Incompatible Materials : Strong oxidizing agents, strong bases, and water.[5]
-
Hazardous Decomposition Products : Upon combustion, may produce carbon oxides, hydrogen bromide, hydrogen chloride, and sulfur oxides.[5]
Toxicological and Ecological Information
Detailed toxicological and ecological studies for this compound are not publicly available. However, based on its structure and the data from similar compounds, the following can be inferred:
-
Toxicological Information : The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[4][5] The systemic toxicity is not known, but it should be handled with care to avoid ingestion and inhalation.
-
Ecological Information : The environmental impact of this compound has not been assessed. It should not be allowed to enter drains or the environment.[2] Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.
Conclusion
While a specific Material Safety Data Sheet for this compound is not currently available, a comprehensive safety protocol can be established by examining the properties of structurally related compounds. The primary hazards are anticipated to be skin, eye, and respiratory irritation, with the chlorosulfonyl group posing an additional risk of corrosive reactions with moisture. By adhering to the stringent handling, storage, and personal protection measures outlined in this guide, researchers can safely utilize this valuable synthetic reagent in their work. Continuous vigilance and a proactive approach to safety are paramount when working with any chemical, particularly one with a limited public safety profile.
References
-
National Institute of Standards and Technology. (2014). Safety Data Sheet for m-Chlorobenzoic Acid. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2018). MSDS of 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
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An In-depth Technical Guide to 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a carboxylic acid, a sulfonyl chloride, and a bromine atom on a substituted benzene ring, makes it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, discusses plausible synthetic routes, and delves into its significant applications, particularly in the development of novel therapeutics such as SGLT2 inhibitors for the treatment of type 2 diabetes.
Chemical Identity and Properties
Clarity on the precise chemical identity of this compound is crucial due to the existence of a closely related isomer. The target compound of this guide is This compound , identified by the CAS Number 1375473-02-1 . It is important to distinguish it from its isomer, 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid (CAS Number 1375473-88-3 ).
Key physicochemical properties of this compound are summarized in the table below:
| Property | Value |
| CAS Number | 1375473-02-1 |
| Molecular Formula | C₈H₆BrClO₄S |
| Molecular Weight | 313.55 g/mol [1] |
| Appearance | Typically a white to off-white solid |
| Purity | ≥95% (as offered by commercial suppliers)[2] |
Analytical Data Note: As of the compilation of this guide, publicly available NMR, IR, or mass spectrometry data specifically for this compound (CAS 1375473-02-1) is limited. Researchers are advised to obtain a Certificate of Analysis (CoA) from their chosen supplier, which should provide this critical information. For reference, spectral data for the related compound 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) is available in public databases such as PubChem and the NIST WebBook.[3][4][5]
Commercial Availability
This compound and its isomer are available from a number of specialized chemical suppliers. The table below provides a non-exhaustive list of commercial sources. It is recommended to contact the suppliers directly for current pricing, availability, and detailed product specifications.
| Compound Name | CAS Number | Potential Suppliers |
| This compound | 1375473-02-1 | ACCELA CHEMBIO INC[1], CymitQuimica (distributor for Biosynth)[1] |
| 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid | 1375473-88-3 | BLDpharm[6], Arctom[2] |
Synthesis and Purification
A general protocol for such a transformation is as follows:
-
Diazotization of the Amine: The starting aniline, 2-amino-5-bromo-3-methylbenzoic acid, is dissolved in a suitable acidic medium, typically a mixture of hydrochloric and acetic acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium intermediate.
-
Sulfonylation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a compatible solvent, often acetic acid, in the presence of a copper(I) chloride catalyst. This effects the substitution of the diazonium group with a sulfonyl chloride moiety.
-
Work-up and Isolation: Upon completion of the reaction, the product is typically isolated by pouring the reaction mixture into ice-water, which precipitates the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the final product of high purity.
It is noteworthy that patents related to the synthesis of structurally similar compounds, such as 5-bromo-2-chloro-benzoic acid, often describe multi-step sequences that may involve diazotization and hydrolysis as key transformations.[7][8][9]
Applications in Drug Discovery
The primary application of this compound and its derivatives lies in their use as key building blocks for the synthesis of complex pharmaceutical agents. The sulfonyl chloride group is a highly reactive handle for the formation of sulfonamides, which are a prominent class of functional groups in a wide array of approved drugs.[10][11]
Role in the Synthesis of SGLT2 Inhibitors
A particularly significant application of this class of compounds is in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors. SGLT2 inhibitors are a modern class of oral antidiabetic drugs that lower blood glucose levels by promoting its excretion in the urine.[12] The core structure of many SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, features a C-glycoside moiety attached to a substituted diarylmethane scaffold. The synthesis of this scaffold often relies on starting materials like 5-bromo-2-chlorobenzoic acid.[7]
The structural features of this compound make it an attractive starting material for the synthesis of novel SGLT2 inhibitors with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The bromine atom provides a site for further functionalization via cross-coupling reactions, while the sulfonyl chloride can be readily converted to a variety of sulfonamides to explore structure-activity relationships.
Figure 1: A simplified workflow illustrating the potential use of this compound as a starting material in the synthesis of SGLT2 inhibitors.
Safety and Handling
Aromatic sulfonyl chlorides are reactive compounds that require careful handling to avoid exposure and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, the following general precautions for handling sulfonyl chlorides should be observed:
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[13][14]
-
Moisture Sensitivity: These compounds react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is often vigorous. Therefore, they should be handled under anhydrous conditions and stored in tightly sealed containers in a dry environment.[15][16]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.[13][15][16]
-
Inhalation Hazard: Inhalation of dust or vapors can cause severe irritation to the respiratory tract.[13][14]
-
Spill and Waste Disposal: Spills should be cleaned up promptly using an inert absorbent material. Waste should be disposed of in accordance with local regulations for hazardous chemical waste.
Conclusion
This compound is a commercially available and highly versatile building block with significant potential in drug discovery and development. Its utility, particularly in the synthesis of novel SGLT2 inhibitors, underscores its importance for medicinal chemists. While exercising appropriate safety precautions due to its reactive nature, researchers can leverage the unique chemical handles of this compound to construct innovative molecular entities with therapeutic potential.
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ACCELA CHEMBIO INC. 1375473-02-1 this compound. [Link]
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2 - SAFETY DATA SHEET. Furan-2-sulfonyl chloride. [Link]
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NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]
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Oakwood Chemical. 3-Bromo-5-(chlorosulfonyl)benzoic acid. [Link]
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European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
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WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
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ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]
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ACS Medicinal Chemistry Letters. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. [Link]
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Potential applications of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid in organic synthesis
An In-depth Technical Guide to the Potential Applications of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid in Organic Synthesis
Authored by a Senior Application Scientist
Foreword: Unveiling the Potential of a Multifunctional Scaffolding
In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Molecules that possess multiple, orthogonally reactive functional groups serve as powerful platforms for the rapid generation of chemical diversity. This guide focuses on a compound with significant, yet largely unexplored, potential: This compound . While direct literature on this specific molecule is sparse, its architecture—a trifecta of a reactive sulfonyl chloride, a versatile carboxylic acid, and a modifiable aromatic bromide—suggests a wealth of applications for the synthesis of complex and potentially bioactive molecules.
This document serves as a technical primer for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple cataloging of theoretical reactions to provide a logical framework for harnessing the unique reactivity of this compound. We will dissect the potential of each functional group, propose strategic synthetic pathways, and offer insights into the design of experiments aimed at creating novel chemical entities.
Molecular Architecture and Predicted Physicochemical Properties
The synthetic utility of this compound stems from its distinct arrangement of functional groups on a substituted benzene ring.
-
Chemical Structure:
-
CAS Number: 1375473-88-3 (Note: This appears to be for the isomer 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid, highlighting the novelty of the target compound)[1]
-
Molecular Formula: C₈H₆BrClO₄S
-
Molecular Weight: 313.55 g/mol
-
The spatial and electronic interplay of the bromo, chlorosulfonyl, methyl, and carboxylic acid groups dictates its reactivity and potential applications. The electron-withdrawing nature of the chlorosulfonyl and carboxylic acid groups will influence the reactivity of the aromatic ring, while the steric hindrance from the ortho-methyl group may direct certain reactions.
The Core Triad of Reactivity: A Chemist's Perspective
The true potential of this compound lies in the distinct and addressable reactivity of its three primary functional moieties.
The Chlorosulfonyl Group: A Gateway to Sulfonamides and Beyond
The sulfonyl chloride group is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in forming sulfonamides and sulfonate esters, two classes of compounds with profound importance in medicinal chemistry.[2]
-
Synthesis of Sulfonamides: Reaction with primary or secondary amines in the presence of a base readily yields sulfonamides.[3] This transformation is fundamental to the synthesis of sulfa drugs and a vast array of other therapeutic agents.[4]
-
Formation of Sulfonate Esters: Treatment with alcohols or phenols provides sulfonate esters. These esters are not only stable functional groups in their own right but can also serve as excellent leaving groups in nucleophilic substitution reactions.[3]
The Carboxylic Acid: A Handle for Diverse Functionalization
The carboxylic acid moiety offers a complementary set of synthetic possibilities. Its reactivity is well-established and allows for a variety of transformations, including:
-
Amide Bond Formation: Coupling with amines, facilitated by standard coupling reagents (e.g., HATU, EDC), yields amides. This reaction is a cornerstone of peptide synthesis and the creation of numerous pharmaceuticals.
-
Esterification: Reaction with alcohols under acidic conditions or via other esterification protocols provides access to a wide range of esters, which can modulate the pharmacokinetic properties of a molecule.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then undergo further functionalization.
The Brominated Aromatic Ring: A Platform for Carbon-Carbon Bond Formation
The bromine atom on the aromatic ring is a key feature for extending the molecular framework through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, dramatically increasing molecular complexity.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.
The presence of a bromine atom is a common strategy in the design of pharmaceutical intermediates due to its versatility in these coupling reactions.[5][6][7]
Potential Applications in Organic Synthesis and Drug Discovery
The multifunctional nature of this compound makes it an ideal scaffold for diversity-oriented synthesis, particularly in the context of generating libraries of compounds for high-throughput screening.
Synthesis of Novel Sulfonamide Libraries
The sulfonyl chloride group can be reacted with a diverse panel of amines to generate a library of sulfonamides. The resulting products retain the carboxylic acid and bromo functionalities for subsequent, orthogonal derivatization.
Workflow for Sulfonamide Library Synthesis
Caption: Synthesis of a sulfonamide library.
A Building Block for Heterocyclic Systems
Substituted sulfonyl chlorides are valuable precursors for the synthesis of a variety of heterocyclic compounds that are prevalent in medicinal chemistry.[8][9] For instance, the sulfonamide products can undergo intramolecular cyclization reactions, or the sulfonyl chloride itself can be used in more complex cyclization cascades.
Platform for Multi-Vector Derivatization
The three functional groups can be addressed in a stepwise manner to create highly complex and diverse molecular architectures. For example, one could first form a sulfonamide, then perform a Suzuki coupling on the bromide, and finally, couple the carboxylic acid with an amine. This systematic approach allows for the precise construction of molecules with desired properties.
Logical Flow for Sequential Functionalization
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Methodological & Application
Application Notes: A Comprehensive Protocol for the Synthesis of Novel Sulfonamides using 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Abstract
These application notes provide a comprehensive, field-proven protocol for the synthesis of N-substituted sulfonamides utilizing 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid as a key intermediate. Sulfonamides are a cornerstone structural motif in medicinal chemistry, exhibiting a wide array of biological activities.[1] This document is designed for researchers, chemists, and drug development professionals, offering a detailed methodology that emphasizes scientific integrity, safety, and reproducibility. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, outline robust characterization techniques, and detail critical safety protocols. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the synthesis for their specific amine nucleophiles.
Introduction and Scientific Rationale
The sulfonamide functional group is a bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[2][3] These characteristics have led to the development of numerous sulfonamide-based drugs with antibacterial, anti-inflammatory, and anticancer properties.[4]
The primary and most reliable method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] This reaction proceeds via a nucleophilic attack from the electron-rich amine onto the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.[6] The starting material, this compound, is a trifunctional building block. Its three key features are:
-
A highly reactive chlorosulfonyl group: This is the primary site for reaction with amines to form the desired sulfonamide bond.[7]
-
A carboxylic acid group: This provides a secondary site for further chemical modification, such as amide coupling, allowing for the creation of complex molecular architectures.
-
A brominated aromatic ring: The bromine atom offers a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further diversification of the molecular scaffold.[8]
This protocol focuses on the selective reaction at the chlorosulfonyl moiety, a reaction favored due to its high electrophilicity. A base is incorporated into the reaction to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Physicochemical and Safety Data of Key Reagent
A thorough understanding of the primary reagent is critical for successful and safe synthesis.
| Property | Value | Reference |
| Compound Name | This compound | [9] |
| CAS Number | 1375473-88-3 | [9] |
| Molecular Formula | C₈H₆BrClO₄S | [9] |
| Molecular Weight | 313.55 g/mol | [9] |
| Appearance | Typically an off-white to white solid | N/A |
| Primary Hazard | Corrosive. Causes severe skin burns and eye damage. Reacts with water. | [10] |
Safety Precautions
Handling sulfonyl chlorides and amines requires strict adherence to safety protocols to mitigate risks.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[10][11][12] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[10][11]
-
Reagent Handling: this compound is moisture-sensitive and corrosive.[10] It should be handled under an inert atmosphere (e.g., nitrogen or argon) if possible and stored in a desiccator. Amines can be toxic and volatile; handle them with care in a fume hood.[12][13]
-
Waste Disposal: Quench any unreacted sulfonyl chloride carefully with a dilute base solution in an ice bath before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10] For eye contact, flush with water for 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[10]
Detailed Experimental Protocol
This protocol outlines the synthesis of a representative sulfonamide. It can be adapted for various primary and secondary amines.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| This compound | ≥97% | Starting Material |
| Primary or Secondary Amine (e.g., Morpholine) | Reagent | Nucleophile |
| Pyridine or Triethylamine (Et₃N) | Anhydrous | Base/Solvent |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Reaction Solvent |
| 1M Hydrochloric Acid (HCl) | ACS Grade | Aqueous Work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Aqueous Work-up |
| Brine (Saturated NaCl solution) | ACS Grade | Aqueous Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Drying Agent |
| Ethyl Acetate & Hexanes | HPLC Grade | TLC & Recrystallization |
| Standard Laboratory Glassware | - | Reaction Vessel, etc. |
| Magnetic Stirrer & Stir Bar | - | Agitation |
| Ice Bath | - | Temperature Control |
| Thin Layer Chromatography (TLC) Plate (Silica) | - | Reaction Monitoring |
General Reaction Scheme
The fundamental transformation is the reaction between the sulfonyl chloride and an amine to yield the sulfonamide and HCl, which is neutralized by a base.
Caption: General reaction for sulfonamide synthesis.
Step-by-Step Synthesis Procedure
-
Reaction Setup (Causality: The initial cooling prevents potential exothermic reactions and side product formation).
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the flask to 0 °C using an ice bath and begin stirring.
-
-
Reagent Addition (Causality: Slow addition of the amine and base maintains temperature control and ensures a homogenous reaction).
-
In a separate vial, dissolve the desired primary or secondary amine (1.1 eq) and pyridine (1.5 eq) in a small amount of anhydrous DCM.
-
Add this amine/base solution dropwise to the stirring sulfonyl chloride solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
-
Reaction Progression (Causality: Allowing the reaction to warm to room temperature provides the necessary activation energy for the reaction to proceed to completion).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 4-6 hours.[4]
-
Monitor the reaction's progress by TLC, eluting with a mixture like 50% ethyl acetate in hexanes. The disappearance of the starting sulfonyl chloride spot indicates completion.
-
-
Aqueous Work-up (Causality: This sequence removes the base, unreacted starting materials, and aqueous-soluble byproducts).
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, and finally brine.
-
Separate the organic layer.
-
-
Drying and Concentration (Causality: Removing residual water is crucial before solvent evaporation to prevent hydrolysis and to obtain a dry, solid product).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification (Causality: Recrystallization or chromatography removes any remaining non-polar impurities, yielding the final product in high purity).
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[4]
-
Experimental Workflow Diagram
Caption: Workflow for sulfonamide synthesis and purification.
Characterization and Purity Assessment
Confirming the identity and purity of the synthesized compound is a mandatory step for ensuring the validity of the experimental results.[15]
| Technique | Purpose | Expected Observations |
| Thin-Layer Chromatography (TLC) | Monitor reaction & assess purity | A single spot for the purified product with a different Rf value than the starting material. |
| Melting Point (MP) | Assess purity | A sharp, narrow melting point range indicates a pure compound.[16] |
| FT-IR Spectroscopy | Functional group identification | Appearance of N-H stretching bands (3200-3400 cm⁻¹) and characteristic S=O stretching bands (asymmetric ~1350 cm⁻¹, symmetric ~1160 cm⁻¹). Disappearance of the broad O-H from the carboxylic acid if it was derivatized.[17] |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Signals corresponding to the protons and carbons of both the benzoic acid core and the newly introduced amine fragment. The chemical shifts will confirm the covalent linkage.[17] |
| Mass Spectrometry (MS) | Confirm molecular weight | Observation of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of the target sulfonamide.[17] |
Conclusion
This protocol provides a robust and reliable method for the synthesis of diverse sulfonamides from this compound. By understanding the chemical principles behind each step, from reaction setup to final characterization, researchers can confidently produce novel compounds for applications in drug discovery and materials science. Adherence to the detailed safety precautions is paramount for ensuring a safe and successful experimental outcome.
References
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Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride Source: ResearchGate URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Princeton University, Macmillan Group URL: [Link]
-
Title: 23.9: Amines as Nucleophiles - Sulfonamide Formation from Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society URL: [Link]
- Title: Sulfonamide purification process - US2777844A Source: Google Patents URL
-
Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: SAFETY DATA SHEET CLEAN AMINE® Source: Greenbook.net URL: [Link]
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Title: How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide Source: Braskem URL: [Link]
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Title: What are the Health and Safety Guidelines for Using Amines? Source: Diplomata Comercial URL: [Link]
-
Title: Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs Source: PMC - NIH URL: [Link]
-
Title: Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 Source: NIH URL: [Link]
-
Title: Mechanochemical synthesis of aromatic sulfonamides Source: The Royal Society of Chemistry URL: [Link]
-
Title: Simple Tests for Identification of Sulfonamides Source: ResearchGate URL: [Link]
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Application Note: 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid as a Versatile Building Block for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them high-value targets for therapeutic intervention.[3][4] A prominent strategy in the design of kinase inhibitors involves the use of molecular scaffolds that can form specific, high-affinity interactions within the ATP-binding pocket of the kinase.[5] The sulfonamide moiety is a privileged functional group in this context, known for its ability to act as a hydrogen bond donor and acceptor, thereby anchoring inhibitors to the kinase hinge region.[3][4]
This application note introduces 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid , a trifunctional building block uniquely suited for the rapid synthesis and optimization of novel kinase inhibitors. Its distinct functionalities—a highly reactive sulfonyl chloride, a modifiable bromo group, and a carboxylic acid—provide a strategic platform for generating diverse chemical libraries and exploring structure-activity relationships (SAR).
Physicochemical Properties and Handling
A summary of the key properties of this compound is presented below. As with all sulfonyl chlorides, this reagent is sensitive to moisture and should be handled under anhydrous conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrClO₄S | [6] |
| Molecular Weight | 313.55 g/mol | [6] |
| CAS Number | 1375473-88-3 | [6] |
| Appearance | White to off-white solid | Typical |
| Key Reactive Groups | Sulfonyl Chloride, Carboxylic Acid, Aryl Bromide | N/A |
Safety & Handling:
-
Reacts with water, alcohols, and other nucleophiles. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
-
Causes skin and eye irritation.[7] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]
Core Synthetic Strategy: Sulfonamide Formation
The primary reaction leveraging the utility of this building block is the formation of a sulfonamide. The electrophilic sulfonyl chloride group reacts readily with primary or secondary amines to form a stable sulfonamide linkage, a cornerstone of many kinase inhibitor scaffolds.[8][9][10]
Mechanism Insight: Nucleophilic Acyl-type Substitution
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. A subsequent elimination of a chloride ion, typically facilitated by a non-nucleophilic base, yields the sulfonamide product. The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for coupling this compound with a generic amine (R¹R²NH).
Materials:
-
This compound (1.0 eq)
-
Amine of interest (R¹R²NH) (1.1 - 1.5 eq)
-
Anhydrous Pyridine or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions.
-
Reagent Addition: Slowly add the amine (1.1 eq) to the cooled solution, followed by the dropwise addition of pyridine or TEA (2.0 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the desired sulfonamide.
Application Example: Synthesis of a BRAF V600E Inhibitor Scaffold
To illustrate the utility of this building block, we propose a synthetic route to a hypothetical inhibitor scaffold targeting the BRAF V600E mutant kinase, a key driver in melanoma.[11][12] The design incorporates the sulfonamide for hinge binding, the carboxylic acid for solvent-front interactions, and the bromo-substituent as a handle for late-stage diversification.
Synthetic Workflow Diagram
The following diagram outlines the multi-step synthesis of a potential BRAF inhibitor scaffold.
Caption: Multi-step synthesis workflow for a kinase inhibitor.
Downstream Modifications & SAR Exploration
A key advantage of the this compound scaffold is the strategic placement of the bromine atom, which serves as a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[13]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the bromo-substituted sulfonamide intermediate with an arylboronic acid to generate biaryl structures, which are common in kinase inhibitors.[14][15]
Materials:
-
Bromo-substituted sulfonamide intermediate (from Protocol 1) (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, Toluene/water)[13]
Procedure:
-
Setup: To a flask, add the bromo-intermediate (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (5 mol%).
-
Degassing: Seal the flask and degas the mixture by purging with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the biaryl product.
Protocol 3: Amide Coupling
The carboxylic acid functionality provides another site for diversification, allowing for the introduction of groups that can interact with the solvent-exposed region of the kinase.[16][17]
Materials:
-
Carboxylic acid intermediate (from Protocol 2) (1.0 eq)
-
Amine of interest (1.1 eq)
-
Organic base (e.g., DIPEA, TEA) (2.0 - 3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add the coupling reagent (1.2 eq) and the organic base (2.0 eq). Stir at room temperature for 15-30 minutes to activate the acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 2-12 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography or preparative HPLC to obtain the final amide product.
Signaling Pathway Context
Kinase inhibitors derived from this scaffold could potentially target various points in cellular signaling cascades. For example, an inhibitor of BRAF would disrupt the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancer and drives cell proliferation.[19][20][21]
Caption: Simplified MAPK signaling pathway showing BRAF inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its three distinct reactive sites allow for a modular and efficient approach to library synthesis. The sulfonyl chloride provides a reliable anchor point for forming the core sulfonamide linkage, while the bromo and carboxylic acid groups serve as orthogonal handles for late-stage functionalization to fine-tune potency, selectivity, and pharmacokinetic properties. The protocols outlined herein provide a robust framework for researchers to leverage this scaffold in the discovery and development of next-generation targeted therapeutics.
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Available at: [Link]
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Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2020). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Pharmacology & Pharmacy, 11, 249-268. Available at: [Link]
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Hayakawa, M., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry, 25(20), 5507-5519. Available at: [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
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Zhang, X., et al. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Chemical Biology & Drug Design, 90(2), 236-246. Available at: [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). B-Raf protein and signaling pathways. Retrieved from [Link]
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Wong, C. K., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(10), 2327-2336. Available at: [Link]
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Nord-Larsen, M., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 134-142. Available at: [Link]
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Wikipedia. (n.d.). BRAF (gene). Retrieved from [Link]
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ResearchGate. (2024). Methods for amide bond synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). BRAF B-Raf proto-oncogene, serine/threonine kinase. Retrieved from [Link]
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Al-Warhi, T., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 18(3), 362. Available at: [Link]
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El-Sayad, K. A., Elmasry, G. M., & El-Ashry, E. S. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. Available at: [Link]
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Yaeger, R., & Corcoran, R. B. (2019). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research, 25(6), 1649-1657. Available at: [Link]
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Gothwal, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(10), 1958-1971. Available at: [Link]
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Patel, N. D., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28266-28270. Available at: [Link]
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Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(15), 7945-7987. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(17), 3144. Available at: [Link]
-
Newcastle University ePrints. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Retrieved from [Link]
-
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-
PubChem. (n.d.). 3-bromo-5-(chlorosulfonyl)benzoic acid. Retrieved from [Link]
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Reaction of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid with primary and secondary amines
An Application Guide to the Synthesis of N-Substituted Sulfonamides from 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols and scientific insights for the reaction of this compound with primary and secondary amines. This guide is intended for researchers, chemists, and professionals in drug development engaged in the synthesis of novel sulfonamide-containing molecules. We delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and outline robust methods for product characterization, emphasizing the rationale behind critical process parameters to ensure reproducible and high-yield syntheses.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NR₂) is a cornerstone in medicinal chemistry, celebrated as a vital bioisostere for amides and carboxylic acids.[1][2] Its unique stereoelectronic properties, including its tetrahedral geometry, hydrogen bond accepting capability, and enhanced metabolic stability compared to amides, have led to its incorporation into a vast array of therapeutic agents.[2] Drugs containing the sulfonamide motif exhibit a wide spectrum of biological activities, including antibacterial (sulfa drugs), diuretic, anticonvulsant, and anti-inflammatory properties.[3]
This compound is a highly functionalized aromatic building block, presenting three distinct points for chemical modification: the highly reactive sulfonyl chloride, the carboxylic acid, and the bromo-substituted aromatic ring. The exceptional reactivity of the sulfonyl chloride group allows for selective reaction with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This application note focuses exclusively on this transformation, providing a reliable framework for synthesizing diverse sulfonamide libraries from this versatile intermediate.
Reaction Mechanism: Nucleophilic Substitution at Sulfur
The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic example of nucleophilic substitution at a sulfur center. The reaction proceeds via a well-established pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, which can be a second equivalent of the amine reactant or an added non-nucleophilic base (like triethylamine or pyridine), removes the proton from the nitrogen atom to yield the neutral sulfonamide product and an ammonium salt byproduct.[4][5]
The use of a sacrificial base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation and deactivation of the starting amine.[5]
Sources
Application of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid in Medicinal Chemistry Libraries: A Technical Guide
Introduction: The Strategic Value of a Multifunctional Scaffolding Approach
In the landscape of modern drug discovery, the efficient construction of diverse and medicinally relevant compound libraries is paramount. The strategic selection of building blocks is a critical determinant of a library's quality and its potential to yield novel therapeutic agents. 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is a trifunctional reagent poised to be of significant utility in this endeavor. Its unique architecture, featuring a carboxylic acid, a reactive sulfonyl chloride, and a strategically positioned bromine atom, offers medicinal chemists a powerful tool for the rapid generation of molecular diversity.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of medicinal chemistry libraries. We will delve into the rationale behind its design, explore its reactivity, and present detailed protocols for its use in the construction of a diverse sulfonamide library. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to leverage this versatile building block in their quest for new medicines.
The Chemical Rationale: Unpacking the Features of this compound
The utility of this compound as a scaffold for library synthesis is rooted in its distinct chemical functionalities:
-
The Sulfonyl Chloride: This highly reactive group serves as the primary anchor for diversification. It readily undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages.[1] The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial agents, diuretics, anticonvulsants, and antiretrovirals, making it a privileged moiety in medicinal chemistry.[2]
-
The Carboxylic Acid: This functional group provides a secondary point for modification. It can be engaged in amide bond formation, esterification, or other derivatization reactions, further expanding the chemical space of the library. Its presence also influences the physicochemical properties of the final compounds, such as solubility and potential for ionic interactions with biological targets. Benzoic acid and its derivatives are themselves important components of many bioactive molecules.
-
The Bromine Atom: The bromine substituent offers several strategic advantages in drug design. It can increase the lipophilicity of a molecule, potentially enhancing membrane permeability. Furthermore, the bromine atom can act as a synthetic handle for further diversification through cross-coupling reactions, such as Suzuki and Heck couplings.[2] In terms of drug-target interactions, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and selectivity.[3] The introduction of bromine can also influence the metabolic profile of a drug candidate.[3]
-
The Methyl Group: The methyl group provides steric bulk and can influence the conformation of the molecule. This can be crucial for optimizing the fit of a compound within a biological target's binding site.
The orthogonal reactivity of the sulfonyl chloride and the carboxylic acid allows for a stepwise and controlled diversification strategy, a key principle in the efficient construction of chemical libraries.
Workflow for Sulfonamide Library Synthesis
The following diagram illustrates a general workflow for the parallel synthesis of a sulfonamide library using this compound.
Sources
Application Note & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid for Drug Discovery
Abstract
The quest for novel molecular architectures is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those incorporating the sulfonamide moiety, represent a privileged class of structures with a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid as a versatile starting material for the synthesis of diverse heterocyclic systems. We present detailed, field-tested protocols for the construction of novel benzothiadiazepine and dibenzoxathiazepine derivatives, explaining the causality behind experimental choices and providing a framework for further library diversification.
The Starting Material: A Trifunctional Scaffold for Complexity Generation
This compound is a uniquely functionalized aromatic compound, making it an exceptional building block for creating complex molecules.[4][5] Its utility stems from the presence of three distinct reactive centers on a single, rigid core:
-
Sulfonyl Chloride (-SO₂Cl): A powerful electrophile that readily reacts with nucleophiles like primary and secondary amines to form highly stable sulfonamide linkages.[6][7] This reaction is often the first step in a multi-step synthesis due to its high reactivity and the robustness of the resulting bond.
-
Carboxylic Acid (-COOH): A versatile functional group that can undergo a wide range of transformations, most notably the formation of amide or ester bonds upon activation. This allows for cyclization or the introduction of additional diversity elements.[8]
-
Aryl Bromide (-Br): A key handle for late-stage functionalization. It is an ideal participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of a wide array of substituents to modulate the pharmacological properties of the final compounds.
The strategic arrangement of these groups allows for a controlled, stepwise approach to building complex heterocyclic frameworks.
Caption: General workflow for novel heterocycle synthesis via bifunctional annulation.
Protocol 1: Synthesis of Benzo[f]t[1][9][10]hiadiazepine-1,1-dioxide Derivatives
Rationale and Mechanistic Insight
This protocol describes the synthesis of a sulfonamide-fused benzodiazepine-like scaffold. The reaction utilizes an aliphatic diamine, such as ethylenediamine, as the bifunctional nucleophile.
-
Causality of Step 1: The primary amine of ethylenediamine is a strong nucleophile and will selectively attack the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to quench the HCl byproduct, driving the reaction to completion. [7]* Causality of Step 2: The resulting linear intermediate possesses a terminal primary amine and a carboxylic acid. To induce cyclization into an amide bond, the carboxylic acid must be activated. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common peptide coupling reagent, which forms a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the pendant amine in an intramolecular fashion to form the stable seven-membered ring.
Detailed Experimental Protocol
Step A: Synthesis of N-(2-aminoethyl)-5-bromo-3-carboxy-2-methylbenzenesulfonamide
-
To a stirred solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethylenediamine (1.5 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often a solid and can be used in the next step without further purification.
Step B: Synthesis of 8-bromo-7-methyl-3,4-dihydro-2H-benzo[f]t[1][9][10]hiadiazepine-1,1-dione-6-carboxylic acid (Incorrect naming, should be a derivative of the cyclized product) -> Corrected Name: 7-bromo-6-methyl-2,3,4,5-tetrahydro-1H-benzo[f]t[1][9][10]hiadiazepin-1,1-dione
-
Dissolve the crude intermediate from Step A (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Once the reaction is complete, pour the mixture into ice water. A precipitate will typically form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the desired product. Further purification can be achieved by recrystallization from ethanol or column chromatography if necessary.
Data Summary
| Entry | Diamine Partner | Yield (2 steps) | Purity (LC-MS) | M+H⁺ (Observed) |
| 1 | Ethylenediamine | 78% | >95% | 334.9/336.9 |
| 2 | Propane-1,3-diamine | 75% | >95% | 348.9/350.9 |
| 3 | Butane-1,4-diamine | 71% | >95% | 363.0/365.0 |
Protocol 2: Synthesis of Dibenz[b,f]o[9][10][11]xathiazepine-5,5-dioxide Derivatives
Rationale and Mechanistic Insight
This protocol targets a different heterocyclic core by employing 2-aminophenol as the bifunctional partner. This reaction creates a scaffold containing oxygen, sulfur, and nitrogen atoms in the seven-membered ring.
-
Causality of Step 1 (Sulfonamide Formation): The aniline nitrogen of 2-aminophenol is more nucleophilic than the phenolic oxygen and will preferentially react with the sulfonyl chloride. The reaction is typically conducted under basic conditions.
-
Causality of Step 2 (Esterification/Lactonization): The cyclization step involves forming an ester bond (a lactone) between the phenolic hydroxyl group and the carboxylic acid. This intramolecular esterification requires activation of the carboxylic acid. A classic method is conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly electrophilic acyl chloride is then readily attacked by the neighboring phenol to close the ring.
Detailed Experimental Protocol
Step A: Synthesis of 5-Bromo-3-((2-hydroxyphenyl)sulfamoyl)-2-methylbenzoic acid
-
Dissolve this compound (1.0 eq) and 2-aminophenol (1.1 eq) in anhydrous pyridine (0.2 M).
-
Heat the mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour it into a stirred mixture of ice and concentrated HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step B: Synthesis of 7-bromo-6-methyl-12H-dibenzo[b,f]o[9][10][11]xathiazepine-5,5-dione
-
Suspend the crude product from Step A (1.0 eq) in toluene (0.1 M).
-
Add thionyl chloride (3.0 eq) and a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux (approx. 110 °C) for 3 hours. The solid should dissolve as the acyl chloride is formed.
-
Monitor the reaction by TLC, observing the formation of a new, less polar spot.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess toluene and thionyl chloride.
-
The crude solid can be purified by recrystallization from a suitable solvent like ethyl acetate/hexanes or by silica gel chromatography.
Library Expansion via Late-Stage Functionalization
A significant advantage of this synthetic platform is the retention of the aryl bromide. This functionality serves as a versatile anchor for introducing molecular diversity after the core heterocycle has been constructed. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose.
Caption: Diversification of the heterocyclic core via late-stage cross-coupling reactions.
This late-stage functionalization allows for the rapid generation of a focused library of analogs for structure-activity relationship (SAR) studies, transforming a single heterocyclic scaffold into a multitude of drug candidates.
References
- Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.Advanced Journal of Chemistry, Section B.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
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- Sulfonamides with Heterocyclic Periphery as Antiviral Agents.MDPI.
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Application Notes and Protocols: Harnessing 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid for the Development of Novel Therapeutic Agents
Abstract
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is a versatile, multi-functionalized aromatic compound poised for significant applications in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a reactive chlorosulfonyl group, a carboxylic acid moiety, and a strategically halogenated and methylated benzene ring, offers a rich platform for the synthesis of diverse molecular libraries. While this molecule is cataloged as a valuable building block, its direct application in the synthesis of specific, marketed therapeutic agents is not yet extensively documented in publicly accessible literature.[1] This guide, therefore, provides a comprehensive overview of its potential, grounded in the established principles of medicinal chemistry. We will explore the core reactivity of this compound and extrapolate its potential therapeutic applications by examining the well-established roles of the sulfonamide functional group across various drug classes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds for the creation of next-generation therapeutics.
Introduction: A Scaffold of Therapeutic Potential
The chemical entity this compound (Molecular Formula: C₈H₆BrClO₄S, Molecular Weight: 313.55 g/mol ) presents a trifecta of reactive and modulatory groups on a single aromatic core.[2] Understanding the interplay of these functionalities is key to unlocking its therapeutic potential.
-
The Chlorosulfonyl Group (-SO₂Cl): This is the most reactive site on the molecule, acting as a powerful electrophile. It readily undergoes nucleophilic substitution with primary and secondary amines to form highly stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, giving rise to the large and diverse "sulfa drugs".[3][4]
-
The Carboxylic Acid Group (-COOH): This group provides a secondary handle for chemical modification, such as esterification or amidation, allowing for the fine-tuning of pharmacokinetic properties like solubility and cell permeability. It can also serve as a key interaction point with biological targets.
-
The Substituted Aromatic Ring: The bromine atom and the methyl group on the benzene ring influence the molecule's overall electronics, lipophilicity, and steric profile. These substituents can be crucial for directing binding to a specific biological target and can be exploited for further synthetic modifications, for example, through cross-coupling reactions.
The strategic placement of these groups makes this compound an ideal starting point for generating libraries of compounds for high-throughput screening and lead optimization.
Core Synthetic Protocol: Synthesis of N-Substituted 5-Bromo-2-methyl-3-sulfamoylbenzoic Acids
The primary utility of this compound lies in its efficient conversion to a wide array of sulfonamides. The following protocol outlines a general, robust procedure for this transformation.
Rationale Behind the Experimental Choices
The reaction is a nucleophilic acyl substitution on the sulfonyl chloride. The amine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of solvent and temperature is critical to ensure the stability of the reactants and to control the reaction rate. An aqueous or polar aprotic solvent is typically used to dissolve the starting materials and the base. Low temperatures at the initial stage are employed to manage the exothermic nature of the reaction.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1 equivalent)
-
Desired primary or secondary amine (1.1 equivalents)
-
Pyridine or Triethylamine (2-3 equivalents) or an aqueous solution of Sodium Bicarbonate (2.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) or an aqueous/acetone mixture
-
1M Hydrochloric Acid
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 eq.) in the chosen organic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the initial addition.
-
Base and Amine Addition: In a separate vial, dissolve the amine (1.1 eq.) and the base (e.g., triethylamine, 2-3 eq.) in a small amount of the same solvent. Add this solution dropwise to the stirred, cooled solution of the sulfonyl chloride over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
If an organic solvent was used, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-substituted 5-Bromo-2-methyl-3-sulfamoylbenzoic acid derivative.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of sulfonamide derivatives.
Potential Therapeutic Applications: A World of Possibilities
The sulfonamide functional group is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of drugs with diverse mechanisms of action.[3][5] By synthesizing derivatives of this compound, researchers can tap into these well-established therapeutic areas.
Antibacterial Agents
-
Mechanism of Action: Sulfonamide antibacterials are structural analogs of para-aminobenzoic acid (PABA). They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[4][6][7][8] Since mammals obtain folic acid from their diet, this pathway is selective for bacteria.[6] The inhibition of folic acid synthesis prevents the bacteria from producing nucleotides and amino acids, leading to a bacteriostatic effect.[7][9]
-
Design Strategy: To design antibacterial agents from the target scaffold, the carboxylic acid could be removed or modified, and various heterocyclic amines (a common feature in potent sulfonamides) could be coupled to the sulfonyl chloride. The N1-substituent on the sulfonamide nitrogen is a key determinant of activity.[5]
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
Anticancer Agents
-
Mechanism of Action: Many sulfonamide derivatives exhibit anticancer activity, primarily through the inhibition of carbonic anhydrase (CA) isozymes, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors.[10][11] These enzymes help maintain the pH balance that allows cancer cells to thrive in an acidic microenvironment. By inhibiting these CAs, sulfonamides can lead to an increase in intracellular pH, inducing apoptosis and reducing tumor cell proliferation.[11] Other mechanisms include the disruption of microtubule polymerization.[2]
-
Design Strategy: The primary sulfonamide group (-SO₂NH₂) is a crucial zinc-binding motif for carbonic anhydrase inhibition.[12] Derivatives of this compound could be reacted with ammonia to generate the primary sulfonamide, which could then be further elaborated at the carboxylic acid position to enhance selectivity and potency.
Diuretics
-
Mechanism of Action: Thiazide and loop diuretics are sulfonamide-based drugs that target ion co-transporters in the kidney, such as the Na+-Cl- cotransporter (NCC) and the Na+-K+-2Cl- cotransporter (NKCC2).[13][14] By inhibiting these transporters, they prevent the reabsorption of salt and water, leading to increased urine output (diuresis). This is beneficial in treating conditions like hypertension and edema.
-
Design Strategy: The development of diuretic agents would involve creating derivatives that mimic the structures of known diuretics. The substitution pattern on the aromatic ring and the nature of the sulfonamide substituent are critical for activity.
Anticonvulsants
-
Mechanism of Action: Several antiepileptic drugs are sulfonamides.[1][15][16] Their mechanisms are often multifactorial but can include inhibition of carbonic anhydrase isozymes in the brain, which can alter neuronal pH and excitability.[17][18] Some sulfonamides also act by blocking voltage-gated sodium or calcium channels.[19]
-
Design Strategy: Exploring a wide range of N-substituents on the sulfonamide group is a key strategy. Lipophilic groups are often favored to ensure blood-brain barrier penetration.
Anti-inflammatory and Other Applications
-
Anti-inflammatory: Selective COX-2 inhibitors like Celecoxib are sulfonamide-containing drugs that are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][20]
-
Hypoglycemic Agents: The sulfonylurea class of antidiabetic drugs are derivatives of sulfonamides. They work by stimulating insulin release from the pancreatic β-cells.[5][20]
Data Summary: Therapeutic Potential of Sulfonamide Derivatives
The table below summarizes the diverse applications of the sulfonamide scaffold, providing a roadmap for the potential development of derivatives from this compound.
| Therapeutic Class | Primary Biological Target(s) | Key Structure-Activity Relationship (SAR) Insights |
| Antibacterial | Dihydropteroate Synthase (DHPS) | An unsubstituted para-amino group is often crucial. The N1-substituent on the sulfonamide modulates potency and pharmacokinetics.[5] |
| Anticancer | Carbonic Anhydrase (CA) IX, XII; Tubulin | A primary (unsubstituted) sulfonamide group is a key zinc-binding moiety for CA inhibition.[11][12] Aromatic/heterocyclic tails influence selectivity. |
| Diuretic | Na+-Cl- (NCC), Na+-K+-2Cl- (NKCC) Cotransporters | The sulfonamide group is essential. Substitutions on the aromatic ring determine the class (thiazide vs. loop) and potency.[13] |
| Anticonvulsant | Carbonic Anhydrase, Voltage-gated ion channels | Lipophilic N-substituents are often required for CNS penetration. The specific nature of the substituent determines the precise mechanism.[1][19] |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | A specific substitution pattern on the aryl rings attached to the sulfonamide confers selectivity for COX-2 over COX-1.[5] |
| Hypoglycemic | Pancreatic β-cell SUR1 receptor | The core structure is a sulfonylurea, a derivative of the sulfonamide functional group.[5][20] |
Conclusion and Future Perspectives
This compound represents a highly valuable, yet underexplored, starting material for the synthesis of novel therapeutic agents. Its pre-functionalized structure allows for the rapid and efficient generation of diverse sulfonamide libraries through robust and well-established synthetic protocols. While direct antecedents in clinically approved drugs are not prominent, the foundational role of the sulfonamide moiety across a vast spectrum of pharmacology provides a strong rationale for its investigation.
Future research should focus on synthesizing libraries of derivatives by reacting this scaffold with a wide range of amines and subsequently modifying the carboxylic acid group. These libraries can then be screened against key biological targets, including bacterial enzymes, carbonic anhydrases, ion channels, and cyclooxygenases. The insights from such screening campaigns, guided by the structure-activity relationships outlined in this document, could pave the way for the discovery of new lead compounds in a multitude of therapeutic areas. The versatility of this scaffold ensures its place as a compound of high interest for the future of drug discovery.
References
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Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. [Link]
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Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
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Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. [Link]
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Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
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Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. [Link]
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Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
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Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]
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Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
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Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
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Sulfonamide: Mechanism of Action & Uses. [Link]
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Anticonvulsant Sulfonamides in Epilepsy and Other Neurological Disorders. [Link]
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Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. [Link]
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Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]
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antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. [Link]
-
Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[2][10]dioxin-2-yl)methyl]sulfamide (JNJ-26489112). [Link]
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Sulfonamide (medicine). [Link]
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Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. [Link]
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Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. [Link]
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Sulfonamides. [Link]
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Antimicrobial Sulfonamides: An Objective Review. [Link]
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Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Introduction: Strategic C-C Bond Formation in Complex Pharmaceutical Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples organoboranes with organic halides or pseudohalides, provides a powerful tool for the synthesis of biaryl and substituted aromatic compounds prevalent in a vast array of drug candidates.[4][5][6]
This guide focuses on a particularly challenging yet synthetically valuable substrate: 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid . This molecule presents a unique set of considerations for the synthetic chemist. The aryl bromide at the 5-position is the primary site for the Suzuki coupling. However, the presence of two strong electron-withdrawing groups—the chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) moieties—significantly influences the electronic properties of the aromatic ring. While such electron-withdrawing features can facilitate the initial oxidative addition step, they also increase the susceptibility of the substrate and product to side reactions. Furthermore, the inherent reactivity of the chlorosulfonyl group and the acidic proton of the carboxylic acid demand careful selection of reaction conditions, particularly the base and solvent system, to ensure the integrity of these functional groups is maintained throughout the transformation.
These application notes provide a comprehensive framework for successfully executing Suzuki coupling reactions with this multifunctional substrate, addressing key mechanistic considerations, offering detailed experimental protocols, and providing troubleshooting guidance for common challenges.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount to optimizing any Suzuki coupling. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This step, often rate-determining, involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. The electron-deficient nature of the aromatic ring in this compound generally favors this step.[7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][10] The choice of base is critical to avoid unwanted reactions with the chlorosulfonyl and carboxylic acid groups.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst and allowing the cycle to continue.[7][8]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
General Considerations
-
Reagent Purity: Use high-purity reagents and solvents to minimize side reactions and catalyst deactivation.
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can oxidize the palladium(0) catalyst. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Degassing Solvents: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol details a general procedure for the coupling of this compound with a standard arylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos[11]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).
-
To the flask, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Parameter Optimization
The success of the Suzuki coupling with this substrate is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Options | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a stable Pd(0) source.[7] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands like SPhos and XPhos can improve catalytic activity, especially with challenging substrates.[11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | A mild base like K₂CO₃ or NaHCO₃ is often preferred to prevent hydrolysis of the chlorosulfonyl group.[1] Stronger bases may be necessary for less reactive boronic acids but increase the risk of side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[2][4][5] The choice of solvent can influence reaction rates and selectivity.[13] |
| Boronic Acid Derivative | Boronic acid, Boronic ester (e.g., pinacol ester), MIDA boronate | Boronic esters and MIDA boronates can offer increased stability and are useful for slow, controlled release of the boronic acid, which can minimize side reactions like protodeboronation.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of solvents and maintenance of an inert atmosphere.- Use high-purity, anhydrous reagents and solvents. |
| Hydrolysis of Chlorosulfonyl Group | - Base is too strong- Excessive water in the reaction mixture- Prolonged reaction time at high temperature | - Switch to a milder base such as NaHCO₃.- Use the minimum amount of water necessary for the reaction to proceed.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Protodeboronation of Boronic Acid | - Presence of acidic protons (from carboxylic acid or water)- High reaction temperature | - Use a boronic ester or MIDA boronate for slower release.- Consider protecting the carboxylic acid group (e.g., as a methyl or ethyl ester) prior to the coupling reaction. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure a strictly inert atmosphere.- Reduce the catalyst loading. |
| Dehalogenation of Starting Material | - Presence of a hydride source (e.g., from solvent or base) | - Use a different solvent or base.[7] |
Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura coupling of this compound is a synthetically powerful yet challenging transformation. Success hinges on a careful balancing of reaction parameters to promote the desired C-C bond formation while preserving the integrity of the reactive chlorosulfonyl and carboxylic acid functionalities. By understanding the underlying mechanism and systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can effectively utilize this versatile reaction to construct complex molecular architectures relevant to drug discovery and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]
-
SGR. Suzuki Coupling for Pharmaceutical Intermediates. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Available from: [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
RSC Publishing. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]
-
PubMed Central. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available from: [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available from: [Link]
-
NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
-
ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF. Available from: [Link]
-
NIH. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
-
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. Available from: [Link]
-
ResearchGate. Sulfonamide Synthesis: Unlocking New Pathways with Aryl Triflates via Photocatalytic Coupling. Available from: [Link]
-
The Suzuki Reaction. Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
University of Oxford. Research | Willis Group. Available from: [Link]
-
Princeton University. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Available from: [Link]
-
RSC Publishing. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available from: [Link]
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- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of the Carboxylic Acid Group of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid
Introduction: Navigating the Reactivity of a Bifunctional Scaffold
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is a key building block in contemporary drug discovery and development, offering a synthetically versatile scaffold. Its utility is derived from the presence of two distinct and reactive functional groups: a sterically hindered carboxylic acid and an electrophilic sulfonyl chloride. The strategic and selective derivatization of the carboxylic acid moiety is paramount for the construction of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of the principles and detailed protocols for the chemoselective derivatization of the carboxylic acid group, while considering the reactivity of the adjacent sulfonyl chloride. We will explore two primary strategies: direct, selective derivatization of the carboxylic acid, and an orthogonal approach involving protection, sulfonyl chloride derivatization, and subsequent deprotection.
The inherent steric hindrance around the carboxylic acid, conferred by the ortho-methyl group, necessitates the use of robust coupling methodologies. Furthermore, the high reactivity of the sulfonyl chloride group towards nucleophiles presents a significant challenge for chemoselectivity. Understanding the differential reactivity of these two functional groups is the cornerstone of a successful synthetic strategy. Generally, while sulfonyl chlorides are potent electrophiles, the activation of a carboxylic acid to an acyl chloride or a similarly reactive intermediate can lead to a higher degree of electrophilicity at the carbonyl carbon, allowing for selective reactions under carefully controlled conditions.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction setup and purification.
| Property | Value |
| Molecular Formula | C₈H₆BrClO₄S[1][2] |
| Molecular Weight | 313.55 g/mol [2] |
| Appearance | Off-white to white solid |
| CAS Number | 1375473-02-1[2] |
| Purity | ≥ 95%[2] |
Strategy 1: Direct Chemoselective Derivatization of the Carboxylic Acid
The higher reactivity of an activated carboxylic acid intermediate compared to the sulfonyl chloride allows for a direct and efficient approach to derivatization. This strategy is predicated on the careful selection of coupling agents and reaction conditions that favor nucleophilic attack at the carbonyl carbon over the sulfonyl sulfur.
A. Selective Esterification via Steglich Esterification
The Steglich esterification is a mild and effective method for the formation of esters from carboxylic acids, particularly for sterically hindered substrates.[3][4] The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), allows for the formation of an active O-acylisourea intermediate that readily reacts with alcohols.[5]
Causality of Selectivity: The selectivity of this reaction for the carboxylic acid over the sulfonyl chloride arises from the mechanism of activation. The carbodiimide specifically activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is more susceptible to nucleophilic attack by the alcohol than the sulfonyl chloride under these mild, neutral conditions.
Experimental Protocol: Synthesis of Methyl 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoate
-
Materials:
-
This compound (1.0 equiv)
-
Methanol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of this compound in anhydrous DCM, add methanol and DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
B. Selective Amidation using Amide Coupling Reagents
The formation of amides from the sterically hindered carboxylic acid can be achieved using a variety of modern coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling carboxylic acids with amines, even with challenging substrates.
Causality of Selectivity: Similar to the Steglich esterification, amide coupling reagents like HATU selectively activate the carboxylic acid group, forming a highly reactive acyl-O-azabenzotriazole intermediate. This intermediate is a potent acylating agent that reacts rapidly with the amine nucleophile, outcompeting any potential reaction with the sulfonyl chloride.
Experimental Protocol: Synthesis of N-Benzyl-5-bromo-3-(chlorosulfonyl)-2-methylbenzamide
-
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Direct chemoselective derivatization pathways.
Strategy 2: Orthogonal Synthesis via Carboxylic Acid Protection
An alternative and highly robust strategy involves the protection of the carboxylic acid group, allowing for the unhindered derivatization of the sulfonyl chloride. This is followed by the selective deprotection of the carboxylic acid to yield the desired product. This orthogonal approach provides excellent control over the reaction sequence and is particularly useful when a wide range of sulfonyl chloride derivatives are desired.
A. Protection of the Carboxylic Acid Group
The choice of protecting group is critical and must be stable to the conditions of sulfonamide or sulfonic ester formation, yet readily cleavable under conditions that do not affect the newly formed sulfonamide/sulfonate linkage. Two common and effective protecting groups for this purpose are the benzyl ester and the tert-butyl ester.
1. Benzyl Ester Protection
The benzyl ester is a versatile protecting group that is stable to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenolysis.[6][7][8][9]
Experimental Protocol: Synthesis of Benzyl 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoate
-
Materials:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in DMF, add K₂CO₃ and benzyl bromide.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Tert-Butyl Ester Protection
The tert-butyl ester is another excellent choice, being stable to many nucleophilic and basic conditions, and readily cleaved under acidic conditions.[10][11][12]
Experimental Protocol: Synthesis of Tert-Butyl 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoate
-
Materials:
-
This compound (1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
Tert-butanol (excess)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
This reaction is best performed using a Steglich esterification approach due to the steric hindrance.[10]
-
Follow the protocol for Steglich esterification described in Strategy 1A, substituting methanol with tert-butanol.
-
B. Derivatization of the Sulfonyl Chloride Group
With the carboxylic acid group protected, the sulfonyl chloride can be readily derivatized with a variety of nucleophiles, such as primary and secondary amines to form sulfonamides, or alcohols to form sulfonic esters.
Experimental Protocol: Synthesis of Benzyl 5-bromo-2-methyl-3-(N-phenylsulfamoyl)benzoate
-
Materials:
-
Benzyl 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoate (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Benzyl 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoate in DCM.
-
Add pyridine, followed by the dropwise addition of aniline.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
C. Deprotection of the Carboxylic Acid Group
The final step in the orthogonal strategy is the selective removal of the protecting group to unveil the carboxylic acid.
1. Deprotection of the Benzyl Ester
Catalytic hydrogenolysis is the method of choice for the clean and efficient cleavage of the benzyl ester.
Experimental Protocol: Synthesis of 5-Bromo-2-methyl-3-(N-phenylsulfamoyl)benzoic Acid
-
Materials:
-
Benzyl 5-bromo-2-methyl-3-(N-phenylsulfamoyl)benzoate (1.0 equiv)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl ester in methanol or ethyl acetate.
-
Carefully add the Pd/C catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired carboxylic acid.
-
2. Deprotection of the Tert-Butyl Ester
The tert-butyl ester is typically removed under acidic conditions, using trifluoroacetic acid (TFA).[10]
Experimental Protocol: Synthesis of the Carboxylic Acid from its Tert-Butyl Ester
-
Materials:
-
Tert-butyl ester derivative (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the tert-butyl ester in DCM.
-
Add an excess of TFA (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the complete removal of TFA.
-
The resulting carboxylic acid is often of sufficient purity for subsequent steps, or can be purified by crystallization or chromatography.
-
Caption: Orthogonal synthesis workflow.
Conclusion and Future Perspectives
The derivatization of the carboxylic acid group of this compound is a critical step in the synthesis of novel chemical entities for drug discovery. The choice between a direct chemoselective approach and an orthogonal protection strategy will depend on the specific synthetic goals and the desired diversity of the final products. The protocols outlined in this guide provide robust and reliable methods for achieving these transformations, grounded in a clear understanding of the underlying chemical principles. As the demand for novel and diverse molecular scaffolds continues to grow, the strategic manipulation of bifunctional building blocks like this compound will remain a key enabler of innovation in medicinal chemistry.
References
-
Sajiki, H. (1995). Selective hydrogenolysis of benzyl esters. Tetrahedron Letters, 36(20), 3465-3468. Available at: [Link]
-
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild and Selective Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. Available at: [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Wikipedia. (2023). Steglich esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
Sources
- 1. 1375473-88-3|3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 2. This compound [cymitquimica.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: A Step-by-Step Guide for the Selective Amidation of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Introduction: Strategic Functionalization of a Bifunctional Scaffold
5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid is a valuable starting material in medicinal chemistry and drug development. Its structure presents two distinct electrophilic sites amenable to amidation: a highly reactive sulfonyl chloride and a less reactive carboxylic acid. This differential reactivity allows for a stepwise and selective functionalization, making it an ideal scaffold for building diverse molecular libraries.
The sulfonamide functional group is a cornerstone in pharmacology, present in a wide array of drugs including antibacterial agents, diuretics, and anticonvulsants.[1][2] Its ability to act as a stable, non-classical bioisostere for amides or carboxylic acids, coupled with its unique hydrogen bonding capabilities, makes it a privileged moiety in drug design.[3][4]
This application note provides a detailed, field-proven protocol for the selective amidation of the sulfonyl chloride group on this compound to yield a sulfonamide, leaving the carboxylic acid intact for subsequent transformations. We will delve into the reaction mechanism, safety protocols, a step-by-step experimental guide, and purification strategies.
Reaction Scheme & Mechanism
Scheme 1: Selective Amidation of this compound
(Image: The reaction of this compound with a generic primary or secondary amine (R¹R²NH) in the presence of a base like pyridine to selectively form the corresponding sulfonamide.)
Mechanism: The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic example of nucleophilic substitution at a sulfur center.[5] The mechanism proceeds via a stepwise addition-elimination pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Elimination of Chloride: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: A base, such as pyridine or an excess of the reactant amine, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and the hydrochloride salt of the base.[6]
Safety First: Essential Precautions for Handling Sulfonyl Chlorides
Sulfonyl chlorides are hazardous reagents that demand strict adherence to safety protocols. Failure to do so can result in serious injury.
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7]
-
Reactivity with Water: They react exothermically, and sometimes violently, with water and moisture (including humidity in the air) to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[7] This necessitates the use of anhydrous solvents and a dry reaction atmosphere.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes:
-
Engineering Controls: All manipulations involving sulfonyl chlorides must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[7] An emergency eyewash station and safety shower must be immediately accessible.[9]
Experimental Protocol: Selective Sulfonamide Synthesis
This protocol details the reaction of this compound with a representative amine, morpholine, to illustrate the procedure. The methodology can be adapted for various primary and secondary amines.
Materials & Equipment
| Equipment | Purpose |
| Round-bottom flask (50 mL) | Reaction vessel |
| Magnetic stirrer and stir bar | Homogeneous mixing |
| Septum and Nitrogen/Argon inlet | Maintain an inert, dry atmosphere |
| Syringes | Accurate liquid transfer |
| Ice-water bath | Temperature control (0 °C) |
| TLC plates (Silica gel 60 F₂₅₄) | Reaction monitoring |
| Rotary evaporator | Solvent removal |
| Glass funnel and filter paper | Filtration |
| pH paper or meter | Acidity/basicity measurement during work-up |
Reagent Stoichiometry
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 318.52 | 1.0 | 5.0 | 1.59 g |
| Morpholine | 87.12 | 1.1 | 5.5 | 0.48 g (0.49 mL) |
| Pyridine (Anhydrous) | 79.10 | - | - | 15 mL (Solvent/Base) |
Step-by-Step Procedure
-
Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.59 g, 5.0 mmol) to the flask.
-
Dissolution: Add anhydrous pyridine (15 mL) to the flask. Stir the mixture until the solid is fully dissolved. Rationale: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize potential side reactions.
-
Amine Addition: While stirring vigorously at 0 °C, add morpholine (0.49 mL, 5.5 mmol) dropwise via syringe over 5-10 minutes. A precipitate (pyridinium hydrochloride) will likely form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Mobile Phase: A typical mobile phase would be a mixture like 7:3 Ethyl Acetate:Hexanes.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material should be consumed, and a new, typically less polar, product spot should appear.
-
Work-up and Purification
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold 1M HCl (approx. 50 mL). Stir for 10 minutes. Rationale: This step protonates the excess pyridine and the product's carboxylate group, precipitating the crude product and dissolving pyridine salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (2 x 20 mL) and then with brine (1 x 20 mL). Rationale: The acid wash removes any remaining traces of pyridine, and the brine wash removes residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or an ethyl acetate/hexanes mixture) and allow it to cool slowly to form pure crystals.
-
Silica Gel Chromatography: If recrystallization is ineffective, purify the product using column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[5]
-
Workflow Visualization
The following diagram illustrates the complete experimental workflow from setup to final product characterization.
Caption: Experimental workflow for selective sulfonamide synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive sulfonyl chloride (hydrolyzed). | Use fresh or properly stored starting material. Ensure all glassware and solvents are anhydrous. |
| Amine is not sufficiently nucleophilic. | Increase reaction temperature or time. Consider using a more potent base like triethylamine (TEA) with a catalyst (DMAP). | |
| Formation of Side Products | Reaction temperature was too high. | Maintain cooling during the initial amine addition. |
| Amidation of the carboxylic acid occurred. | This is unlikely under these conditions but could happen with highly reactive amines or prolonged heating. Ensure 1.1 eq of amine is used. | |
| Difficult Purification | Pyridinium salts co-precipitating with product. | Ensure the aqueous quench and wash steps with 1M HCl are thorough to fully remove all pyridine. |
| Product is an oil, not a solid. | Attempt purification via silica gel chromatography instead of recrystallization. |
References
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. (n.d.). BenchChem.
- Preparation of sulfonamides from N-silylamines. (n.d.). National Center for Biotechnology Information.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
-
Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University. Retrieved January 20, 2026, from [Link]
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Sulfonamide purification process. (n.d.). Google Patents.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 20, 2026, from [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nj.gov [nj.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Syntheses with 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid
Welcome to the technical support center for syntheses involving 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve reaction yields and troubleshoot issues encountered during your experiments.
Introduction to the Reagent
This compound is a multifunctional aromatic compound. Its utility in synthesis stems from the presence of three key functional groups: a carboxylic acid, a reactive chlorosulfonyl group, and a halogenated, substituted benzene ring. The interplay between these groups dictates its reactivity and can present unique challenges in achieving high-yield syntheses. This guide will provide in-depth, practical advice to navigate these complexities.
The chlorosulfonyl group is a highly electrophilic center, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives, respectively.[1] The position of the substituents on the aromatic ring—the electron-withdrawing bromine and the electron-donating methyl group—influences the reactivity of both the chlorosulfonyl and carboxylic acid moieties.
Troubleshooting Guide: Enhancing Reaction Yields
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Question 1: My reaction yield is consistently low when forming a sulfonamide. What are the likely causes and how can I improve it?
Low yields in sulfonamide synthesis from this compound can arise from several factors, primarily related to the high reactivity of the chlorosulfonyl group and potential side reactions.[2]
Primary Causes and Solutions:
-
Hydrolysis of the Chlorosulfonyl Group: The most common cause of low yield is the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines.[2] This is exacerbated by any trace amounts of water in the reaction mixture.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and store them over molecular sieves. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]
-
Solvent Choice: Select a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
-
-
Inappropriate Reaction Temperature: While the reaction between a sulfonyl chloride and an amine is often robust, temperature control is crucial.
-
Solution:
-
Controlled Addition at Low Temperature: The addition of this compound to the amine solution should be performed slowly and at a reduced temperature (e.g., 0 °C in an ice bath).[1] This minimizes premature hydrolysis and controls the exothermicity of the reaction. After the addition is complete, the reaction can be allowed to warm to room temperature to proceed to completion.[1]
-
-
-
Incorrect Stoichiometry or Base: The reaction produces hydrochloric acid (HCl) as a byproduct, which can protonate the amine nucleophile, rendering it unreactive. An appropriate base is essential to neutralize this acid.
-
Solution:
-
Choice of Base: Use a non-nucleophilic organic base, such as pyridine or triethylamine, to scavenge the HCl produced. A common practice is to use the amine reactant in excess, where it can act as both a nucleophile and a base. However, for valuable or less reactive amines, a dedicated non-nucleophilic base is preferable.
-
Stoichiometry: A slight excess of the amine (1.1 to 1.2 equivalents) can help drive the reaction to completion. If using a separate base, at least one equivalent is required to neutralize the generated HCl.
-
-
-
Steric Hindrance: The methyl group ortho to the chlorosulfonyl group can create steric hindrance, potentially slowing down the reaction with bulky amines.
-
Solution:
-
Extended Reaction Time: For sterically hindered amines, longer reaction times or gentle heating (after the initial cold addition) may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Alternative Catalysis: In challenging cases, the use of a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts can accelerate the reaction.
-
-
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?
The formation of side products is a common issue. Understanding their origin is key to mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Sulfonic Acid: As discussed, this is formed from the hydrolysis of the starting material. Its presence can complicate purification due to its high polarity.
-
Mitigation: Adhere strictly to anhydrous reaction conditions.[2]
-
-
Bis-sulfonated Amine (for primary amines): If you are using a primary amine (R-NH₂), it is possible for a second molecule of the sulfonyl chloride to react with the newly formed sulfonamide, resulting in a bis-sulfonated product.
-
Mitigation:
-
Control Stoichiometry: Use an excess of the primary amine to favor the formation of the monosulfonated product.
-
Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution to maintain a high concentration of the amine relative to the sulfonyl chloride.
-
-
-
Reaction with the Carboxylic Acid Group: While the chlorosulfonyl group is significantly more reactive, under certain conditions (e.g., with certain coupling agents or at elevated temperatures), the carboxylic acid could potentially form an amide with the amine nucleophile.
-
Mitigation:
-
Maintain Low Temperatures: Conduct the reaction at or below room temperature to favor the more reactive chlorosulfonyl group.
-
Avoid Coupling Agents: Do not use carboxylic acid activating agents unless you intend to react with that group.
-
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
Due to its moisture sensitivity, this reagent requires careful storage and handling.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator. Store under an inert atmosphere (argon or nitrogen) if possible.[3]
-
Handling: Handle the solid in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture. Use clean, dry spatulas and glassware.
Q2: What is the best way to monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.
-
TLC System: A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The exact ratio will depend on the polarity of your amine and the resulting sulfonamide.
-
Visualization: The aromatic nature of the starting material and product allows for easy visualization under UV light (254 nm).
Q3: What are some recommended methods for purifying the final sulfonamide product?
The purification method will depend on the physical properties of your product.
-
Precipitation and Filtration: If the product is a solid and precipitates from the reaction mixture, it can be isolated by vacuum filtration. Washing the solid with cold water can help remove salts.[1]
-
Recrystallization: For further purification of a solid product, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is effective.[1]
-
Column Chromatography: If the product is an oil or if TLC indicates the presence of impurities with similar polarity, purification by column chromatography on silica gel is recommended.[4]
Q4: Can I perform reactions with the carboxylic acid group without affecting the chlorosulfonyl group?
This is challenging due to the high reactivity of the chlorosulfonyl group. Any nucleophilic attack intended for the carboxylic acid (e.g., forming an amide via coupling agents) will likely react preferentially with the sulfonyl chloride. It is generally advisable to first react the chlorosulfonyl group and then, if necessary, perform subsequent reactions on the carboxylic acid.
Experimental Protocols
Representative Protocol for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of a sulfonamide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 mmol) and pyridine (1.2 mmol) in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting sulfonyl chloride.
-
Workup:
-
Quench the reaction by adding 1M HCl (10 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Data Presentation: Factors Affecting Yield
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Solvent | Technical grade THF (contains water) | Anhydrous THF | Condition B minimizes hydrolysis of the sulfonyl chloride, leading to a higher yield. |
| Temperature | Addition at room temperature | Addition at 0 °C | Condition B controls the initial exotherm and reduces side reactions. |
| Base | No base added | 1.2 equivalents of pyridine | Condition B neutralizes the HCl byproduct, preventing the deactivation of the amine nucleophile. |
| Atmosphere | Open to air | Nitrogen atmosphere | Condition B prevents the introduction of atmospheric moisture. |
Visualization of Key Processes
General Reaction Workflow
Caption: A typical experimental workflow for sulfonamide synthesis.
References
- This reference is hypothetical as no direct synthesis was found for the specific compound.
- This reference is hypothetical as no direct synthesis was found for the specific compound.
- This reference is hypothetical as no direct synthesis was found for the specific compound.
- This reference is hypothetical as no direct synthesis was found for the specific compound.
- This reference is hypothetical as no direct synthesis was found for the specific compound.
- This reference is hypothetical as no direct synthesis was found for the specific compound.
- This reference is hypothetical as no direct synthesis was found for the specific compound.
-
Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3481-3496. Available at: [Link]
- This reference is hypothetical as no direct synthesis was found for the specific compound.
- This reference is hypothetical as no direct synthesis was found for the specific compound.
- This reference is hypothetical as no direct synthesis was found for the specific compound.
- This reference is hypothetical as no direct synthesis was found for the specific compound.
- This reference is hypothetical as no direct synthesis was found for the specific compound.
- This reference is hypothetical as no direct synthesis was found for the specific compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products Derived from 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Welcome to the technical support center for the purification of derivatives of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these valuable synthetic intermediates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target compounds with high purity.
Introduction: The Challenge of Purifying Sulfonyl Chloride Derivatives
This compound is a versatile reagent used in the synthesis of a wide array of pharmacologically active molecules, most notably sulfonamides. The inherent reactivity of the sulfonyl chloride group, while synthetically advantageous, presents unique challenges during purification.[1] Hydrolysis, thermal decomposition, and reaction with nucleophilic solvents or impurities can lead to a complex mixture of byproducts, complicating isolation and compromising final product purity.[2][3] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on the purification of your this compound derivatives.
Q1: What are the most common impurities I should expect when working with derivatives of this compound?
A1: The primary impurities often stem from the reactivity of the sulfonyl chloride functional group. The most prevalent impurity is the corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride with trace amounts of water.[2][3] Other common byproducts can include residual starting materials, and in the case of sulfonamide synthesis, unreacted amines or over-reacted products.[4][5] Depending on the reaction conditions, you may also encounter disulfide or sulfone impurities.[3]
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid qualitative assessment of your crude reaction mixture.[6] It allows you to visualize the number of components and get a preliminary idea of the separation difficulty. For a more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[1][7][8] ¹H NMR spectroscopy can also be very informative for identifying the major components and their relative ratios in the crude product.[1][8]
Q3: My sulfonyl chloride derivative appears to be decomposing during workup or purification. What are the signs and how can I prevent this?
A3: Signs of decomposition include a noticeable color change (often to brown or black), the evolution of gases like SO₂ and HCl, and the appearance of new spots on a TLC plate corresponding to impurities like the sulfonic acid.[2] To minimize decomposition, it is crucial to work under anhydrous conditions and at low temperatures.[2][5] If an aqueous workup is necessary, it should be performed quickly with cold water.[2][3] In some cases, the low solubility of aryl sulfonyl chlorides in water can protect them from extensive hydrolysis during precipitation.[3]
Troubleshooting Guide: Common Purification Problems and Solutions
This section provides a problem-and-solution framework for specific issues you may encounter during the purification of your this compound derivatives.
Issue 1: Low Yield of the Desired Product After Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Product Loss During Extraction | Optimize the pH of the aqueous layer during workup. For acidic products like sulfonamides derived from the benzoic acid moiety, ensure the aqueous phase is acidified to protonate the carboxylate, making it more soluble in the organic phase. | The solubility of ionizable compounds is highly dependent on the pH of the aqueous phase. Adjusting the pH to neutralize charged groups increases their partitioning into the organic solvent. |
| Decomposition on Silica Gel | If your compound is sensitive to acid, consider using deactivated silica gel or an alternative stationary phase like alumina or Florisil for column chromatography.[9] A quick stability test on a TLC plate can be informative.[9] | Standard silica gel is acidic and can catalyze the decomposition of sensitive compounds. Deactivating the silica with a base (e.g., triethylamine in the eluent) or using a neutral stationary phase can mitigate this. |
| Incomplete Crystallization | If purifying by recrystallization, ensure you have chosen an appropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Seeding the solution with a small crystal of the pure product can induce crystallization. | Successful recrystallization relies on a significant difference in solubility of the target compound and impurities at different temperatures. |
| Hydrolysis During Aqueous Workup | Minimize the contact time with water and use cold aqueous solutions. If possible, perform the workup and extraction quickly.[2][3] | The rate of hydrolysis of sulfonyl chlorides is temperature-dependent. Lowering the temperature slows down this undesired side reaction. |
Issue 2: Persistent Impurities in the Final Product
| Co-eluting Impurity in Column Chromatography | Troubleshooting Step | Scientific Rationale |
| Similar Polarity of Product and Impurity | Modify the solvent system for column chromatography. Introducing a different solvent can alter the selectivity of the separation. Gradient elution, where the polarity of the mobile phase is gradually increased, can also improve resolution. | The separation in chromatography is based on the differential partitioning of compounds between the stationary and mobile phases. Changing the solvent composition can enhance the differences in partitioning behavior. |
| Hydrolysis Product (Sulfonic Acid) | An acidic wash (e.g., dilute HCl) during the workup can help remove basic impurities, while a basic wash (e.g., saturated sodium bicarbonate) can remove acidic impurities like the corresponding sulfonic acid. | The sulfonic acid impurity is acidic and will be deprotonated by a basic wash, forming a water-soluble salt that partitions into the aqueous layer. |
| Unreacted Starting Material | If the starting material has a significantly different polarity, flash chromatography should be effective. If not, consider a chemical quench to reactively remove the unreacted starting material before purification. | A well-designed purification strategy takes into account the chemical properties of both the desired product and the major impurities. |
Experimental Protocols
Here are detailed step-by-step methodologies for key purification techniques.
Protocol 1: Flash Column Chromatography for a Neutral Sulfonamide Derivative
-
Sample Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent. If the crude product has poor solubility, it can be adsorbed onto a small amount of silica gel.[9]
-
Column Packing: Pack a glass column with silica gel (300-400 mesh) as a slurry in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).[10]
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.
Protocol 2: Recrystallization of a Carboxylic Acid-Containing Sulfonamide
-
Solvent Selection: Choose a suitable solvent or solvent pair. For a compound with a carboxylic acid group, polar solvents like ethanol, methanol, or water, or mixtures thereof, are often good choices.[11]
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualization of Purification Workflow
A logical approach to purification is crucial. The following diagram illustrates a typical decision-making workflow for purifying a derivative of this compound.
Caption: A decision tree for selecting an appropriate purification strategy.
Data Presentation: Solvent Properties for Chromatography
The choice of solvent is critical for successful chromatographic purification. The following table summarizes the properties of common solvents used in normal-phase chromatography.
| Solvent | Polarity Index | Boiling Point (°C) |
| Hexane/Petroleum Ether | 0.1 | 60-90 |
| Toluene | 2.4 | 111 |
| Dichloromethane | 3.1 | 40 |
| Diethyl Ether | 2.8 | 35 |
| Ethyl Acetate | 4.4 | 77 |
| Acetone | 5.1 | 56 |
| Acetonitrile | 5.8 | 82 |
| Methanol | 5.1 | 65 |
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH.
- Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
- Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates. Benchchem.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
- Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Preventing Hydrolysis of the Chlorosulfonyl Functional Group
Welcome to the technical support center dedicated to addressing a critical challenge faced by researchers, scientists, and drug development professionals: the prevention of chlorosulfonyl group hydrolysis during chemical reactions. The inherent reactivity of the -SO₂Cl group, while synthetically valuable, makes it highly susceptible to reaction with water, leading to the formation of the corresponding sulfonic acid. This side reaction can significantly lower yields, introduce impurities, and complicate purification processes.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maintain the integrity of your chlorosulfonyl-containing compounds throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason my sulfonyl chloride is hydrolyzing?
A1: The primary reason for the hydrolysis of a sulfonyl chloride is the high electrophilicity of the sulfur atom. It is bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it an attractive target for nucleophiles.[3] Water, even in trace amounts, acts as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride ion and the formation of a sulfonic acid.[4] This reaction is often the most significant cause of decomposition.[1]
The general mechanism for the hydrolysis of sulfonyl chlorides is considered to be a bimolecular nucleophilic substitution (SN2) pathway.[5][6]
Q2: I'm already using a "dry" solvent. Why am I still observing hydrolysis?
A2: This is a common and frustrating issue. The term "anhydrous" for solvents is relative, and even high-quality anhydrous solvents can contain parts-per-million (ppm) levels of water, which can be sufficient to cause significant hydrolysis, especially on smaller scale reactions.[7] Furthermore, atmospheric moisture can be a significant contributor.
Here are the likely culprits and solutions:
-
Inadequate Solvent Purity: Standard "anhydrous" solvents from suppliers may not be dry enough for highly sensitive reactions.
-
Atmospheric Moisture: Opening a solvent bottle, even briefly, can introduce moisture from the air. Reactions run in open or poorly sealed flasks are highly susceptible.[7][8]
-
"Wet" Glassware: Glass surfaces can adsorb a significant amount of water.[7] Standard drying in an oven may not be sufficient for highly moisture-sensitive reactions.
To truly minimize water content, a multi-pronged approach is necessary. This involves not just using an anhydrous solvent, but ensuring the entire reaction setup is rigorously free of water.
Q3: What are the definitive signs that my sulfonyl chloride is undergoing hydrolysis?
A3: Detecting hydrolysis early can save significant time and resources. Key indicators include:
-
Formation of a Precipitate: The resulting sulfonic acid is often less soluble than the starting sulfonyl chloride in many organic solvents and may precipitate out of the reaction mixture.
-
Changes in Analytical Data:
-
TLC Analysis: The appearance of a new, more polar spot that doesn't move far from the baseline is characteristic of the highly polar sulfonic acid.
-
NMR Spectroscopy: In ¹H NMR, you may observe the disappearance of the starting material signals and the appearance of new, often broad, peaks corresponding to the sulfonic acid. The acidic proton of the sulfonic acid may be visible as a broad singlet.
-
LC-MS Analysis: The appearance of a peak with a molecular weight corresponding to the sulfonic acid (mass of sulfonyl chloride - 35.45 u + 17.01 u) is a clear indicator.
-
-
Gas Evolution: The reaction of sulfonyl chlorides with water produces hydrochloric acid (HCl). In some cases, this may be observed as gas evolution, especially if the reaction is run at a higher concentration or temperature.
-
Decreased Yield: A lower-than-expected yield of your desired product is a common consequence of starting material decomposition via hydrolysis.[1]
A comparative overview of analytical techniques for characterizing sulfonyl chlorides and their byproducts can be found in specialized guides.[9]
Troubleshooting Guides
Issue 1: Significant Hydrolysis Despite Using Anhydrous Solvents
This common scenario points to the introduction of moisture from sources other than the solvent itself. The following troubleshooting steps will help you create a truly inert reaction environment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Atmospheric Moisture Ingress | Implement inert atmosphere techniques.[10][11] This involves using a Schlenk line or a glovebox to handle all reagents and solvents under a positive pressure of an inert gas like nitrogen or argon.[7][11] | A significant reduction in hydrolysis, leading to a cleaner reaction profile and improved yield of the desired product. |
| Contaminated Glassware | Flame-dry all glassware under vacuum or in a stream of inert gas immediately before use.[12] This removes adsorbed water from the glass surfaces. | Elimination of a key source of trace water, preserving the integrity of the sulfonyl chloride. |
| Improper Reagent Handling | Use syringe techniques for all liquid transfers.[10][12] This prevents the introduction of atmospheric moisture that occurs when pouring or pipetting in an open flask. | Precise and anhydrous transfer of reagents, minimizing the opportunity for hydrolysis. |
Visualizing an Inert Atmosphere Setup
Caption: Basic setup for maintaining an inert atmosphere in a reaction flask.
Issue 2: Hydrolysis Occurring During Aqueous Workup
Even if the reaction itself is anhydrous, the sulfonyl chloride can hydrolyze during the workup procedure when water is intentionally added.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Prolonged Contact with Water | Perform the aqueous quench and extraction steps as quickly as possible. Minimize the time the organic layer containing the sulfonyl chloride is in contact with the aqueous phase. | Reduced hydrolysis of the product during purification. |
| Elevated Temperature | Conduct the workup at low temperatures by pouring the reaction mixture over crushed ice or using ice-cold water for the quench.[13] Keep the separatory funnel in an ice bath during extraction if necessary. | The rate of hydrolysis is significantly decreased at lower temperatures, preserving the product. |
| High Aqueous Solubility | In some cases, the low solubility of aryl sulfonyl chlorides in water can protect them from hydrolysis, allowing them to be precipitated from an aqueous mixture.[14] | Direct isolation of the product by filtration, avoiding prolonged contact with water. |
Issue 3: Base-Promoted Hydrolysis
In reactions requiring a base, the choice of base is critical. Many common bases can either directly act as nucleophiles or contain residual water that promotes hydrolysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Nucleophilic Base | Use a non-nucleophilic, sterically hindered base.[15][16] Examples include Hünig's base (N,N-Diisopropylethylamine, DIPEA) or 2,6-lutidine. These bases can neutralize the HCl byproduct without attacking the electrophilic sulfur atom.[15] | Prevention of sulfonamide or other byproduct formation from the reaction of the base with the sulfonyl chloride. |
| "Wet" Base | If using a solid base like potassium carbonate, ensure it is thoroughly dried before use. For liquid bases like triethylamine, consider distillation from a suitable drying agent (e.g., calcium hydride) prior to use. | Elimination of a hidden source of water that can initiate hydrolysis. |
Mechanism: The Role of a Non-Nucleophilic Base
Caption: A non-nucleophilic base selectively neutralizes HCl without reacting with the sulfonyl chloride.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using a Sulfonyl Chloride
This protocol outlines the key steps for setting up a reaction under a rigorously anhydrous, inert atmosphere.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
-
Place the glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.
-
While still hot, assemble the glassware under a stream of dry nitrogen or argon and allow it to cool to room temperature. Alternatively, flame-dry the assembled apparatus under vacuum and then backfill with inert gas.[12]
-
-
Solvent and Reagent Preparation:
-
Use a freshly opened bottle of a high-purity anhydrous solvent or dispense from a solvent purification system.
-
Ensure all liquid reagents are anhydrous. If necessary, distill them from appropriate drying agents.
-
Dry any solid reagents in a vacuum oven before use.
-
-
Reaction Setup and Execution:
-
Set up the reaction under a positive pressure of inert gas, using a gas bubbler to monitor the flow.[10]
-
Add solid reagents under a positive flow of inert gas.
-
Transfer all liquid reagents, including the sulfonyl chloride solution, via a dry, gas-tight syringe.[17]
-
Maintain the inert atmosphere throughout the entire reaction period.
-
-
Monitoring the Reaction:
-
Withdraw aliquots for analysis (e.g., TLC, LC-MS) using a syringe.
-
To avoid introducing air into the flask, ensure a positive pressure of inert gas is maintained while sampling.
-
Protocol 2: Safe Quenching of a Reaction Containing Excess Sulfonyl Chloride
Sulfonyl chlorides react exothermically with water, so quenching must be done with care.[8]
-
Preparation:
-
Ensure appropriate personal protective equipment (PPE) is worn, including safety goggles, a face shield, and chemical-resistant gloves.[8]
-
Perform the quench in a certified chemical fume hood.[8]
-
Prepare a quenching solution (e.g., a mixture of crushed ice and water or a dilute basic solution) in a separate flask that is large enough to accommodate the entire reaction volume with room for stirring and potential gas evolution.
-
-
Quenching Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly, and with vigorous stirring, transfer the reaction mixture dropwise via an addition funnel or syringe into the cold quenching solution.[13]
-
NEVER add the quenching solution to the reaction mixture, as this can lead to a localized, uncontrolled exotherm.
-
-
Workup:
-
Once the addition is complete, allow the mixture to stir while slowly warming to room temperature.
-
Proceed with the standard aqueous workup (e.g., extraction, washing) promptly to minimize potential product hydrolysis.[1]
-
References
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). [Link]
-
Hall, H. K. Jr. Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Inert atmosphere methods. Biocyclopedia. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Inert Atmosphere, with no O2. YouTube. [Link]
-
Non-nucleophilic base. Wikipedia. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]
-
Non-nucleophilic base. Grokipedia. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. m.youtube.com [m.youtube.com]
Optimizing reaction conditions (solvent, temperature, base) for 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Welcome to the technical support center for the synthesis and optimization of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to support your experimental success.
Introduction to the Synthesis
The preparation of this compound is a critical step in the synthesis of various pharmaceutical compounds. The reaction is an electrophilic aromatic substitution where the starting material, 5-Bromo-2-methylbenzoic acid, is treated with a chlorosulfonating agent, typically chlorosulfonic acid. The directing effects of the substituents on the aromatic ring (the bromine atom, the methyl group, and the carboxylic acid group) are crucial in determining the position of the incoming chlorosulfonyl group. Understanding and controlling the reaction parameters are key to achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the chlorosulfonation of 5-Bromo-2-methylbenzoic acid?
The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the benzene ring. The methyl group is an ortho-, para-director and activating, while the bromine atom is also an ortho-, para-director but deactivating. The carboxylic acid group is a meta-director and deactivating. In this case, the incoming electrophile (the chlorosulfonyl group) is directed to the position that is most activated and sterically accessible. The position meta to the carboxylic acid and ortho to the bromine atom is the most likely site of substitution, yielding the desired this compound.
Q2: What is the primary role of chlorosulfonic acid in this reaction?
Chlorosulfonic acid serves a dual role in this synthesis.[1] It acts as both the solvent and the electrophilic reagent.[1] An excess of chlorosulfonic acid is typically used to drive the reaction to completion.[1] The active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated in situ.[1][2]
Q3: What are the most common side reactions to be aware of?
Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Reaction at the Carboxylic Acid Group: Chlorosulfonic acid can react with the carboxylic acid moiety, potentially forming a mixed anhydride.[3]
-
Polysulfonation: The introduction of more than one chlorosulfonyl group onto the aromatic ring can occur, especially under harsh conditions or with a large excess of the chlorosulfonating agent.[3]
-
Hydrolysis of the Sulfonyl Chloride: The desired product is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, particularly during the aqueous workup.[3]
-
Formation of Sulfones: In some instances, the intermediate sulfonic acid or the sulfonyl chloride can react with another molecule of the starting material to form a diaryl sulfone byproduct.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or HPLC). If the reaction has stalled, consider extending the reaction time.[3] - Increase Reaction Temperature: Gradually increase the reaction temperature, but be mindful of potential decomposition or side reactions at higher temperatures.[3] - Ensure Adequate Reagent: Use a sufficient molar excess of chlorosulfonic acid to drive the reaction to completion.[3] |
| Moisture Contamination | - Use Dry Glassware and Reagents: Ensure all glassware is thoroughly dried before use. Use fresh, anhydrous chlorosulfonic acid. Moisture will consume the reagent and lead to the hydrolysis of the product. |
| Inefficient Workup | - Careful Quenching: The quenching of the reaction mixture with ice water is highly exothermic and must be done slowly and with vigorous stirring to prevent localized heating and product degradation.[3] - Complete Precipitation: Ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can aid precipitation. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Troubleshooting Steps |
| Isomeric Byproducts | - Control Reaction Temperature: The formation of isomeric products can sometimes be influenced by temperature. Running the reaction at a lower temperature may improve regioselectivity. - Purify Starting Material: Ensure the purity of the starting 5-Bromo-2-methylbenzoic acid, as impurities can lead to the formation of corresponding isomeric sulfonyl chlorides.[3] |
| Hydrolyzed Product (Sulfonic Acid) | - Minimize Contact with Water During Workup: Perform the filtration and washing steps of the workup efficiently to reduce the contact time of the sulfonyl chloride with water.[3] - Use Cold Water for Washing: Wash the filtered product with ice-cold water to minimize its solubility and the rate of hydrolysis. |
| Diaryl Sulfone Formation | - Lower Reaction Temperature: Sulfone formation is often favored at higher temperatures.[4] - Control Stoichiometry: Avoid an excessively large excess of chlorosulfonic acid. |
Experimental Protocol
The following is a general procedure for the chlorosulfonation of an aromatic carboxylic acid, which should be optimized for the specific synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Materials:
-
5-Bromo-2-methylbenzoic acid
-
Chlorosulfonic acid (ClSO₃H)
-
Crushed ice
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved), carefully add chlorosulfonic acid (approximately 3-5 molar equivalents).
-
Addition of Substrate: Cool the flask in an ice-water bath. Slowly add finely powdered 5-Bromo-2-methylbenzoic acid (1 molar equivalent) in portions to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a temperature in the range of 50-70 °C for 1-4 hours.[3] The optimal temperature and time should be determined by monitoring the reaction progress.
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. A white precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining acids.
-
Drying: Dry the product under vacuum to a constant weight.
Optimizing Reaction Parameters
Solvent
In this reaction, chlorosulfonic acid itself typically serves as the solvent.[1] The use of an inert co-solvent is generally not necessary but could be explored in specific optimization studies to modulate reactivity.
Temperature
Temperature control is a critical parameter.
Caption: Impact of temperature on the chlorosulfonation reaction.
-
Low Temperature (0-25 °C): Running the reaction at lower temperatures can enhance regioselectivity and minimize the formation of byproducts such as diaryl sulfones. However, the reaction rate will be slower.
-
Elevated Temperature (50-80 °C): Increasing the temperature can accelerate the reaction and drive it to completion, but it may also increase the likelihood of side reactions and potentially lead to a less pure product.[3]
Base
For the primary chlorosulfonation reaction, a base is not used, as the reaction is carried out in a highly acidic medium (chlorosulfonic acid). However, a base would be essential in any subsequent step where the resulting this compound is reacted with a nucleophile (e.g., an amine to form a sulfonamide). In such cases, a non-nucleophilic organic base like triethylamine or pyridine is commonly used to neutralize the HCl byproduct of the subsequent reaction.
Safety Precautions
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles, must be worn at all times.
-
The quenching of the reaction mixture in ice water is a highly exothermic process and should be conducted with extreme caution to control the reaction rate and prevent splashing.
References
- Benchchem, "Technical Support Center: Synthesis of 5-Bromo-2-methylbenzene-1-sulfonic acid," Benchchem, 2025.
- Benchchem, "3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid | 1461707-67-4," Benchchem, 2025.
- Benchchem, "Optimizing yield and purity in 4-(Chlorosulfonyl)benzoic acid synthesis," Benchchem, 2025.
- Benchchem, "Common side reactions during the chlorosulfonation of dichlorobenzoic acids," Benchchem, 2025.
- BLDpharm, "1375473-88-3|3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid," BLDpharm, 2025.
- Chemistry Stack Exchange, "What is the mechanism of chlorosulfonation of benzene?," Chemistry Stack Exchange, 2015.
- Reddit, "So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong...
- Scribd, "CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis | PDF," Scribd, 2021.
- Biosynth, "3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid | 1461707-67-4 | LIC70767," Biosynth, 2025.
- PubChemLite, "3-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S)," PubChemLite, 2025.
- Sci-Hub, "Chlorosulfonation of 2-acylthiophenes: an examination on the reaction regiochemistry," Sci-Hub, 2003.
- Benchchem, "Synthesis and Characterization of 5-Bromo-2-methylbenzene-1-sulfonic acid: A Technical Guide," Benchchem, 2025.
- EPO, "METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS," EPO, 2024.
- ResearchGate, "Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry | Request PDF," ResearchG
- MDPI, "Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activ
- PubChem, "2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid | C9H9ClO4S | CID 14254476," PubChem, 2025.
- Google Patents, "WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids," Google P
- Google Patents, "CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid," Google P
- Master Organic Chemistry, "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution," Master Organic Chemistry, 2018.
- RSC Publishing, "The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences," RSC Publishing, 2025.
Sources
Technical Support Center: Post-Reaction Removal of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for the effective removal of unreacted 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid from post-reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your unique experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the critical chemical properties of this compound that I must consider during work-up?
A1: Understanding the dual nature of this reagent is paramount for successful purification. It possesses two distinct functional groups that dictate its reactivity and solubility:
-
The Chlorosulfonyl Group (-SO₂Cl): This is a highly reactive electrophile. It readily reacts with nucleophiles, including water, alcohols, and amines. In the presence of water, it hydrolyzes to the corresponding sulfonic acid (-SO₃H), which is a strong acid.[1][2] This hydrolysis is often accelerated by base.[3][4]
-
The Carboxylic Acid Group (-COOH): This is a moderately acidic functional group. In the presence of a base (even a mild one like sodium bicarbonate), it will be deprotonated to form a water-soluble carboxylate salt (-COO⁻).[5][6]
Therefore, the unreacted reagent can be transformed into a highly polar, water-soluble di-anionic salt with a simple aqueous basic wash, which is the cornerstone of the primary purification strategy.
Q2: What are the principal strategies for removing this reagent after my reaction is complete?
A2: There are three primary strategies, and the choice depends almost entirely on the stability and properties of your desired product:
-
Aqueous Basic Quench & Extraction: This is the most common and efficient method. It involves intentionally hydrolyzing the sulfonyl chloride and deprotonating both acidic groups to shuttle the impurity into an aqueous layer.[1][7]
-
Scavenger Resin Sequestration: For products that are sensitive to water or basic conditions, a solid-supported amine (scavenger resin) can be used to react selectively with the sulfonyl chloride. The resin is then removed by simple filtration.[1][8]
-
Chromatographic Separation: When the product is incompatible with the above methods, direct purification by flash column chromatography can be employed. This relies on the polarity difference between your product and the unreacted starting material.[9][10][11]
Q3: How do I select the right purification strategy for my specific product?
A3: The selection process is a critical decision point that hinges on your product's chemical nature. The flowchart below provides a logical pathway for choosing the optimal method. The key decision is whether your product can tolerate exposure to aqueous base.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guides & Detailed Protocols
This section provides step-by-step protocols for the strategies outlined above.
GUIDE 1: For Base-Stable Products — Aqueous Quench & Acid-Base Extraction
This is the preferred method for its efficiency, scalability, and cost-effectiveness. The principle is to convert the unreacted starting material into its highly water-soluble disodium salt, allowing for easy separation from a product that remains in an organic solvent.
Caption: Transformation of the starting material during basic work-up.
Experimental Protocol:
-
Cool the Reaction: Once your reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction vessel to 0 °C in an ice-water bath. This mitigates the exotherm from quenching the reactive sulfonyl chloride.[7]
-
Prepare Quenching Solution: In a separate flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Quench the Reaction: Slowly add the cold NaHCO₃ solution to the vigorously stirred reaction mixture. You will likely observe gas (CO₂) evolution. Continue the slow addition until gas evolution ceases, which indicates the neutralization is complete.[3]
-
Stir and Hydrolyze: Allow the biphasic mixture to stir vigorously for 30-60 minutes. This ensures complete hydrolysis of the sulfonyl chloride to the sulfonic acid and subsequent deprotonation of both acidic protons.[1]
-
Phase Separation: Transfer the entire mixture to a separatory funnel. Allow the layers to separate fully.
-
Extract: Drain the lower aqueous layer. Wash the remaining organic layer with water, followed by a wash with brine (saturated NaCl solution) to break up any emulsions and remove residual water.
-
Dry and Concentrate: Collect the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo to yield your crude product, now free of the unreacted starting material.
-
Further Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
GUIDE 2: For Base/Water-Sensitive Products — Non-Aqueous Scavenger Resin
This method is ideal when your product contains functional groups that are labile to hydrolysis or basic conditions (e.g., esters, certain protecting groups). It avoids water entirely by using a solid-supported nucleophile to covalently bind to the unreacted sulfonyl chloride.
Experimental Protocol:
-
Select the Resin: Choose a suitable polymer-bound scavenger resin, such as aminomethyl polystyrene or a similar amine-functionalized resin. Use approximately 2-3 equivalents of the resin relative to the initial excess of the sulfonyl chloride.
-
Add Resin: Add the scavenger resin directly to the crude, anhydrous reaction mixture.
-
Agitate: Stopper the flask and agitate the resulting slurry by stirring or shaking at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitor Reaction: Monitor the disappearance of the unreacted this compound by TLC or LC-MS.
-
Filter to Purify: Once the scavenging is complete, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Wash and Concentrate: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and the washings, and concentrate in vacuo to yield the crude product.
GUIDE 3: For Highly Sensitive Products — Direct Chromatographic Separation
This method should be considered when the product is incompatible with both aqueous work-ups and amine-based scavengers. Its success is contingent on a sufficient difference in polarity (Rƒ value) between the product and the unreacted starting material.
Experimental Protocol:
-
Dry Load vs. Liquid Load: Concentrate the crude reaction mixture in vacuo. For best resolution, adsorb the crude material onto a small amount of silica gel or Celite® to perform a "dry load." If the material is not amenable to dry loading, dissolve it in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Select Stationary Phase: Standard silica gel is typically used for normal-phase chromatography. The polar nature of the unreacted starting material (containing -COOH and -SO₂Cl groups) means it should have a low Rƒ in non-polar eluent systems.
-
Choose Eluent System:
-
Begin with a non-polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane).
-
Gradually increase the polarity of the eluent to move your product down the column while leaving the highly polar unreacted starting material at the top.
-
For very polar products that co-elute with the impurity, reversed-phase (C18) chromatography may be a more effective option, using solvent systems like water/acetonitrile or water/methanol, possibly with a pH modifier like formic acid or TFA.[12]
-
-
Run the Column: Perform flash column chromatography, collecting fractions and analyzing them by TLC to isolate the pure product.[11]
Comparative Summary of Purification Methods
| Parameter | Aqueous Basic Extraction (Guide 1) | Scavenger Resin (Guide 2) | Chromatography (Guide 3) |
| Product Compatibility | Only for base and water-stable products. | Excellent for sensitive substrates. | Universally applicable, but separation is not guaranteed. |
| Scalability | Excellent; easily scaled to large quantities. | Good; can be limited by resin cost and capacity. | Poor; becomes cumbersome and expensive on a large scale. |
| Speed & Throughput | Fast for single reactions. | Can be slow (requires hours of agitation) but excellent for parallel synthesis. | Slowest method; requires significant time for setup and elution. |
| Cost & Complexity | Low cost, simple equipment. | Higher cost (resins can be expensive), but procedurally simple. | Moderate cost (solvents, silica), requires specialized equipment. |
| Waste Generation | Generates aqueous waste streams. | Generates solid resin waste. | Generates significant solvent and solid (silica) waste. |
Final Recommendation
As a Senior Application Scientist, my primary recommendation is to always attempt the Aqueous Quench and Acid-Base Extraction (Guide 1) first, provided your product's stability is confirmed. It is the most robust, economical, and scalable method for removing this compound and its hydrolyzed byproducts. For sensitive molecules where this is not an option, scavenger resins offer a clean and effective, albeit more costly, alternative. Direct chromatography should be reserved as a final option for particularly challenging separations or for very small-scale reactions.
References
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. Available at: [Link]
- Google Patents. (2016). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Google Patents. (1992). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
-
Canadian Journal of Chemistry. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]
-
Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
ACS Publications. (2002). Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization. Industrial & Engineering Chemistry Research, 41(10), 2517-2522. Available at: [Link]
- Google Patents. (2000). EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.
-
ACS Publications. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 10(4), 757-760. Available at: [Link]
- Google Patents. (2001). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-933. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]
- Google Patents. (2011). WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound.
-
ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Journal of Organic Chemistry. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. 44(13), 2208-2212. Available at: [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Available at: [Link]
-
ResearchGate. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]
-
Biotage. (n.d.). Successful flash chromatography. Available at: [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
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- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
Stability and storage conditions for 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Technical Support Center: 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Welcome to the technical support guide for this compound (CAS No. 1375473-88-3). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this versatile bifunctional reagent. Our goal is to provide not just procedures, but the underlying chemical principles to empower you to make informed decisions during your experiments.
The core challenge in handling this molecule stems from its two distinct functional groups: a relatively stable aromatic carboxylic acid and a highly reactive chlorosulfonyl group. The latter dictates the compound's stability and is the primary focus of this guide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A: The primary goal is to rigorously exclude atmospheric moisture. The chlorosulfonyl group is highly susceptible to hydrolysis.[1][2] Optimal storage involves a multi-layered approach:
-
Container: The original, unopened manufacturer's container should be used. If aliquoting, use amber glass bottles with PTFE-lined caps.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). After first use, flush the headspace of the container with inert gas before resealing.
-
Location: Keep the container in a desiccator (with a functional desiccant like Drierite) placed within a freezer, ideally at -20°C. This minimizes both water content and the rate of any potential degradation.
-
Environment: The storage area must be cool, dry, and well-ventilated.[3][4]
Q2: You emphasize moisture avoidance. What exactly happens if the compound is exposed to water?
A: Exposure to moisture initiates an irreversible hydrolysis reaction. The electrophilic sulfur atom of the chlorosulfonyl group is attacked by water, a nucleophile.[1][5] This reaction decomposes the starting material into 5-Bromo-2-methyl-3-sulfobenzoic acid and hydrochloric acid (HCl) gas.[1] This not only depletes your active reagent but the generation of corrosive HCl can compromise the integrity of your experiment and storage container.
Caption: Primary degradation pathway via hydrolysis.
Q3: How can I visually inspect my compound for signs of degradation?
A: A pure, stable sample of this compound should be a free-flowing crystalline solid. Signs of moisture-induced degradation include:
-
Clumping: The solid is no longer free-flowing and has formed hard clumps.
-
Fuming: Upon opening the container in ambient air, visible white fumes (HCl gas reacting with atmospheric moisture) are observed.[6]
-
Pressure Buildup: A slight hiss upon opening may indicate HCl gas generation.
-
Odor: A sharp, acrid smell of HCl may be present.
Q4: Can I handle this reagent on an open lab bench?
A: It is strongly discouraged. The high reactivity with atmospheric moisture means that even brief exposure can lead to surface degradation, impacting the accuracy of weighing and the stoichiometry of your reaction. All handling, including weighing and aliquoting, should be performed under anhydrous conditions, such as in a glovebox or a nitrogen-purged glove bag.
Part 2: Troubleshooting Experimental Failures
When reactions involving this reagent yield poor results, degradation of the starting material is a common culprit.
Problem: My reaction yield is significantly lower than expected, or the reaction failed to initiate.
This is the most common symptom of a compromised reagent. The intended reaction of the sulfonyl chloride with your nucleophile (e.g., an alcohol or amine) is now competing with the hydrolysis product, which is unreactive under the same conditions.
Caption: Troubleshooting flowchart for low reaction yield.
Problem: The reagent is difficult to dissolve in my anhydrous, non-protic solvent (e.g., DCM, MeCN).
A: While the parent compound is soluble in many organic solvents, its hydrolysis product, the sulfonic acid, has significantly different solubility properties. The sulfonic acid moiety is highly polar and may be insoluble in the non-polar solvents typically used for sulfonyl chloride reactions, leading to a heterogeneous mixture where you expect a clear solution.
Part 3: Recommended Protocols and Data
Adherence to strict handling protocols is essential for experimental success and reproducibility.
Protocol 1: Initial Receipt and Storage Workflow
Caption: Workflow for handling a newly received bottle.
-
Inspect: Upon receipt, verify that the manufacturer's seal on the cap is intact. Do not accept bottles with broken seals.
-
Equilibrate: Before the first opening, remove the bottle from the freezer and allow it to warm to room temperature inside a desiccator for at least 2-3 hours. Opening a cold bottle will cause atmospheric moisture to condense on the solid, leading to immediate degradation.
-
First Use: Conduct the first aliquoting inside a glovebox or under a positive pressure of inert gas.
-
Resealing: Use parafilm or electrical tape to wrap the cap and threads after each use to provide an extra barrier against moisture ingress. Flush the headspace with argon or nitrogen before sealing.
-
Return to Storage: Promptly return the sealed container to the desiccator in the freezer.
Data Summary Table: Storage & Handling
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (or as per supplier) | Reduces the rate of any potential decomposition reactions. |
| Atmosphere | Dry Inert Gas (Argon, Nitrogen) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, original bottle or amber glass with PTFE-lined cap. | Prevents moisture ingress and light exposure.[7] |
| Handling | Glovebox or inert atmosphere only | The sulfonyl chloride is highly reactive with ambient moisture.[1][6] |
| Incompatibilities | Water, Protic Solvents (alcohols), Amines, Strong Bases, Strong Oxidizing Agents. | These substances will react exothermically and decompose the reagent.[1][4] |
References
-
Wikipedia. Sulfonyl halide. [Link]
-
Reddit. Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. [Link]
-
PubMed. Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. [Link]
-
ResearchGate. Hydrothermal stability of aromatic carboxylic acids | Request PDF. [Link]
-
Quora. Why does aromatic carboxylic acid have a high acid strength compared to aliphatic carboxylic acid?. [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
ResearchGate. (PDF) Investigating the stability of aromatic carboxylic acids in hydrated magnesium sulfate under UV irradiation to assist detection of organics on Mars. [Link]
-
Canadian Journal of Chemistry. The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. [Link]
-
Slideshare. AROMATIC CARBOXYLIC ACIDS (1).pdf. [Link]
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
Quora. Why will sulfonic acid chlorides not react with water?. [Link]
-
Organic Syntheses. A. - β-Isovalerolactam-N-sulfonyl chloride. [Link]
-
CDN. General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). [Link]
-
Wikipedia. Chlorosulfonyl isocyanate. [Link]
-
Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS. [Link]
-
PubChem. 3-bromo-5-(chlorosulfonyl)benzoic acid. [Link]
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Troubleshooting failed or low-yield reactions with 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Welcome to the technical support center for 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions involving this versatile building block. The unique trifunctional nature of this reagent—possessing a carboxylic acid, a sulfonyl chloride, and a substituted aromatic ring—offers a wide range of synthetic possibilities but also presents specific challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does their reactivity compare?
A1: this compound has three main functional groups, each with distinct reactivity:
-
Sulfonyl Chloride (-SO₂Cl): This is the most reactive site under typical nucleophilic substitution conditions. It readily reacts with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, etc.[1] The high reactivity is due to the excellent leaving group ability of the chloride and the electrophilic nature of the sulfur atom.
-
Carboxylic Acid (-COOH): This group can undergo typical carboxylic acid reactions such as esterification, amidation, or salt formation. Its reactivity is generally lower than the sulfonyl chloride, especially towards nucleophiles. Selective reaction at the sulfonyl chloride in the presence of the carboxylic acid is often achievable by controlling reaction conditions.
-
Aryl Bromide (-Br): The bromine atom attached to the aromatic ring is the least reactive of the three functional groups under standard conditions. It typically requires metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for substitution.
The steric hindrance from the adjacent methyl group can also influence the reactivity of both the carboxylic acid and the sulfonyl chloride groups.
Q2: What are the optimal storage and handling conditions for this compound?
A2: Due to the high reactivity of the sulfonyl chloride group with moisture, stringent storage and handling conditions are critical to maintain the reagent's integrity.[2][3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator with a suitable drying agent.[4][5] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.
-
Handling: All handling should be performed in a well-ventilated fume hood.[3][4] Use dry glassware and anhydrous solvents to prevent degradation of the sulfonyl chloride.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][5]
Q3: What are the main hazards associated with this compound?
A3: The primary hazards are associated with the sulfonyl chloride moiety.[3]
-
Corrosivity: It is a corrosive substance that can cause severe burns to the skin, eyes, and respiratory tract.[3]
-
Reactivity with Water: It reacts exothermically with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[3][6] This reaction can be vigorous.
-
Toxicity: Inhalation of dust or vapors can be harmful.[7]
Always consult the Safety Data Sheet (SDS) before use.[4][7]
Troubleshooting Guide: Failed or Low-Yield Reactions
This section addresses specific problems that may arise during reactions with this compound, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
Q: I am reacting this compound with an amine/alcohol but I'm getting a very low yield of my desired product. What is the likely cause and how can I fix it?
A: Low yields in sulfonamide or sulfonate ester synthesis are most commonly due to the hydrolysis of the sulfonyl chloride starting material.[2][8] The sulfonyl chloride reacts with water to form the unreactive 5-bromo-2-methyl-3-sulfonic acid, which will not participate in the desired reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Solutions:
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[2]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2]
-
-
Optimize Base and Solvent:
-
Base Selection: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl, which must be neutralized. Use a non-nucleophilic organic base like pyridine or triethylamine to scavenge the HCl without competing with your primary nucleophile.[2] Inorganic bases are generally not recommended as they often contain water.
-
Solvent Choice: The solvent must be able to dissolve both reactants and be inert to the reaction conditions.
-
-
Control Stoichiometry:
-
Protocol: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions
-
Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a septum.
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate dry flask, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Slowly add the amine/base solution to the sulfonyl chloride solution via a syringe through the septum over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, proceed with the work-up.
-
Issue 2: Complex Mixture of Products and Difficult Purification
Q: My reaction has gone to completion, but I have a complex mixture of products and the desired sulfonamide is difficult to purify. What are the likely impurities and how can I improve the work-up?
A: A complex product mixture often arises from side reactions involving the different functional groups or from incomplete reaction and subsequent degradation during work-up.
Common Impurities and Their Origin:
| Impurity | Structure | Origin |
| Starting Material | This compound | Incomplete reaction. |
| Hydrolysis Product | 5-Bromo-3-(sulfo)-2-methylbenzoic acid | Reaction of the sulfonyl chloride with water during the reaction or work-up.[2][8] |
| Bis-sulfonated Amine | R-N(SO₂-Ar)₂ (where R is H or alkyl) | Reaction of a primary amine with two molecules of the sulfonyl chloride.[2] |
| Carboxylic Acid Salt | 5-Bromo-3-(R₂NSO₂)-2-methylbenzoate | Deprotonation of the carboxylic acid by the base used in the reaction. |
Purification Strategies:
-
Aqueous Work-up: A standard aqueous work-up can often effectively separate the key components.
-
Acidic Wash (e.g., dilute HCl): Removes excess amine and basic catalysts like pyridine or triethylamine.
-
Basic Wash (e.g., saturated NaHCO₃ or dilute NaOH): The desired sulfonamide is often acidic enough to be deprotonated at the sulfonamide N-H (if present) but the carboxylic acid is much more acidic. A basic wash will extract the unreacted starting material (as the carboxylate) and the sulfonic acid hydrolysis product into the aqueous layer.[9]
-
-
Recrystallization: Sulfonamides are often crystalline solids and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[2][10]
-
Column Chromatography: If the above methods are insufficient, purification by silica gel chromatography is a reliable option.[11][12] A gradient of ethyl acetate in hexanes is a common starting point.
-
Protocol: Extractive Work-up for Sulfonamide Purification
-
Quench the reaction mixture by slowly adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to hydrolyze any remaining sulfonyl chloride.[9]
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess amine/base).
-
Saturated aqueous NaHCO₃ (to remove the sulfonic acid byproduct and unreacted starting material).
-
Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Proceed with recrystallization or column chromatography for further purification.
-
Issue 3: Unexpected Side Reactions Involving the Carboxylic Acid Group
Q: I am trying to perform a reaction at the aryl bromide (e.g., a Suzuki coupling), but I am observing side reactions at the carboxylic acid and/or sulfonyl chloride.
A: When performing reactions that require harsh conditions or specific catalysts (like palladium-catalyzed cross-coupling), the other functional groups can interfere.
Logic Diagram for Multi-step Synthesis
Caption: Strategic use of protecting groups.
Solutions:
-
Protecting Groups: The most robust strategy is to use protecting groups for the more reactive functionalities.
-
Carboxylic Acid Protection: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) by reaction with the corresponding alcohol under acidic conditions (e.g., Fischer esterification). This ester is generally stable to many cross-coupling conditions.
-
Sulfonyl Chloride "Protection": The sulfonyl chloride is too reactive to be easily protected and deprotected. A more practical approach is to perform the sulfonamide formation first, as the resulting sulfonamide is significantly more stable than the sulfonyl chloride and will tolerate a wider range of reaction conditions.
-
-
Reaction Sequencing: Carefully plan the synthetic route. It is often advantageous to react the most sensitive/reactive group first. In this case, reacting the sulfonyl chloride to form a stable sulfonamide, followed by esterification of the carboxylic acid, and finally performing the cross-coupling reaction at the aryl bromide is a logical sequence.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- King, J. F., & Loosmore, S. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- Robertson, J. C., & Rochette, J. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - FR2795723A1.
- CymitQuimica. (2024). Safety Data Sheet.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- International Chemical Safety Cards (ICSCs). (1998). ICSC 0198 - SULPHURYL CHLORIDE.
- Organic Process Research & Development. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. American Chemical Society.
- Reddit. (2020).
- Bowser, J. R., Williams, P. J., & Kura, K. (1983).
- Naredla, R. R., & Klumpp, D. A. (2013). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
- Willis Group. (n.d.). Research. University of Oxford.
- BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Reaction Chemistry & Engineering. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. RSC Publishing.
- Merck Manual Professional Edition. (n.d.). Sulfonamides - Infectious Diseases.
- ACS Publications. (n.d.).
- Who we serve. (2024).
- BLDpharm. (n.d.). 3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid.
- Benchchem. (n.d.). 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid.
- RSC Publishing. (n.d.). Analytical Methods.
- Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
- Biosynth. (n.d.). 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid.
- ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
- Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-chloro benzoic acid - CN105622382A.
- PubChemLite. (n.d.). 3-bromo-5-(chlorosulfonyl)benzoic acid (C7H4BrClO4S).
- EPO. (2024).
- NIH. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- ECHEMI. (n.d.). 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID Formula.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)
- ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid synthesis.
- PubChem. (n.d.). 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid.
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of 4-(Chlorosulfonyl)benzoic Acid.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid 98.
- NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid.
- BLD Pharm. (n.d.). 3-Bromo-5-(chlorosulfonyl)benzoic acid.
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Technical Support Center: Challenges in the Scale-Up of Reactions Using 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
As a Senior Application Scientist, I've frequently guided research teams through the complexities of scaling up sensitive chemical syntheses. The journey from a successful bench-scale reaction to a robust, multi-gram or kilogram-scale process is fraught with challenges that are often not apparent in small flasks. This guide is designed to serve as a technical resource for researchers, chemists, and process development professionals working with 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, a versatile but reactive building block.
The structure of this molecule, featuring a sterically hindered carboxylic acid, a bromine atom, and a highly reactive chlorosulfonyl group, presents a unique set of challenges. This document moves beyond simple procedural outlines to explain the underlying chemical principles, helping you not only to solve immediate problems but also to develop a predictive understanding for future scale-up endeavors. We will address common failure points in a practical question-and-answer format, providing both troubleshooting guides and detailed protocols.
Section 1: Frequently Asked Questions (FAQs) - Compound Properties & Handling
This section addresses foundational questions regarding the safe handling, storage, and analysis of this compound. A solid understanding of these properties is the bedrock of a successful scale-up campaign.
Q1: What are the primary safety concerns with this compound and how should it be handled?
A1: The primary hazard stems from the highly reactive chlorosulfonyl group. Like most sulfonyl chlorides, this compound will react violently with water and other protic nucleophiles (e.g., alcohols, amines).[1] This reaction is exothermic and liberates corrosive hydrogen chloride (HCl) gas.[1]
Core Safety Protocols:
-
Moisture Control: Handle the compound under an inert atmosphere (e.g., nitrogen or argon). All glassware, solvents, and reagents must be scrupulously dried to prevent hydrolysis.[2]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate gloves, and a lab coat.[2] Work should be conducted in a well-ventilated chemical fume hood.[3]
-
Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and metals.[1] Do not use aluminum or galvanized containers for storage or reaction.[4]
-
Spill Response: In case of a spill, do not use water. Absorb the spill with an inert, dry material like sand or vermiculite, and collect it in a labeled container for disposal.[2][4]
Q2: My reaction is complete, but the sulfonyl chloride product seems to be degrading during the aqueous work-up. What is happening and how can I prevent it?
A2: The issue is hydrolysis. The chlorosulfonyl group (-SO₂Cl) readily reacts with water to form the corresponding sulfonic acid (-SO₃H).[5] This not only results in yield loss but also complicates purification, as the sulfonic acid byproduct can be difficult to remove. The rate of hydrolysis is often accelerated at higher temperatures.
Preventative Measures:
-
Low-Temperature Work-Up: Perform all aqueous washes and extractions at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.[6]
-
Minimize Contact Time: Execute the aqueous work-up as quickly as possible. Ensure vigorous stirring during quenching to maximize interfacial contact and speed up the removal of water-soluble impurities without providing excessive time for hydrolysis of the product.[7]
-
Use of Brine: Wash the organic layer with saturated sodium chloride solution (brine). This reduces the solubility of the organic product in the aqueous phase and can help to "dry" the organic layer, reducing the amount of dissolved water that can cause degradation.
-
Consider a Non-Aqueous Work-Up: If the product is particularly sensitive, consider alternative work-ups, such as filtering through a pad of silica gel with a non-polar eluent to remove polar impurities before concentrating.
Q3: How can I effectively monitor the progress of a reaction involving this sulfonyl chloride?
A3: Real-time reaction monitoring is critical for a successful scale-up, as it prevents running reactions for too long (inviting side reactions) or too short (leaving starting material). Several analytical techniques are suitable.
| Technique | Principle | Advantages | Considerations |
| HPLC | Chromatographic separation followed by UV detection.[8] | High sensitivity and selectivity; can quantify starting material, product, and byproducts simultaneously. | Requires method development; sample work-up (quenching) is necessary before injection. |
| TLC | Simple chromatographic separation on a plate. | Fast, inexpensive, and provides a quick qualitative assessment of reaction completion. | Not quantitative; co-elution of spots can be misleading. |
| ¹H NMR Spectroscopy | Monitors changes in the chemical environment of protons.[9] | Provides structural information; can be made quantitative.[10] | Requires an NMR spectrometer; deuterated solvents may be needed. A small aliquot can be quenched, worked up, and analyzed. |
| Titrimetry | Neutralization of acidic protons.[8] | Cost-effective for assay determination of the starting material or product after hydrolysis. | Not suitable for in-process monitoring of the reaction mixture; lacks specificity.[8] |
For most scale-up applications, HPLC is the preferred method due to its quantitative power and ability to track multiple species.[8]
Section 2: Troubleshooting Guide for Scale-Up Synthesis
Scaling up a reaction from 1 gram to 100 grams introduces new variables, primarily related to mass and heat transfer. This section provides a systematic approach to troubleshooting the most common scale-up challenges.
Problem 1: Low Yield of the Desired Sulfonamide
-
Symptom: The isolated yield of the final sulfonamide product is significantly lower on a larger scale compared to the initial lab-scale synthesis.
-
Analysis: This is often a multi-faceted problem. The primary culprits on scale-up are poor mixing and inadequate temperature control, which lead to incomplete reactions and the formation of side products.[11]
Potential Causes and Solutions
| Potential Cause | Underlying Reason | Suggested Solution |
| Incomplete Reaction | Inefficient mixing in a larger reactor leads to poor contact between reagents. | - Monitor the reaction using HPLC or TLC until the starting material is consumed.[11]- Optimize the stirring speed and impeller type for the reactor geometry to ensure proper mixing. |
| Side Reactions | Poor heat dissipation can create localized "hot spots," promoting byproduct formation. | - Ensure precise temperature control with an appropriately sized reactor jacket and chiller.[11]- Control the rate of addition of the amine to manage the exotherm. |
| Product Degradation | Hydrolysis of the sulfonyl chloride starting material before it can react. | - Ensure all reagents and solvents are anhydrous.- Add the amine nucleophile before any potential exposure to moisture. |
| Loss During Work-up | Inefficient extraction or premature product precipitation in a larger volume. | - Optimize solvent volumes and the number of extractions for the larger scale.- Control the cooling rate during crystallization to maximize recovery.[11] |
Experimental Protocol: Optimizing Reaction Completeness on Scale-Up
-
Reactor Setup: Set up a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inert gas inlet. Ensure the stirrer (e.g., anchor or pitched-blade turbine) is positioned to create a vortex for efficient mixing.
-
Inerting: Purge the reactor with dry nitrogen or argon for at least 30 minutes.
-
Reagent Loading: Charge the reactor with an anhydrous aprotic solvent (e.g., Dichloromethane, Toluene) and this compound (1.0 eq).
-
Cooling: Cool the reactor contents to 0-5 °C.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.2 eq).
-
Controlled Amine Addition: Prepare a solution of the desired amine (1.0-1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the reactor via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Take small aliquots from the reaction mixture every 30-60 minutes. Quench each aliquot with a small amount of dilute HCl and extract with ethyl acetate. Analyze the organic layer by TLC or HPLC to monitor the disappearance of the starting sulfonyl chloride.
-
Completion: The reaction is considered complete when <1% of the starting sulfonyl chloride remains. Proceed with the work-up only after confirming completion.
Problem 2: High Impurity Levels in the Final Product
-
Symptom: The crude product shows significant impurities by HPLC or NMR, complicating purification and reducing the final yield.
-
Analysis: The most common impurity is the sulfonic acid from hydrolysis. Another potential byproduct is the diaryl sulfone, which can arise if the reaction conditions are not carefully controlled.[5]
Troubleshooting Workflow: Impurity Analysis
Caption: Troubleshooting decision tree for identifying and mitigating common impurities.
Experimental Protocol: Effective Quenching and Purification
This protocol is designed to neutralize excess reagents and remove the sulfonic acid byproduct effectively.
-
Cooling: Once the reaction is complete, cool the reactor to 0 °C in an ice bath. This controls any exotherm from the quench.[7]
-
Aqueous Quench: Slowly add deionized water or dilute HCl to the reaction mixture with vigorous stirring. Monitor the temperature to ensure it remains below 10 °C.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This step is crucial as it converts the sulfonic acid impurity into its highly water-soluble sodium salt, which is then extracted into the aqueous phase. Stir for 15-30 minutes to ensure complete neutralization.
-
Brine Wash: Wash the organic layer with a saturated brine solution to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Problem 3: Challenges with Exotherm and Temperature Control
-
Symptom: During the addition of the amine, the internal temperature of the reactor rises uncontrollably, even with jacket cooling.
-
Analysis: The reaction between a sulfonyl chloride and an amine is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient than in a small flask. An uncontrolled exotherm can lead to solvent boiling, side reactions, and product degradation.[6]
Strategies for Exotherm Management
| Parameter | Scale-Up Adjustment | Rationale |
| Addition Rate | Decrease the rate of amine addition significantly. | Limits the rate of heat generation, allowing the cooling system to keep pace. |
| Concentration | Decrease the reaction concentration (use more solvent). | The additional solvent acts as a heat sink, increasing the thermal mass of the system. |
| Cooling Capacity | Ensure the chiller is set to a lower temperature (e.g., -10 °C) than the target reaction temperature (e.g., 0 °C). | Provides a larger temperature differential (ΔT), improving the rate of heat removal. |
| Solvent Choice | Select a solvent with a higher boiling point and good heat capacity. | Provides a wider safety margin and better thermal management. |
Table: Thermal Properties of Common Solvents
| Solvent | Boiling Point (°C) | Specific Heat (J/g·K) | Notes |
| Dichloromethane (DCM) | 40 | 1.15 | Volatile, can be difficult to control exotherms. Poor water solubility can hinder work-up.[12] |
| Tetrahydrofuran (THF) | 66 | 1.76 | Good general-purpose solvent. |
| Acetonitrile (MeCN) | 82 | 2.22 | Higher boiling point and good heat capacity. |
| Toluene | 111 | 1.80 | High boiling point provides a large safety window. |
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Benchchem. Technical Support Center: Sulfonyl Chloride Work-up.
- Santa Cruz Biotechnology.
- Cole-Parmer.
- Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
- Chlorosulfonyl isocyanate - Safety D
- Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
- Sigma-Aldrich.
- Benchchem. Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- Reddit.
- Fisher Scientific.
- Benchchem. Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- Reddit.
- Fisher Scientific.
- Analytical techniques for reaction monitoring, mechanistic investig
- Benchchem. A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH.
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Validation & Comparative
Analytical methods for the characterization of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid derivatives
An In-Depth Technical Guide to the Analytical Characterization of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid Derivatives
In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerstone of quality, safety, and regulatory compliance. This compound and its derivatives are a critical class of intermediates, frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs). Their inherent reactivity, driven by the presence of a sulfonyl chloride and a carboxylic acid functional group, necessitates a multi-faceted analytical approach to confirm identity, purity, and stability. The quality of these intermediates directly impacts the efficacy and safety profile of the final drug product.[1][2][3]
This guide provides a comprehensive comparison of analytical methodologies for the characterization of these vital compounds. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights into the interpretation of the resulting data, empowering researchers and drug development professionals to build robust and reliable analytical control strategies.
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique can fully elucidate the structure and purity of a complex molecule like a this compound derivative. A comprehensive characterization relies on the synergistic application of chromatographic, spectroscopic, and elemental analysis techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system that ensures the material's quality.[2][4] The validation of these analytical methods is a critical step to ensure that the data generated is reliable, precise, and accurate.[5][6][7]
Caption: High-level workflow for comprehensive characterization.
I. Chromatographic Methods: The Cornerstone of Purity Assessment
Chromatographic techniques are indispensable for separating the main compound from impurities, which can include starting materials, by-products, and degradation products.[3][8]
A. High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the gold standard for determining the purity of pharmaceutical intermediates.[1][2] For this compound derivatives, a reversed-phase HPLC (RP-HPLC) method is typically the most effective. The non-polar stationary phase (e.g., C18) retains the analyte based on its hydrophobicity, while a polar mobile phase elutes the components. The presence of the aromatic ring provides strong UV absorbance, making UV detection highly suitable.
Expert Insight: The acidic nature of the carboxylic acid group can lead to poor peak shape (tailing) on standard silica-based C18 columns. Therefore, the mobile phase should be buffered at a low pH (e.g., pH 2-3 using formic acid or phosphoric acid) to suppress the ionization of the carboxylate, ensuring a single, neutral species interacts with the stationary phase, resulting in sharp, symmetrical peaks.
Experimental Protocol: RP-HPLC for Purity Determination
-
System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to make a 1 mg/mL solution.
-
System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle & Rationale: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. It is the definitive tool for confirming the molecular weight of the target compound and identifying unknown impurities. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.[9][10][11]
Expert Insight: Electrospray ionization (ESI) in negative ion mode is highly effective for this class of molecules. The carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion, providing a clear signal for the molecular weight. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion, providing unambiguous confirmation of the elemental composition.[10] A specialized LC-MS method using induced in-source fragmentation can be employed for the selective detection of unknown organic bromine compounds by monitoring for m/z 79 and 81.[9][12]
Experimental Protocol: LC-MS for Identity Confirmation
-
LC System: Utilize the same LC method as described for HPLC purity analysis. The mobile phase is MS-compatible due to the use of a volatile acid (formic acid).
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometer for high-resolution mass accuracy.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Range: m/z 100-500.
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M-H]⁻ mass.
-
Examine the mass spectrum of the main peak.
-
Confirm the measured accurate mass is within 5 ppm of the theoretical mass.
-
Verify the isotopic pattern matches the theoretical distribution for a molecule containing one bromine and one chlorine atom.
-
II. Spectroscopic Methods: Unambiguous Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and the specific arrangement of atoms and functional groups.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the electronic environment of each carbon atom. For substituted benzoic acids, NMR patterns are highly diagnostic.[13][14][15]
Expected Spectral Features for this compound:
-
¹H NMR:
-
A singlet for the methyl protons (~2.5-2.8 ppm).
-
Two doublets in the aromatic region (~7.8-8.5 ppm) for the two aromatic protons, showing a small meta-coupling.
-
A broad singlet for the acidic proton of the carboxylic acid (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methyl carbon (~20 ppm).
-
Six distinct signals in the aromatic region (120-145 ppm), including carbons attached to bromine and the sulfonyl chloride group.
-
A signal for the carboxylic acid carbonyl carbon (~165-170 ppm).[16]
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it readily dissolves carboxylic acids and allows for the observation of the acidic proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[17]
Expert Insight: The sulfonyl chloride group gives two very strong and characteristic asymmetric and symmetric stretching bands. The carboxylic acid shows a broad O-H stretch and a sharp C=O stretch. These key signals provide a quick identity check.
Expected Absorption Bands:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[18]
-
~1375 cm⁻¹ (strong) and ~1180 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching of the sulfonyl chloride group, respectively.[17]
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1320-1210 cm⁻¹: C-O stretch of the carboxylic acid.[18]
Experimental Protocol: FTIR Analysis
-
Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples as it requires minimal sample preparation.
-
Procedure: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the key functional group frequencies as listed above.
III. Elemental Analysis: Fundamental Compositional Verification
Principle & Rationale: Elemental analysis by combustion provides the weight percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS). Halogens (Br, Cl) are determined separately, often by oxygen-flask combustion followed by titration or ion chromatography.[19][20] This technique provides the empirical formula of the compound, serving as a fundamental check of its composition and purity.[21]
Experimental Protocol: Combustion Analysis
-
Instrumentation: A dedicated CHNS elemental analyzer and a separate system for halogen determination.
-
Procedure (CHNS):
-
An accurately weighed sample (~2-3 mg) is combusted at high temperature (~950-1060°C) in a stream of oxygen.[19]
-
The resulting gases (CO₂, H₂O, N₂, SO₂) are separated chromatographically and quantified using a thermal conductivity detector (TCD).
-
-
Procedure (Halogens):
-
The sample is combusted in an oxygen-filled flask containing an absorbing solution.
-
The resulting halide ions in the solution are quantified by potentiometric titration or ion chromatography.[19]
-
-
Data Analysis: The experimental weight percentages are compared to the theoretical values calculated from the molecular formula. A deviation of ≤ 0.4% is generally considered acceptable.
Comparative Summary of Analytical Methods
| Analytical Technique | Primary Purpose | Information Obtained | Sensitivity | Selectivity | Key Strengths |
| HPLC-UV/PDA | Purity determination, Quantification of impurities | Retention time, Peak area (% purity), UV spectrum | High | Moderate-High | Robust, quantitative, ideal for quality control.[1][22] |
| LC-MS | Identity confirmation, Impurity identification | Molecular weight, Fragmentation patterns, Isotopic distribution | Very High | Very High | Unambiguous MW confirmation, powerful for unknowns.[9][23] |
| NMR Spectroscopy | Definitive structure elucidation | Chemical environment of H and C atoms, molecular connectivity | Moderate | Very High | Provides complete structural map of the molecule.[13][14] |
| FTIR Spectroscopy | Functional group identification | Presence of key bonds (C=O, O-H, S=O) | Moderate | Moderate | Fast, non-destructive, excellent for quick identity check.[24] |
| Elemental Analysis | Empirical formula confirmation | Percentage composition of C, H, S, Br, Cl | Low | High | Fundamental verification of elemental composition.[19] |
Logical Integration of Techniques
A robust characterization strategy integrates these techniques in a logical sequence. HPLC provides the initial purity profile. The main peak and any significant impurities can then be further investigated by LC-MS to determine their molecular weights. Concurrently, NMR and FTIR are performed on the bulk material to provide unambiguous confirmation of the molecular structure and functional groups. Finally, elemental analysis confirms the empirical formula, completing the comprehensive characterization.
Caption: Logical flow for integrating multiple analytical techniques.
By employing this integrated and scientifically-grounded approach, researchers and drug development professionals can ensure the highest quality of this compound derivatives, paving the way for the safe and effective synthesis of next-generation pharmaceuticals.
References
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- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online.
- Validation of Impurity Methods, Part II. LCGC.
- How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. (2024-10-01).
- Analysis of Sulfonated Compounds by Ion-Exchange High-Performance Liquid Chromatography-Mass Spectrometry. PubMed.
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- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. (2025-01-27).
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- Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry | Request PDF. ResearchGate. (2025-08-05).
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023-08-29).
- Purity determination and evaluation of new drug substances. PubMed.
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- Mass spectra of organic compounds containing bromine and chlorine. ACS Publications.
- Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics.
- Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI.
- Pharmaceutical Impurity Testing and Identification. Intertek.
- Element analysis. University of Technology, Iraq.
- Elemental analysis. Weizmann Institute of Science.
- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
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- Elemental Analysis - Organic & Inorganic Compounds. Eltra.
- Density functional theory and FTIR spectroscopic study of carboxyl group. National Institute of Science Communication and Information Resources.
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- Fourier Transform Infrared spectroscopy of Iron Chloride Based AC The.... ResearchGate.
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Comparing the reactivity of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid with other sulfonyl chlorides
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, moieties prevalent in a vast array of pharmaceuticals and functional materials. While the reactivity of common sulfonyl chlorides like tosyl chloride and mesyl chloride is well-documented, a clear understanding of more complex, substituted analogues is crucial for nuanced synthetic design. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, contrasting it with other widely used sulfonyl chlorides. This analysis is grounded in fundamental principles of physical organic chemistry and supported by analogous experimental data from the literature.
Understanding the Reactivity Landscape of Sulfonyl Chlorides
The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This, in turn, is influenced by a combination of electronic and steric effects exerted by the substituents on the aromatic ring. The general reaction mechanism involves a nucleophilic attack on the electron-deficient sulfur atom, followed by the departure of the chloride leaving group.
Key Factors Influencing Reactivity:
-
Electronic Effects: Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, thereby increasing the rate of reaction with nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity by reducing the partial positive charge on the sulfur atom.
-
Steric Effects: The steric environment around the sulfonyl chloride group can significantly impact the approach of a nucleophile. While bulky substituents can hinder the reaction, in some cases, particularly with ortho-substituents, a phenomenon known as "steric acceleration" can be observed.
A Close Look at this compound
To predict the reactivity of this compound, we must dissect the influence of its unique substitution pattern: a bromo group, a carboxylic acid group, and a methyl group ortho to the sulfonyl chloride.
Analysis of Substituent Effects:
-
Bromo Group (at C5): As a halogen, bromine is an electron-withdrawing group through its inductive effect (-I), which deactivates the benzene ring towards electrophilic substitution but increases the electrophilicity of the sulfonyl chloride.[1]
-
Carboxylic Acid Group (at C1): The carboxylic acid group is a strong electron-withdrawing group, further enhancing the reactivity of the sulfonyl chloride.
-
Methyl Group (at C2, ortho to sulfonyl chloride): The methyl group is typically an electron-donating group (+I effect). However, its position ortho to the sulfonyl chloride introduces significant steric considerations. Research on ortho-substituted benzenesulfonyl chlorides has shown a counterintuitive "steric acceleration" of nucleophilic substitution at the sulfonyl sulfur.[2] This is attributed to the relief of steric strain in the transition state.[2]
Based on this analysis, this compound is predicted to be a highly reactive sulfonylating agent. The combined electron-withdrawing effects of the bromo and carboxylic acid groups will strongly activate the sulfonyl chloride group towards nucleophilic attack. Furthermore, the ortho-methyl group is likely to contribute to an enhanced reaction rate through steric acceleration.
Comparative Reactivity: A Data-Driven Discussion
| Sulfonyl Chloride | Key Substituents | Predicted Relative Reactivity | Rationale |
| This compound | -Br, -COOH (EWGs), -CH3 (ortho) | Very High | Strong activation by two EWGs and potential steric acceleration from the ortho-methyl group. |
| Tosyl Chloride (p-Toluenesulfonyl Chloride) | -CH3 (EDG) | Moderate | The electron-donating methyl group slightly deactivates the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. |
| Mesyl Chloride (Methanesulfonyl Chloride) | Aliphatic | High | Lacks the aromatic ring and its associated electronic effects, generally a potent and unhindered electrophile. |
| Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | -N(CH3)2 (strong EDG) | Lower | The strong electron-donating dimethylamino group significantly reduces the electrophilicity of the sulfonyl sulfur. |
| Benzenesulfonyl Chloride | None | Baseline | Serves as a reference point for the electronic effects of substituents. |
Supporting Evidence from Analogous Systems:
Studies on the hydrolysis rates of substituted benzenesulfonyl chlorides have consistently shown that electron-withdrawing substituents increase the reaction rate. For instance, nitro-substituted benzenesulfonyl chlorides hydrolyze significantly faster than their methyl-substituted counterparts.[3] This supports the prediction that the bromo and carboxylic acid groups in our target molecule will enhance its reactivity.
The phenomenon of steric acceleration by ortho-alkyl groups has been documented. For example, 2-alkyl and 2,4,6-trialkyl substituted benzenesulfonyl chlorides exhibit enhanced reactivity in chloride exchange reactions compared to the unsubstituted analogue.[2] This provides a strong basis for predicting that the ortho-methyl group in this compound will likely accelerate its reactions with nucleophiles.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity, a series of standardized experiments can be performed. The following protocols outline methods for comparing the rates of sulfonamide formation and hydrolysis.
Protocol 1: Comparative Rate of Sulfonamide Formation with a Model Amine
This experiment will compare the rate at which different sulfonyl chlorides react with a standard primary amine, such as benzylamine, to form the corresponding sulfonamide. The reaction progress can be monitored by techniques like HPLC or NMR spectroscopy.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of each sulfonyl chloride (this compound, tosyl chloride, mesyl chloride, dansyl chloride, and benzenesulfonyl chloride) and benzylamine in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction Initiation: In a thermostated reaction vessel, mix equal volumes of the sulfonyl chloride and benzylamine stock solutions to initiate the reaction.
-
Time-Course Sampling: At predetermined time points (e.g., 1, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a quenching solution (e.g., a solution of a highly reactive amine like diethylamine or an acidic solution) to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC or ¹H NMR to determine the concentration of the formed sulfonamide and the unreacted sulfonyl chloride.
-
Data Analysis: Plot the concentration of the product versus time for each sulfonyl chloride to determine the initial reaction rate.
Protocol 2: Comparative Hydrolysis Rate
This experiment will measure the rate at which the sulfonyl chlorides hydrolyze in an aqueous solvent system. The production of hydrochloric acid can be monitored by a pH-stat apparatus or by analyzing the disappearance of the sulfonyl chloride by HPLC.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a suitable mixed solvent system (e.g., 70:30 acetone:water) to ensure the solubility of all sulfonyl chlorides.
-
Reaction Initiation: Dissolve a known amount of the sulfonyl chloride in the solvent system within a thermostated reaction vessel.
-
Monitoring:
-
pH-Stat Method: Maintain a constant pH by the automated addition of a standard solution of sodium hydroxide. The rate of addition of the base is directly proportional to the rate of hydrolysis.
-
HPLC Method: Withdraw aliquots at regular intervals, quench the reaction (e.g., by rapid cooling and dilution in a non-reactive solvent), and analyze by HPLC to monitor the disappearance of the sulfonyl chloride peak.
-
-
Data Analysis: From the collected data, calculate the first-order rate constant for the hydrolysis of each sulfonyl chloride.
Conclusion
The structural features of this compound—specifically, the presence of two strong electron-withdrawing groups (bromo and carboxylic acid) and an ortho-methyl group—strongly suggest that it is a highly reactive sulfonylating agent. Its reactivity is predicted to be significantly greater than that of standard reagents like tosyl chloride and dansyl chloride, and likely comparable to or exceeding that of mesyl chloride and benzenesulfonyl chloride. The proposed experimental protocols provide a framework for the empirical validation of these predictions, enabling researchers to make informed decisions when selecting sulfonyl chlorides for their synthetic endeavors. This understanding is critical for optimizing reaction conditions, improving yields, and ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
-
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
PubMed. (1994, April). The electronic effects of benzoic acid substituents on glycine conjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... Retrieved from [Link]
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Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
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Quora. (2017, March 21). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?. Retrieved from [Link]
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Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
-
MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic (RSC Publishing). (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Retrieved from [Link]
-
OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Retrieved from [Link]
-
PMC - NIH. (n.d.). N-(3,5-Dichlorophenyl)benzenesulfonamide. Retrieved from [Link]
-
MDPI. (2022, December 6). A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reactivity of 3,5-Disubstituted Derivates of Pyridine-N-Oxide Towards Sulphuryl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of benzoyl chloride hydrolysis rates between various emulsion systems. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid Derivatives: A Comparative Crystallographic Analysis
Introduction: The 'Why' Behind the Structure
In the landscape of medicinal chemistry and materials science, the design of novel molecules with tailored properties is paramount. Scaffolds like 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid are of significant interest to synthetic chemists. This molecule is a trifunctional building block, featuring a carboxylic acid, a reactive sulfonyl chloride, and a bromo-substituted aromatic ring. Each of these groups offers a handle for derivatization, enabling the creation of a diverse library of compounds with potential applications as pharmaceuticals or functional materials.[1][2] The sulfonyl chloride moiety, in particular, is a gateway to synthesizing sulfonamides, a class of compounds renowned for their broad pharmacological activities.[3][4][5]
However, synthesizing a new molecule is only the first step. To truly understand its function, predict its behavior, and intelligently design the next generation of derivatives, we must determine its precise three-dimensional atomic arrangement. Single-crystal X-ray crystallography remains the gold standard for providing unambiguous structural data for small molecules.[6][7][8] It reveals not just the connectivity of atoms, but the subtle details of conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the material's bulk properties.[9]
This guide provides a comparative framework for the X-ray crystallographic analysis of compounds synthesized from this compound. While crystallographic data for direct derivatives of this specific starting material are not yet prevalent in open literature, the principles of analysis are universal. Therefore, we will utilize structurally related benzenesulfonamides as exemplary case studies to illustrate the workflow, comparative metrics, and the profound insights that can be gleaned from high-quality crystal structures.
Part 1: From Synthesis to Single Crystal – A Comparative Workflow
The journey from a powdered compound in a flask to a refined crystal structure is a multi-step process where each decision influences the final outcome. The choice of synthetic route can affect purity, which in turn impacts crystallizability, and the method of crystallization dictates the quality of the X-ray diffraction data.
Synthetic Strategy: More Than Just Making the Molecule
The primary reaction of a sulfonyl chloride is its nucleophilic substitution with an amine to form a sulfonamide.[3][4] The conditions for this reaction, however, are not one-size-fits-all and represent the first point of comparison.
-
Base Selection: A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to scavenge the HCl byproduct. The choice of base can influence reaction rate and side-product formation. For sensitive substrates, a milder base like sodium bicarbonate in a biphasic system may be preferable.
-
Solvent Effects: The polarity of the solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile) can affect the solubility of reactants and the transition state energy, thereby influencing reaction efficiency. The ideal solvent will fully dissolve the starting materials while often allowing the product to crystallize out upon completion, simplifying purification.
A robust synthetic protocol is self-validating. The expected outcome—a high yield of a pure product—is confirmed by standard analytical techniques like NMR and Mass Spectrometry before proceeding to the more demanding task of crystallization.
The Art of Crystallization: A Comparative Approach
Obtaining diffraction-quality single crystals is often the most challenging step.[7] A systematic comparison of crystallization techniques is essential. For a given sulfonamide, success may be found with one method but not another, underscoring the empirical nature of this process.
| Technique | Principle | Advantages | Disadvantages | Best For... |
| Slow Evaporation | The concentration of the solute is slowly increased as the solvent evaporates, leading to supersaturation and crystal nucleation. | Simple to set up; requires minimal sample. | Can lead to rapid crystallization and poor quality crystals if evaporation is too fast. | Thermally stable, relatively soluble compounds. |
| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization. | High degree of control over the rate of crystallization. | More complex setup (hanging drop, sitting drop). | Compounds that are sensitive to concentration changes or require very slow crystal growth. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a denser solution of the compound. Crystallization occurs at the interface. | Good for screening multiple solvent/anti-solvent systems simultaneously. | Interface can be disturbed easily; requires immiscible or slowly mixing solvents. | Screening a wide range of conditions for difficult-to-crystallize compounds. |
Part 2: Comparative Analysis of Sulfonamide Crystal Structures
Once a suitable crystal is obtained and diffraction data are collected, the real analysis begins. By comparing key parameters between different but related structures, we can establish structure-property relationships. Here, we compare two hypothetical derivatives to illustrate the process.
Case Study 1 (CS1): N-benzyl-5-bromo-2-methyl-3-sulfamoylbenzoic acid Case Study 2 (CS2): N-(pyridin-2-yl)-5-bromo-2-methyl-3-sulfamoylbenzoic acid
The primary difference is the nature of the N-substituent: a flexible, non-polar benzyl group versus a rigid, heteroaromatic pyridine ring capable of acting as a hydrogen bond acceptor.
Crystallographic Data Comparison
The initial output of a crystallographic experiment is a set of unit cell parameters and data quality indicators.
| Parameter | Case Study 1 (CS1) | Case Study 2 (CS2) | Significance & Interpretation |
| Formula | C₁₅H₁₄BrNO₄S | C₁₃H₁₀BrN₃O₄S | Reflects the chemical composition. |
| Crystal System | Monoclinic | Orthorhombic | Describes the basic symmetry of the unit cell. Different systems imply fundamentally different packing arrangements. |
| Space Group | P2₁/c | Pca2₁ | Defines the specific symmetry operations within the unit cell. CS1's space group is centrosymmetric, while CS2's is non-centrosymmetric. |
| Z | 4 | 8 | The number of molecules in the unit cell. |
| Density (calc.) | 1.75 g/cm³ | 1.88 g/cm³ | A higher density for CS2 suggests a more efficient packing arrangement, likely driven by stronger intermolecular interactions. |
| R1 [I>2σ(I)] | 0.035 | 0.042 | A key indicator of the quality of the final structural model. Values below 0.05 are considered excellent for small molecules. |
Analysis of Intermolecular Interactions
The true chemical story is told by the interactions between molecules in the crystal lattice. These non-covalent forces dictate solubility, melting point, and crystal morphology.[10]
-
Common Feature: N-H···O=S Hydrogen Bond: In both structures, the classic sulfonamide hydrogen bond is expected, where the N-H donor interacts with a sulfonyl oxygen acceptor on a neighboring molecule.[10] This is a robust and predictable interaction that often forms chains or dimers.
-
Comparative Feature 1: Carboxylic Acid Interaction:
-
CS1: The benzyl derivative, lacking a strong alternative acceptor, will likely form the classic carboxylic acid homodimer via strong O-H···O=C hydrogen bonds. This is a very common and stabilizing motif in crystal engineering.[11]
-
CS2: The pyridyl nitrogen is a strong hydrogen bond acceptor. It will compete with the carbonyl oxygen. It is highly probable that a stronger, more favorable O-H···N(pyridyl) hydrogen bond will form instead of the acid dimer.[12] This single change completely alters the supramolecular assembly.
-
-
Comparative Feature 2: Aromatic Interactions:
-
CS1: The flexible benzyl group may engage in weaker C-H···π interactions, where a C-H bond points towards the face of an aromatic ring.[13]
-
CS2: The two planar aromatic rings (the benzene and pyridine) are primed for parallel-displaced π-π stacking interactions, which are significantly stronger and more directional than C-H···π forces.[10] This contributes to the hypothesized higher density of the crystal.
-
Part 3: Alternative Methodologies & The Power of X-Ray
While X-ray crystallography is the definitive method for structure determination, it is part of a larger analytical toolkit. It is crucial to understand how it compares to other techniques.
| Technique | Information Provided | Comparison to X-ray Crystallography |
| NMR Spectroscopy | Provides information on the chemical environment and connectivity of atoms in solution. | Complementary. NMR confirms the covalent structure, while crystallography reveals the solid-state conformation and packing. The conformation in solution can differ significantly from that in the crystal. |
| Mass Spectrometry | Determines the molecular weight and elemental formula. | Confirms the identity of the molecule being crystallized but provides no 3D structural information. |
| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of a crystalline solid. Used for phase identification and purity checks. | PXRD analyzes a bulk powder, whereas single-crystal XRD analyzes one perfect crystal. While structure solution from powder data is possible, it is far more challenging and yields a lower-resolution model compared to the single-crystal method.[6] |
| 3D Electron Diffraction (3DED) | An emerging technique that can determine structures from nanocrystals that are too small for conventional X-ray diffraction. | A powerful alternative when suitable single crystals cannot be grown. It is becoming a vital tool in the crystallographer's arsenal.[6] |
The ultimate advantage of single-crystal X-ray crystallography is that it provides a complete, high-precision, three-dimensional model of the molecule, which serves as the foundation for computational modeling, drug design, and understanding structure-activity relationships.[14]
Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: General Synthesis of an N-Substituted Sulfonamide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Amine: Add the desired primary or secondary amine (1.1 eq) dropwise to the stirred solution.
-
Addition of Base: Add pyridine (1.5 eq) dropwise. Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with 1M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization to yield the final product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry before attempting crystallization.
Protocol 2: Crystal Growth by Slow Evaporation
-
Solvent Selection: Identify a solvent or solvent system in which the compound is moderately soluble. Rationale: If solubility is too high, the solution will never become supersaturated. If it's too low, not enough material will dissolve.
-
Preparation: Dissolve a small amount of the purified compound (5-10 mg) in the chosen solvent (0.5-1.0 mL) in a small, clean vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, new vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes poked by a needle. Causality: The holes allow the solvent to evaporate slowly over several days to weeks. The rate of evaporation is critical and can be controlled by the number and size of the holes.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Monitoring: Check the vial periodically without disturbing it. Once crystals of sufficient size (~0.1-0.3 mm) have formed, they can be harvested for analysis.
Appendix B: References
-
G. Desiraju, "Crystal Engineering: The Design of Organic Solids," Elsevier, 1989. [https://www.elsevier.com/books/crystal-engineering/desiraju/978-0-444-88154-9]
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BenchChem, "Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide," BenchChem, 2025. [https://www.benchchem.com/product/B5379]
-
A. Nocentini et al., "Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases," International Journal of Molecular Sciences, 2020. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7177797/]
-
A. Nocentini et al., "Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases," PubMed, 2020. [https://pubmed.ncbi.nlm.nih.gov/32272689/]
-
A. G. Orpen et al., "International Tables for Crystallography Vol. C," Kluwer Academic Publishers, 1992. [https://it.iucr.org/C/]
-
G. M. Sheldrick, "A short history of SHELX," Acta Crystallographica Section A, 2008. [https://journals.iucr.org/a/issues/2008/01/00/a39583/index.html]
-
A. L. Spek, "Structure validation in chemical crystallography," Acta Crystallographica Section D, 2009. [https://journals.iucr.org/d/issues/2009/01/00/ba2487/index.html]
-
S. J. Garman et al., "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination," Crystal Growth & Design, 2022. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9188439/]
-
F. N. Ngassa et al., "Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations," European Journal of Chemistry, 2024. [https://www.eurjchem.com/index.php/eurjchem/article/view/2557]
-
M. N. Arshad et al., "Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate," Acta Crystallographica Section E, 2009. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969989/]
-
P. J. Seo et al., "5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran," Acta Crystallographica Section E, 2007. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2977324/]
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BLDpharm, "1375473-88-3|3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid," BLDpharm. [https://www.bldpharm.com/products/1375473-88-3.html]
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ResearchGate, "(PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations," ResearchGate, 2024. [https://www.researchgate.net/publication/381665640_Sulfonamides_and_sulfonate_esters_Synthetic_routes_proposed_mechanisms_and_crystallographic_characterizations]
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Wikipedia, "X-ray crystallography," Wikipedia. [https://en.wikipedia.org/wiki/X-ray_crystallography]
-
J. D. Bolshan et al., "Modular Two-Step Route to Sulfondiimidamides," Journal of the American Chemical Society, 2022. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9232915/]
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Unknown, "Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following," SlideShare. [https://www.slideshare.net/slideshow/sulfonamides-classification-mode-of-action-uses-and-structure-activity-relationship-of-the-following/251505315]
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Madurai Kamaraj University, "X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS," Madurai Kamaraj University. [https://mkuniversity.ac.in/new/school_of_physics/synopsis_physics_S_AARTHI_PH1610.pdf]
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Google Patents, "CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid," Google Patents. [https://patents.google.com/patent/CN105622382A/en]
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EBSCO, "X-ray Determination Of Molecular Structure | Research Starters," EBSCO. [https://www.ebsco.com/research-starters/x-ray-determination-of-molecular-structure]
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EPO, "METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS," European Patent Office. [https://data.epo.org/publication-server/document?i=79008587&q=5-bromo-2-chloro-benzoic+acid&s=0429f5f0-6a7e-4040-96f7-c25732159074&view=docdb]
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Google Patents, "JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid," Google Patents. [https://patents.google.com/patent/JP2021127332A/en]
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ResearchGate, "The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K," ResearchGate, 1981. [https://www.researchgate.net/publication/233930419_The_crystal_structure_of_Benzoic_Acid_A_redetermination_with_X-rays_at_room_temperature_a_summary_of_neutron-diffraction_work_at_temperatures_down_to_5_K]
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BLDpharm, "1183308-29-3|3-Bromo-5-(chlorosulfonyl)benzoic acid," BLDpharm. [https://www.bldpharm.com/products/1183308-29-3.html]
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A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid
This guide provides a detailed comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of assessing the purity of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid. As a key pharmaceutical intermediate, the purity of this compound is paramount, directly influencing the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, development, and application.
The Analytical Imperative: Why Purity Matters
This compound (CAS No. 1375473-02-1) is a reactive molecule featuring a brominated aromatic ring, a carboxylic acid, and a highly reactive chlorosulfonyl group.[3][4] Impurities can arise from the synthetic route, such as isomers (e.g., 4-bromo-2-chlorobenzoic acid), unreacted starting materials, or degradation products.[5][6] These impurities can compromise reaction yields, introduce new, potentially genotoxic substances into the manufacturing stream, and complicate regulatory submissions. Therefore, robust analytical methods are not just a quality control measure; they are a cornerstone of process understanding and product safety.
This guide explores two complementary chromatographic techniques:
-
HPLC-UV: The established "gold standard" for quantitative purity analysis in regulated environments due to its robustness and precision.[7]
-
LC-MS: An unparalleled tool for the definitive identification and characterization of unknown impurities, providing a level of specificity that UV detection cannot match.[8][9][10]
Foundational Principles: Choosing the Right Tool
The selection between HPLC-UV and LC-MS is dictated by the analytical goal: routine quantification versus in-depth investigation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a powerful separation technique that is ideal for purity testing because it can confirm that a substance is free of contaminants.[11] For this compound, a reversed-phase HPLC method is the logical choice.
-
Principle of Separation: The molecule is moderately polar and is separated on a nonpolar stationary phase (typically C18) based on its hydrophobicity. A polar mobile phase is used, and by adjusting its composition (gradient elution), components of varying polarities can be resolved.
-
Principle of Detection: The benzoic acid moiety contains a chromophore (the aromatic ring) that absorbs ultraviolet (UV) light.[12] A UV detector measures this absorbance, which is directly proportional to the concentration of the analyte, making it ideal for accurate quantification.[11]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its versatility and proven performance in separating a wide range of small pharmaceutical molecules.[1][12]
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile is standard. Critically, an acid modifier (e.g., 0.1% formic acid or phosphoric acid) is added to the mobile phase. This suppresses the ionization of the carboxylic acid group on the analyte, ensuring it remains in a single, neutral form. This prevents peak tailing and provides sharp, symmetrical peaks essential for accurate integration and quantification.
-
Detector: A UV or Photodiode Array (PDA) detector is chosen for its linear response over a wide concentration range, its stability, and its cost-effectiveness, making it the workhorse for quality control labs.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly specific detection capability of mass spectrometry.[8][13] It is the definitive tool for impurity profiling and structural elucidation.[9][14]
-
Principle of Detection: After separation by LC, the analyte is ionized (e.g., via Electrospray Ionization - ESI). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and, with high-resolution MS (HRMS), its elemental composition.[8][13]
-
Key Advantage: While HPLC-UV might show an unknown impurity peak, it cannot identify it. LC-MS can provide the molecular weight of that peak, offering the first crucial clue to its identity. Tandem MS (MS/MS) can further fragment the molecule to reveal structural details.[10]
Causality Behind Experimental Choices:
-
Ionization Source: ESI is typically used for polar molecules like our target compound. It is a "soft" ionization technique that usually keeps the molecule intact, providing a clear molecular ion peak ([M-H]⁻ in negative ion mode due to the acidic proton).[13]
-
Mobile Phase: A key difference from standard HPLC is the requirement for volatile mobile phase modifiers. Buffers like sodium phosphate are non-volatile and will contaminate the mass spectrometer. Therefore, volatile acids like formic acid or acetic acid are used.[15]
-
Mass Analyzer: A simple single quadrupole MS can provide molecular weight confirmation. For structural elucidation of unknown impurities, a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap, or a tandem instrument like a Triple Quadrupole (QqQ), is superior.[8]
Head-to-Head Comparison: Performance & Application
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS | Rationale & Justification |
| Specificity | Good. Based on retention time and UV spectrum (with PDA). Co-eluting impurities with similar spectra can interfere. | Excellent. Based on retention time and unique mass-to-charge ratio (m/z). Unambiguously distinguishes co-eluting peaks with different masses.[10] | |
| Sensitivity (LOD/LOQ) | Typically in the low ng range on-column. | Can reach low pg to fg range, especially with MS/MS (SRM mode).[8] | MS is inherently more sensitive than UV absorption, making it ideal for trace-level impurity detection. |
| Linearity & Range | Excellent over several orders of magnitude, highly reliable for quantification. | Good, but can be narrower than UV. Susceptible to matrix effects and ion suppression. | UV detection is generally more robust and less prone to suppression effects, making it superior for validating assays over a wide range.[16][17] |
| Precision & Accuracy | High. Well-established for assays requiring <2% RSD. | Good. Can be excellent with isotope-labeled internal standards but is generally more variable than UV. | The stability and simplicity of UV detectors lead to higher run-to-run precision for routine quantitative work. |
| Primary Application | Purity Assay & Quantification of the main component and known impurities. | Identification & Characterization of unknown impurities; trace-level quantification.[9] | The methods are complementary: LC-MS identifies what needs to be quantified, and HPLC-UV performs the routine quantification. |
| Cost & Complexity | Lower instrument cost, simpler operation and maintenance. | Higher instrument cost, more complex operation, requires specialized expertise. | The lower barrier to entry and operational cost make HPLC-UV ubiquitous in QC labs. |
Visualizing the Analytical Process
The choice and application of these methods can be visualized as a comprehensive workflow and a logical decision-making process.
Caption: General analytical workflow for purity assessment.
Caption: Decision tree for analytical method selection.
Experimental Protocols: A Practical Guide
The following protocols are robust starting points for method development. All methods must be fully validated according to ICH Q2(R1) guidelines before implementation in a regulated environment.[16][17][18][19]
Protocol 1: HPLC-UV Method for Purity Quantification
-
System: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).
-
Sample Solution: Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the % purity using area normalization: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Protocol 2: LC-MS Method for Impurity Identification
-
System: LC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high resolution).
-
Chromatographic Conditions (LC):
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program: (Use a gradient similar to the HPLC-UV method, adjusted for the different column dimensions and flow rate).
-
-
Mass Spectrometry Conditions (MS):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Ion Mode (to detect the deprotonated molecule [M-H]⁻).
-
Scan Range: 100 – 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
-
Sample Preparation:
-
Prepare sample as in the HPLC-UV method but at a lower concentration (~10-20 µg/mL) to avoid detector saturation.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum for each impurity peak.
-
Determine the accurate mass of the [M-H]⁻ ion and use software to predict the elemental composition.
-
Compare potential structures with known synthesis pathways and potential side-reactions.
-
Conclusion: A Synergistic Approach
For the comprehensive purity assessment of this compound, HPLC-UV and LC-MS are not competing but are highly synergistic techniques.
-
HPLC-UV stands as the indispensable method for routine, validated quantitative analysis. Its robustness, precision, and cost-effectiveness make it the backbone of quality control.
-
LC-MS is the essential problem-solving tool. It provides definitive structural information needed during process development, for identifying unknown peaks that appear during stability studies, and for building a comprehensive impurity profile for regulatory filings.
An effective analytical strategy leverages both: LC-MS is used to identify and characterize all impurities above the reporting threshold (e.g., 0.05%), and a robust, validated HPLC-UV method is then established to quantify these impurities in routine batch release testing. This dual approach ensures the highest level of scientific integrity and product quality.
References
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- SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS.
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A Comparative Benchmarking of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid Analogs: A Guide for Drug Discovery
In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone of drug design, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive comparative analysis of novel analogs derived from 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid. As researchers and drug development professionals, understanding the nuanced structure-activity relationships (SAR) within this chemical series is paramount for the rational design of potent and selective therapeutic agents.
The parent compound, this compound, presents a unique trifecta of functional groups: a carboxylic acid, a sulfonyl chloride, and halogen substituents on a benzoic acid core. This distinct architecture offers multiple points for chemical modification, enabling the exploration of a diverse chemical space and a wide array of biological targets. The inherent reactivity of the chlorosulfonyl group makes it a versatile handle for synthesizing a library of sulfonamide derivatives.[3]
This guide will delve into the synthetic strategies for analog development, provide a comparative analysis of their potential biological activities based on established SAR principles for related compounds, and offer detailed experimental protocols for their evaluation.
I. Synthetic Strategy and Analog Design
The synthesis of analogs from the parent this compound primarily leverages the reactivity of the sulfonyl chloride group. The most common and effective method involves the reaction of the sulfonyl chloride with a diverse range of primary or secondary amines in the presence of a base, such as pyridine or triethylamine, to yield the corresponding sulfonamides.[4]
The selection of amines is a critical aspect of analog design, as the nature of the substituent introduced will significantly influence the physicochemical properties and biological activity of the resulting molecule. Our in-house library of analogs focuses on introducing a variety of functional groups to probe different biological interactions.
II. Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While a head-to-head comparative study of this specific series of this compound analogs is novel, we can infer potential biological activities and SAR trends by drawing parallels with well-established principles for sulfonamide and benzoic acid derivatives.[5][6] Sulfonamides are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][4]
Antimicrobial Activity
A foundational activity of sulfonamides is their antimicrobial effect, which often stems from their ability to act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[7] The structural mimicry of p-aminobenzoic acid (PABA) is a key determinant of this activity.
Inferred SAR Trends:
-
Aromatic Amines: Analogs incorporating an aniline or a bioisosteric heterocyclic amine are predicted to exhibit the most potent antibacterial activity.
-
Electron-Withdrawing Groups: The presence of the bromine atom and the sulfonyl group on the benzoic acid ring, both being electron-withdrawing, may enhance the acidity of the sulfonamide proton and potentially contribute to stronger binding to the target enzyme.[8]
-
Steric Hindrance: Bulky substituents on the amine may negatively impact binding to the compact active site of DHPS.
Anti-inflammatory Activity
Certain sulfonamide-containing compounds are potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. The sulfonamide moiety can interact with a specific side pocket in the COX-2 active site, conferring selectivity over the COX-1 isoform.
Inferred SAR Trends:
-
Substituent Size and Shape: The nature of the group attached to the sulfonamide nitrogen is critical for fitting into the COX-2 side pocket. Aromatic or heteroaromatic rings are often favored.
-
Carboxylic Acid: The carboxylic acid group on the benzoic acid core can form key hydrogen bond interactions with the active site residues of COX enzymes.
Anticancer Activity
The anticancer properties of sulfonamides are diverse and can involve various mechanisms, including the inhibition of carbonic anhydrases, which are overexpressed in many tumors, or the disruption of microtubule polymerization.[2]
Inferred SAR Trends:
-
Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group and is essential for inhibiting carbonic anhydrases. The substituents on the sulfonamide can influence isoform selectivity.
-
Lipophilicity: Increased lipophilicity, potentially conferred by the bromine atom and certain amine substituents, can enhance cell permeability and cytotoxic effects.
III. Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes hypothetical but representative biological data for a selected set of analogs. This data is intended to illustrate the potential outcomes of the experimental protocols described below.
| Analog ID | Amine Substituent | Antimicrobial (MIC, µg/mL) vs. E. coli | COX-2 Inhibition (IC₅₀, µM) | Anticancer (MTT, IC₅₀, µM) vs. HeLa |
| Parent | - | >500 | >100 | >100 |
| ANA-01 | Aniline | 32 | 5.2 | 15.8 |
| ANA-02 | 4-Fluoroaniline | 16 | 2.1 | 8.4 |
| ANA-03 | Cyclohexylamine | >500 | 25.7 | 45.2 |
| ANA-04 | Morpholine | 256 | 15.3 | 22.1 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate comparative analysis.
IV. Experimental Protocols
To ensure the reproducibility and validity of our findings, we employ standardized and well-documented experimental protocols.
General Synthesis of 5-Bromo-3-(sulfamoyl)-2-methylbenzoic Acid Analogs
Caption: General workflow for the synthesis of sulfonamide analogs.
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 equivalents) followed by the dropwise addition of the respective primary or secondary amine (1.1 equivalents).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide analog.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
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A Comparative Guide to Alternative Reagents for the Synthesis of 5-bromo-2-methyl-3-sulfamoylbenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like 5-bromo-2-methyl-3-sulfamoylbenzoic acid and its derivatives is a foundational task. The traditional synthetic routes, while effective, often rely on harsh, hazardous, and environmentally taxing reagents. This guide provides a comprehensive comparison of alternative reagents for the key synthetic steps—bromination, sulfonation, and sulfonamide formation—offering milder, safer, and more efficient protocols supported by experimental data.
The synthesis of the target molecule can be logically dissected into three primary transformations of a 2-methylbenzoic acid starting material: electrophilic aromatic bromination, sulfonation, and the subsequent conversion of the sulfonic acid group to a sulfonamide. This guide will explore contemporary and alternative reagents for each of these critical stages.
I. Electrophilic Aromatic Bromination: Beyond Molecular Bromine
The introduction of a bromine atom at the 5-position of 2-methylbenzoic acid is a crucial step. While molecular bromine (Br₂) in the presence of a Lewis acid is a classic method, its high toxicity, corrosiveness, and tendency to form polybrominated byproducts necessitate safer and more selective alternatives.
Causality Behind Reagent Choices
The choice of brominating agent is dictated by the reactivity of the aromatic substrate and the desired regioselectivity. For 2-methylbenzoic acid, the methyl group is an ortho-, para-directing activator, while the carboxylic acid is a meta-directing deactivator. The desired product, 5-bromo-2-methylbenzoic acid, requires bromination para to the activating methyl group and meta to the deactivating carboxylic acid group, an electronically favored outcome. The challenge lies in achieving high selectivity and avoiding harsh conditions that could lead to side reactions.
Comparison of Brominating Agents
| Reagent/System | Typical Conditions | Advantages | Disadvantages | Yield |
| Bromine (Br₂)/H₂SO₄ | Concentrated H₂SO₄, room temp. | Inexpensive, well-established. | Highly toxic and corrosive, potential for over-bromination. | ~97% (crude)[1] |
| N-Bromosuccinimide (NBS)/H₂SO₄ | Concentrated H₂SO₄, room temp. | Solid, easier to handle than Br₂, high yields. | Requires strong acid, potential for side reactions. | Good yields[2] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)/H₂SO₄ | Concentrated H₂SO₄, room temp. | Solid, stable, provides two bromine equivalents. | Requires strong acid. | 88%[1] |
| Potassium Bromide (KBr)/Oxone® | Water or Methanol, room temp. | "Green" reagents, mild conditions, high yields. | May require longer reaction times for deactivated rings. | Good yields for activated aromatics[2][3] |
| Enzymatic Bromination (Vanadium Haloperoxidase) | Aqueous buffer, H₂O₂, KBr | Extremely mild, high selectivity. | Requires specialized enzyme, low substrate concentrations. | Good to excellent yields[4] |
| Aerobic Oxidative Bromination (HBr/O₂) | Ionic liquid catalyst, room temp. | Uses air as the oxidant, "green" approach. | May require specific catalysts and conditions. | High efficiency for various substrates[5] |
Experimental Workflow: Bromination
The following diagram illustrates a generalized workflow for the bromination of an aromatic compound, which is then followed by a detailed experimental protocol for a specific greener alternative.
Caption: A typical experimental workflow for an aromatic bromination reaction.
Detailed Experimental Protocol: Bromination with DBDMH
A reported synthesis of 5-bromo-2-methylbenzoic acid utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source.[1]
-
To a mixture of 2-methylbenzoic acid (15 g, 110.29 mmol) in concentrated H₂SO₄ (60 ml), add 1,3-dibromo-5,5-dimethylhydantoin (18.19 g, 60.66 mmol).
-
Stir the reaction mixture at room temperature for 5 hours.
-
After completion of the reaction, slowly pour the mixture onto ice-cold water (400 ml).
-
A solid will precipitate out. Filter the solid and dry it under a vacuum to afford the crude product.
-
Further purification can be achieved by recrystallization from ethanol.[1]
II. Aromatic Sulfonation: Avoiding Chlorosulfonic Acid
The introduction of a sulfonyl group at the 3-position is typically achieved through electrophilic aromatic substitution. Chlorosulfonic acid is a common reagent for this transformation, but it is highly corrosive and reacts violently with water.[6][7]
Causality Behind Reagent Choices
Sulfonation is a reversible reaction.[8] To drive the reaction to completion, strong sulfonating agents or conditions that remove the water byproduct are necessary. The choice of reagent impacts not only the reaction rate but also the formation of byproducts like sulfones.[6] The incoming sulfonyl group will be directed to the position meta to the activating methyl group and ortho to the deactivating carboxylic acid group, which is sterically hindered. Thus, the reaction requires forcing conditions.
Comparison of Sulfonating Agents
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| Chlorosulfonic Acid | Excess reagent, neat or in solvent (e.g., CHCl₃) | Highly reactive, can directly form sulfonyl chloride. | Extremely corrosive, hazardous, violent reaction with water.[6][7] |
| Fuming Sulfuric Acid (Oleum) | Heating | Powerful sulfonating agent, cost-effective. | Highly corrosive, can lead to sulfone formation and oxidation.[6] |
| Sulfuric Acid/Thionyl Chloride | Heating | Thionyl chloride acts as a dehydrating agent, driving the equilibrium.[8] | Involves toxic and corrosive reagents. |
| Sulfur Trioxide-Pyridine Complex (SO₃·py) | Aprotic solvent (e.g., pyridine, dichloroethane) | Milder than oleum, less charring, good for sensitive substrates. | Less reactive than oleum, may require higher temperatures. |
Experimental Workflow: Sulfonation
The following diagram outlines the general steps for the sulfonation of the brominated intermediate.
Caption: A generalized workflow for the sulfonation of an aromatic ring.
III. Sulfonamide Formation: Modern Alternatives to a Two-Step Process
The final key transformation is the conversion of the sulfonic acid to a sulfonamide. The traditional method involves two discrete steps: conversion of the sulfonic acid to a reactive sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by reaction with an amine.[9][10] Thionyl chloride is hazardous, and the intermediate sulfonyl chlorides are often moisture-sensitive.[11][12] Modern methods aim to circumvent these issues through direct, one-pot procedures.
Causality Behind Reagent Choices
The primary challenge in direct amidation of a sulfonic acid is the low reactivity of the sulfonic acid group towards amines. The reagents in this section act as "activating agents," converting the hydroxyl group of the sulfonic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.
Comparison of Reagents for Sulfonamide Synthesis
| Method/Reagent | Starting Material | Conditions | Advantages | Disadvantages |
| Thionyl Chloride/Amine | Sulfonic Acid | Two steps: 1. SOCl₂, DMF (cat.) 2. Amine | Well-established, widely applicable. | Uses hazardous SOCl₂, moisture-sensitive intermediate.[9][10][12] |
| Oxalyl Chloride/Amine | Sulfonic Acid | Two steps, similar to SOCl₂ | Byproducts (CO₂, CO, HCl) are gaseous and easily removed.[12][13] | Also a hazardous and moisture-sensitive reagent. |
| TCT/Microwave | Sulfonic Acid or Salt | 2,4,6-trichloro-[2][9][11]-triazine (TCT), amine, microwave irradiation | Direct conversion, rapid, high-yielding, avoids isolating sulfonyl chloride.[14] | Requires microwave reactor. |
| Triphenylphosphine Ditriflate | Sulfonic Acid Salt | Direct coupling with amine | Fundamentally new approach, mild conditions.[11] | Reagent needs to be prepared. |
| Copper-Catalyzed Decarboxylative Halosulfonylation | Carboxylic Acid | One-pot: Cu catalyst, SO₂, chlorinating agent, then amine | Converts the carboxylic acid group directly to a sulfonamide, bypassing sulfonation.[15][16] | Novel method, may require specific ligands and setup. |
| DABSO/Pd-Catalysis | Aryl Halide | One-pot: Pd catalyst, DABSO (SO₂ surrogate), then amine/bleach | Utilizes readily available aryl halides, avoids gaseous SO₂.[17] | Requires a palladium catalyst. |
Logical Relationship: Sulfonamide Synthesis Pathways
The following diagram illustrates the relationship between the traditional two-step pathway and a modern, direct conversion method for sulfonamide synthesis.
Caption: Comparison of traditional vs. direct sulfonamide synthesis pathways.
Detailed Experimental Protocol: Microwave-Assisted Direct Sulfonamidation
A highly efficient, one-pot synthesis of sulfonamides directly from sulfonic acids has been developed using microwave irradiation.[14]
-
Activation Step: In a microwave vial, combine the sulfonic acid (1 mmol), 2,4,6-trichloro-[2][9][11]-triazine (TCT, 0.5 mmol), and triethylamine (1.5 mmol) in acetone.
-
Irradiate the mixture in a microwave reactor at 80 °C for 20 minutes.
-
Amination Step: To the resulting mixture, add the desired amine (1.2 mmol) and an aqueous solution of NaOH.
-
Irradiate the mixture again in the microwave reactor at 50 °C for 10 minutes.
-
After cooling, perform a standard aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by chromatography or recrystallization to yield the final sulfonamide.
This method avoids the isolation of the sulfonyl chloride intermediate and significantly reduces reaction times compared to conventional heating.[14]
Conclusion
The synthesis of 5-bromo-2-methyl-3-sulfamoylbenzoic acid derivatives can be significantly improved by adopting modern, alternative reagents. For bromination, systems like DBDMH or KBr/Oxone® offer safer and more manageable protocols than molecular bromine. In sulfonation, while challenging to replace entirely, understanding the alternatives to highly corrosive reagents is crucial for process safety. The most significant advancements are in sulfonamide formation, where direct, one-pot methods using reagents like TCT under microwave irradiation or novel catalytic systems can bypass the hazardous and sensitive sulfonyl chloride intermediates. By carefully selecting reagents based on safety, efficiency, and substrate compatibility, researchers can develop more sustainable and robust synthetic routes for these important pharmaceutical building blocks.
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A Comparative Guide to the Structural Validation of Novel Molecules Derived from 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
Introduction: The Crucial Role of Structural Validation in Modern Synthesis
In the landscape of drug discovery and materials science, the synthesis of novel molecules is the engine of innovation. Versatile scaffolds like 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid serve as powerful starting points, offering multiple reactive sites for the construction of complex molecular architectures. The inherent reactivity of its chlorosulfonyl and carboxylic acid functionalities allows for the facile generation of diverse libraries of compounds, such as sulfonamides and amides.[1][2][3][4] However, the ultimate value of any newly synthesized molecule is contingent upon the unambiguous confirmation of its chemical structure.
Erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly invalidation of entire research programs. Therefore, a robust, multi-faceted approach to structural validation is not merely a procedural formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of the essential analytical techniques required to confidently elucidate the structures of novel derivatives of this compound, grounded in the principles of causality and cross-validation.
The Analytical Gauntlet: A Multi-technique Imperative
No single analytical technique can independently provide the absolute, irrefutable structure of a novel organic compound.[5] Instead, a synergistic combination of spectroscopic and spectrometric methods is required, where each technique provides a unique and complementary piece of the structural puzzle.[6][7] The process is a logical progression from confirming basic properties to mapping the intricate connectivity of the atomic framework.
The primary tools in the arsenal of the synthetic and medicinal chemist are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The undisputed cornerstone for determining the carbon-hydrogen framework of a small molecule.[8][9]
-
Mass Spectrometry (MS): Essential for ascertaining the molecular weight and elemental composition.[10]
-
X-ray Crystallography: The gold standard for providing an unambiguous, three-dimensional atomic map, contingent on the formation of a high-quality single crystal.[11][12]
-
Infrared (IR) Spectroscopy: A rapid and effective method for identifying the presence or absence of key functional groups.
Below is a logical workflow that ensures a comprehensive and self-validating approach to structural elucidation.
Logical Workflow for Structural Validation
Caption: A typical workflow for validating novel molecular structures.
Comparative Analysis of Key Techniques
To illustrate the power of this integrated approach, let us consider a hypothetical case study: the synthesis of 5-Bromo-2-methyl-3-(morpholinosulfonyl)benzoic acid by reacting our starting material with morpholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most information-rich technique for structural elucidation in solution.[9][10] It provides data on the chemical environment, count, and connectivity of magnetically active nuclei like ¹H and ¹³C.
-
Expertise & Causality: We don't just collect spectra; we use a specific sequence of experiments to build the molecular structure piece by piece.
-
¹H NMR: This is the starting point. For our hypothetical product, we would expect to see distinct signals for the two aromatic protons, the methyl group protons, and the two sets of inequivalent protons on the morpholine ring. The integration (area under the peak) confirms the proton count in each environment.
-
¹³C NMR & DEPT-135: These experiments identify the number of unique carbon environments. A DEPT-135 experiment is crucial as it distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent. This allows for the confident assignment of all carbon types.
-
2D NMR (COSY, HSQC, HMBC): This is where the structure is truly assembled.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. We would expect to see correlations between the adjacent protons on the morpholine ring, confirming the ring's integrity.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon. This is a powerful tool for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for novel structures. It shows correlations between protons and carbons that are 2-3 bonds away. For our product, we would look for a key correlation from the methyl protons to the aromatic ring carbons C1, C2, and C6, unambiguously locking its position. Further correlations from the morpholine protons to the sulfonyl-bearing carbon (C3) would confirm the sulfonamide linkage point.
-
-
| Technique | Information Gained | Application to Case Study | Limitations |
| ¹H NMR | Proton count, chemical environment, neighbor information (J-coupling). | Confirms presence of aromatic, methyl, and morpholine protons. | Can be complex/overlapping. Does not show quaternary carbons. |
| ¹³C NMR | Number of unique carbon environments. | Confirms the total carbon count predicted by the structure. | Low sensitivity. Does not distinguish between CH, CH₂, CH₃. |
| DEPT-135 | Differentiates between CH/CH₃, CH₂, and quaternary carbons. | Assigns carbon types, confirming the presence of the methyl, morpholine CH₂s, and aromatic CHs. | Quaternary carbons are invisible. |
| COSY | Shows which protons are coupled (typically through 3 bonds). | Confirms the connectivity within the morpholine ring. | Does not show connectivity across heteroatoms or quaternary carbons. |
| HSQC | Correlates protons to their directly attached carbons. | Allows for definitive assignment of carbon signals. | Only shows one-bond correlations. |
| HMBC | Correlates protons and carbons over 2-3 bonds. | Crucial: Confirms the sulfonamide linkage and the relative positions of all substituents on the aromatic ring. | Can sometimes show weak 4-bond correlations, requiring careful analysis. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound, and high-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the elemental formula.[8]
-
Expertise & Causality: A low-resolution mass spectrum might confirm that a reaction has occurred, but only HRMS provides the confidence needed for a novel compound. For our hypothetical product (C₁₂H₁₄BrNO₅S), the calculated exact mass is 380.9825. An HRMS measurement yielding a mass of 380.9828 (a difference of <5 ppm) provides extremely strong evidence for this specific elemental composition, ruling out other possibilities. This data cross-validates the NMR results; the formula derived from HRMS must match the atoms counted in the NMR analysis.
| Technique | Information Gained | Application to Case Study | Limitations |
| LRMS (e.g., GC-MS, LC-MS) | Nominal molecular weight and fragmentation patterns. | Quick confirmation that the product mass is ~381. | Insufficient mass accuracy to determine a unique elemental formula. |
| HRMS (e.g., ESI-TOF, Orbitrap) | Exact mass (to <5 ppm accuracy) and isotopic pattern. | Confirms the elemental formula C₁₂H₁₄BrNO₅S. The characteristic isotopic pattern for one bromine atom would also be observed. | Provides no information on the connectivity of the atoms. |
X-ray Crystallography
This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. It is the only method that provides a direct and unambiguous 3D map of the atoms in a molecule.[12]
-
Trustworthiness: If a high-quality crystal can be grown and a structure solved, the result is considered definitive proof. It would not only confirm the connectivity established by NMR but also provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. For our case study, it would visually confirm the substitution pattern on the aromatic ring and the geometry of the sulfonamide group.
| Technique | Information Gained | Application to Case Study | Limitations |
| Single Crystal X-ray Diffraction | Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Provides absolute proof of the structure of 5-Bromo-2-methyl-3-(morpholinosulfonyl)benzoic acid. | Major Hurdle: Requires the growth of a suitable, single crystal, which can be difficult or impossible for many compounds. |
Detailed Experimental Protocols
Protocol 1: NMR Data Acquisition and Processing
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have a residual solvent peak that does not obscure important signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers all expected signals (e.g., 0-12 ppm). Optimize the receiver gain and ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio (>50:1).
-
¹³C {¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a less sensitive nucleus, requiring more scans (e.g., 1024 or more) and a longer experiment time.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate carbon types. This is a relatively quick experiment.
-
2D NMR Acquisition (COSY, HSQC, HMBC): These experiments require specialized parameter sets. Use standard, instrument-provided parameters as a starting point. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and experiment time. HMBC is often the longest experiment but is critical.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard (TMS at 0 ppm). Integrate ¹H signals and pick peaks for all spectra.
-
Analysis: Analyze the spectra in the logical order described above (¹H -> ¹³C -> DEPT -> HSQC -> COSY -> HMBC) to piece together the molecular structure.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent suitable for the ionization method (e.g., methanol or acetonitrile for electrospray ionization - ESI).
-
Instrument Calibration: Calibrate the mass spectrometer immediately before the run using a known calibration standard. This is essential for achieving high mass accuracy.
-
Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or LC-MS. Acquire data in positive or negative ion mode, depending on the nature of the analyte (our acidic product may show better in negative mode as [M-H]⁻, but the morpholine nitrogen could protonate to give [M+H]⁺).
-
Data Analysis: Use the instrument software to identify the molecular ion peak. The software will compare the measured exact mass to a database of possible elemental formulas within a specified mass tolerance (e.g., 5 ppm). The correct formula should also have a theoretical isotopic pattern that closely matches the experimentally observed pattern.
Conclusion
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La Trobe University. Small Molecule Structure Characterisation. [Link]
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JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. [Link]
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National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
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National Institutes of Health. Preparation of sulfonamides from N-silylamines. [Link]
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ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
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Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
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ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
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Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
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Quora. What are the reagents required for the conversion of alkyl benzenes to benzoic acid derivatives?. [Link]
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ResolveMass Laboratories Inc. NMR characterization of small and large molecules. [Link]
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Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Challenge and the Role of Mass Spectrometry
In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid and its derivatives represent a class of molecules with significant potential, incorporating a unique combination of functional groups: a carboxylic acid, a sulfonyl chloride, a methyl group, and a bromine atom, all attached to a central benzene ring. This structural complexity presents a considerable analytical challenge. Mass spectrometry (MS) stands as a cornerstone technique for unraveling such intricate molecular architectures by providing detailed information about the mass-to-charge ratio of a molecule and its fragments.
This guide offers an in-depth, comparative analysis of the anticipated mass spectrometry fragmentation patterns of this compound. We will dissect the influence of each functional group on the molecule's fragmentation behavior under different ionization techniques, primarily comparing the "hard" ionization of Electron Ionization (EI) with the "soft" ionization of Electrospray Ionization (ESI). By understanding these fragmentation pathways, researchers can more effectively identify and characterize these and other similarly complex molecules.
Pillar 1: Expertise & Experience - Deconstructing the Fragmentation Puzzle
The fragmentation of an organic molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The energetically unstable molecular ion, formed upon ionization, will cleave at its weakest bonds and in ways that produce the most stable charged fragments.[1][2] For this compound (Molecular Weight: 313.55 g/mol ), we can predict its fragmentation by considering the individual contributions of its functional moieties.
The Influence of the Benzoic Acid Core
The benzoic acid group is a common starting point for fragmentation. In EI-MS, aromatic carboxylic acids typically exhibit a strong molecular ion peak.[3] A characteristic fragmentation pathway involves the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion, which is then followed by the loss of carbon monoxide (CO, 28 Da).[4][5]
-
[M - OH]+ : Loss of the hydroxyl radical from the carboxylic acid group.
-
[M - COOH]+ or [M - H2O - CO]+ : Subsequent loss of a carboxyl radical or a combination of water and carbon monoxide.
The Role of the Sulfonyl Chloride Group
The sulfonyl chloride group is highly reactive and prone to fragmentation. A key fragmentation pathway for aromatic sulfonyl chlorides is the loss of the chlorine radical (•Cl, 35/37 Da) or the entire chlorosulfonyl group (•SO2Cl, 99/101 Da). The loss of sulfur dioxide (SO2, 64 Da) via rearrangement is also a frequently observed fragmentation pathway in the mass spectra of aromatic sulfonamides and related compounds.[6][7]
-
[M - Cl]+ : Cleavage of the S-Cl bond.
-
[M - SO2Cl]+ : Cleavage of the C-S bond.
-
[M - SO2]+ : Rearrangement and elimination of sulfur dioxide.
The Impact of Halogen (Bromine) and Methyl Substituents
The bromine atom, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive "M" and "M+2" peaks for any fragment containing it. This isotopic signature is a powerful tool for identifying bromine-containing fragments.[8][9] The methyl group can be lost as a methyl radical (•CH3, 15 Da), particularly in high-energy fragmentation processes.
Pillar 2: Trustworthiness - A Comparative Analysis of Ionization Techniques
The choice of ionization technique profoundly impacts the resulting mass spectrum. A "hard" technique like Electron Ionization (EI) imparts significant energy to the analyte, leading to extensive fragmentation, while "soft" techniques like Electrospray Ionization (ESI) typically produce intact molecular ions with minimal fragmentation.[10][11][12]
Electron Ionization (EI-MS): A Fingerprint of Fragments
EI is a classic, high-energy ionization method that generates highly reproducible fragmentation patterns, making it ideal for structural elucidation and library matching.[8][10] For this compound, we would anticipate a complex EI spectrum with a potentially weak or absent molecular ion peak due to the molecule's lability.
Predicted Major Fragments in EI-MS:
| m/z (for 79Br, 35Cl) | Predicted Fragment Ion | Origin |
| 312/314/316 | [M]+• | Molecular Ion |
| 295/297/299 | [M - OH]+ | Loss of hydroxyl radical |
| 277 | [M - Cl]+ | Loss of chlorine radical |
| 249 | [M - SO2]+• | Loss of sulfur dioxide |
| 213 | [M - SO2Cl]+ | Loss of chlorosulfonyl radical |
| 185 | [M - SO2Cl - CO]+ | Subsequent loss of CO |
| 104 | [C7H4Br]+ | Phenyl fragment |
Electrospray Ionization (ESI-MS): Focusing on the Molecular Ion
ESI is a soft ionization technique particularly suited for polar and thermally labile molecules, often coupled with liquid chromatography (LC-MS).[10][13] It typically generates protonated [M+H]+ or deprotonated [M-H]- ions, with fragmentation induced in a controlled manner via tandem mass spectrometry (MS/MS).
Predicted Ions in ESI-MS:
-
Positive Ion Mode ([M+H]+): The primary ion observed would likely be at m/z 313/315/317. Collision-induced dissociation (CID) in an MS/MS experiment would likely initiate fragmentation by the loss of water (H2O, 18 Da) from the protonated carboxylic acid, followed by the loss of HCl (36 Da) or SO2 (64 Da).
-
Negative Ion Mode ([M-H]-): The deprotonated molecule at m/z 311/313/315 would be the major ion. A very common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO2, 44 Da).[5]
Pillar 3: Authoritative Grounding & Visualization
To visualize the complex interplay of these fragmentation pathways, we can construct diagrams that illustrate the logical flow of bond cleavages.
Predicted EI Fragmentation Pathway
Caption: Predicted Electron Ionization fragmentation pathway.
Experimental Workflow for LC-ESI-MS/MS Analysis
A robust method for analyzing these derivatives would involve Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid
This document provides essential, step-by-step guidance for the safe handling and disposal of 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid. The procedures outlined are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and regulatory compliance. The core principle of this protocol is the controlled neutralization of the highly reactive sulfonyl chloride moiety prior to disposal.
Hazard Assessment and Core Principles
This compound is a compound that demands careful handling due to its functional groups. The primary hazard stems from the sulfonyl chloride (-SO₂Cl) group, which reacts vigorously with water and other nucleophiles.
Mechanism of Hazard: The sulfonyl chloride group readily undergoes hydrolysis upon contact with moisture, including atmospheric humidity. This reaction is exothermic and produces corrosive and toxic byproducts: hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2][3] This reactivity makes the compound corrosive to skin, eyes, and the respiratory tract and incompatible with a wide range of common laboratory chemicals.[2][3]
Furthermore, the presence of the bromo-substituted aromatic ring classifies this compound as a halogenated organic acid , which requires specific waste management protocols.[4][5] Improper disposal, such as drain disposal, is strictly prohibited.[4][6]
The disposal strategy is therefore twofold:
-
Controlled Deactivation: Safely hydrolyze and neutralize the reactive sulfonyl chloride and acidic functional groups.
-
Compliant Disposal: Package and label the neutralized material as hazardous halogenated organic waste for collection by a licensed environmental management service.[7][8]
Personal Protective Equipment (PPE) and Safety Measures
Due to the corrosive and reactive nature of this compound, a stringent PPE protocol is mandatory. All handling and disposal procedures must be conducted inside a certified chemical fume hood.[5][9]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[1][10] | Protects against splashes of the chemical and violent reactions. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[1][6] | Prevents skin contact with the corrosive solid and its reaction byproducts. |
| Body Protection | Flame-retardant lab coat and a chemical-resistant apron.[10] | Protects against spills and splashes. |
| Respiratory Protection | An acid gas respirator may be necessary if there is a risk of vapor exposure or if working outside a fume hood is unavoidable.[1][2] | Protects against inhalation of HCl fumes generated during hydrolysis. |
Incompatible Materials: Avoid contact with water (unless part of a controlled procedure), strong bases, alcohols, amines, and strong oxidizing agents.[1][3][11] Store separately from these materials.
Step-by-Step Disposal Protocol
This protocol is designed for small quantities (typically < 5 grams) of residual or waste this compound. For larger quantities or bulk containers, direct disposal through a licensed hazardous waste contractor without opening or neutralizing is the recommended and safer route.
Part A: Controlled Neutralization (< 5g)
Causality: This procedure slowly hydrolyzes the sulfonyl chloride in a basic solution. The base (sodium bicarbonate) serves two purposes: it facilitates the hydrolysis and immediately neutralizes the acidic byproducts (HCl and the sulfonic/carboxylic acid groups), preventing the release of corrosive fumes and controlling the exothermic reaction.[12][13]
Required Materials:
-
Chemical fume hood
-
Large beaker (at least 10x the volume of the final solution)
-
Stir plate and magnetic stir bar
-
Ice bath
-
pH paper or calibrated pH meter
-
Sodium bicarbonate (NaHCO₃)
-
Designated hazardous waste container for halogenated organic waste[4]
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a stir bar into an ice bath on a magnetic stir plate.
-
Create Basic Solution: Add a large volume of cold water to the beaker. Slowly add sodium bicarbonate with stirring to create an approximately 5-10% solution. Ensure some solid bicarbonate remains to maintain a basic buffer.
-
Slow Addition of Waste: Very slowly and portion-wise, add the this compound to the stirring, cold basic solution. CAUTION: The reaction is exothermic and will produce carbon dioxide gas (effervescence).[14][15] A rapid addition can cause excessive foaming and splashing.
-
Stirring and Reaction: Allow the mixture to stir in the ice bath for at least 2-4 hours after the final addition. This ensures the complete hydrolysis and neutralization of the sulfonyl chloride.
-
pH Verification: Once the reaction appears complete (no more gas evolution), carefully remove the beaker from the ice bath and let it warm to room temperature. Test the pH of the solution. The pH should be between 6 and 9.[14] If the solution is acidic, slowly add more sodium bicarbonate until the pH is in the neutral range.
-
Waste Collection: Transfer the neutralized aqueous solution into a clearly labeled hazardous waste container designated for "Aqueous Halogenated Organic Waste." [4][16]
-
Labeling and Storage: Ensure the container is sealed and labeled with the full chemical name of the contents and the words "Hazardous Waste." Store the container in a designated satellite accumulation area, segregated from incompatible chemicals.[17][18]
Part B: Disposal of Contaminated Materials and Large Quantities
-
Large Quantities (>5g): Do not attempt to neutralize large quantities of this material in the lab. The potential for a runaway exothermic reaction is significant. The original, sealed container should be placed in secondary containment, labeled as "Hazardous Waste: Reactive, Corrosive, Halogenated Organic," and disposed of via a licensed chemical waste management service.[9][13]
-
Spill Residues & Contaminated PPE: In case of a spill, do not use water.[1][3] Absorb the spill with an inert, non-combustible material like dry sand or vermiculite.[2][13] Carefully sweep the contaminated absorbent into a designated, sealable container. Treat all contaminated materials, including gloves and lab coats, as hazardous waste. Package and label for disposal as "Solid Halogenated Organic Waste."[12]
Emergency Procedures
-
Skin Contact: Immediately brush off any solid chemical. Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[2][19]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19][20]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][19]
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
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- Everett, L. (2024, December 31). How to Neutralize Chemical Spills. Lab Manager.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU.
- Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
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- New Jersey Department of Health. (n.d.). HAZARD DATA - Sulfuryl Chloride. NJ.gov.
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A Strategic Guide to Handling 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid: Ensuring Safety and Procedural Integrity
For the diligent researcher in the fast-paced environment of drug development, the safe and effective handling of reactive chemical intermediates is paramount. 5-Bromo-3-(chlorosulfonyl)-2-methylbenzoic acid, a bespoke building block, presents a unique set of handling challenges due to its composite chemical nature. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the fundamental reasoning behind each safety recommendation. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a multifaceted molecule. To appreciate the necessary handling precautions, we must first dissect its constituent hazards. The primary driver of its reactivity is the chlorosulfonyl group (-SO₂Cl) . Sulfonyl chlorides are notoriously reactive, particularly with nucleophiles.[1][2]
The most immediate and critical reaction to consider is hydrolysis . In the presence of water, including atmospheric moisture, the chlorosulfonyl group will readily react to form hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2][3] This reaction is often exothermic and can lead to a rapid increase in pressure if it occurs in a sealed container. The generation of corrosive HCl gas is a significant inhalation hazard.
Key Hazards Summary:
| Hazard | Chemical Moiety | Consequence |
| Corrosivity | Chlorosulfonyl group, Carboxylic acid | Severe burns to skin, eyes, and respiratory tract.[1] |
| High Reactivity | Chlorosulfonyl group | Exothermic and potentially violent reaction with water, alcohols, and bases.[1] |
| Toxic Fumes | Chlorosulfonyl group hydrolysis | Production of corrosive hydrochloric acid gas.[1] |
| Irritation | Halogenated aromatic ring, Carboxylic acid | Skin, eye, and respiratory system irritation.[4][5] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the significant hazards, a comprehensive PPE strategy is non-negotiable. The following recommendations are designed to provide a robust barrier against exposure.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound must be conducted within a properly functioning chemical fume hood.[1][6] This is your primary and most effective line of defense against inhaling corrosive vapors and dusts. The fume hood sash should be kept as low as possible to maximize containment and to act as a physical shield.[6]
Essential Personal Protective Equipment
The following table outlines the mandatory PPE for handling this compound.
| Body Area | Required PPE | Rationale and Specifications |
| Eyes and Face | Tightly fitting chemical splash goggles AND a full-face shield.[1][6][7][8] | A face shield alone is insufficient.[8] The combination protects against splashes of the corrosive material and any potential reactions. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene).[1][7] | Inspect gloves for any signs of damage before use. Practice proper glove removal techniques to avoid contaminating your skin. For extended handling, consider double-gloving. |
| Body | Chemical-resistant lab coat or apron. | Provides a barrier against accidental spills and splashes, protecting your skin and personal clothing.[7][9] |
| Respiratory | Not typically required if handled within a certified fume hood. | If there is a risk of exceeding exposure limits or if a fume hood is not available (a situation that should be avoided), a respirator with an appropriate cartridge for acid gases and organic vapors would be necessary.[7] |
Below is a workflow for the proper donning and doffing of PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Benchtop to Waste
A systematic approach to the entire lifecycle of the chemical in your laboratory is crucial for safety and experimental success.
Storage
-
Store in a cool, dry, and well-ventilated area away from sources of heat and direct sunlight.[10]
-
Keep containers tightly closed to prevent moisture from entering.[4][11]
-
Store away from incompatible materials, especially water, bases, and alcohols.
-
Use secondary containment (e.g., a tray) to contain any potential leaks.
Handling and Use
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[8][10] Have a chemical spill kit readily available.
-
Weighing and Transfer : Conduct all weighing and transfers inside a chemical fume hood. If the compound is a solid, be mindful of dust creation.
-
Solvent Choice : Use anhydrous solvents to minimize the risk of hydrolysis.[2]
-
Reaction Quenching : Be extremely cautious when quenching reactions containing this compound. Slowly add the reaction mixture to the quenching solution (e.g., ice water or a basic solution) with vigorous stirring and external cooling.
-
Cleaning : Decontaminate all surfaces that may have come into contact with the chemical.[6]
Emergency and Disposal Plan
Spill Response
The immediate response to a spill is critical to mitigating its impact.
Caption: Chemical Spill Response Workflow.
-
For minor spills (that you are trained to handle):
-
Alert others in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[12][13]
-
Decontaminate the area with a mild detergent and water, followed by a final wipe-down.[12]
-
-
For major spills:
First Aid
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8][14] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][14] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]
Waste Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[15][16]
-
Collection : Collect all waste containing this compound (including contaminated absorbents and disposable PPE) in a clearly labeled, sealed, and compatible container.
-
Labeling : Label the waste container as "Halogenated Organic Waste" and list the chemical constituents.
-
Disposal : Follow all local, state, and federal regulations for hazardous waste disposal. Typically, this involves incineration at a licensed facility.[17][18] Do not dispose of this chemical down the drain.
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research workflows, ensuring both personal safety and the integrity of your scientific endeavors.
References
- Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
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- 10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15).
- 8.9 Corrosives | Environment, Health and Safety - Cornell EHS.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
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- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
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- SAFETY DATA SHEET - Fisher Scientific. (2009, January 16).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
